RO5461111
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H24F6N4O4S |
|---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
(2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(2-methyl-4-pyridinyl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H24F6N4O4S/c1-15-10-17(4-9-35-15)16-2-3-21(19(11-16)26(28,29)30)42(40,41)18-12-20(22(38)36-24(14-34)5-6-24)37(13-18)23(39)25(7-8-25)27(31,32)33/h2-4,9-11,18,20H,5-8,12-13H2,1H3,(H,36,38)/t18-,20+/m1/s1 |
InChI Key |
CDBYZSRUFZXRLK-QUCCMNQESA-N |
Origin of Product |
United States |
Foundational & Exploratory
RO5461111: A Deep Dive into its Mechanism of Action in Autoimmune Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
RO5461111 is a potent, selective, and orally bioavailable small molecule inhibitor of Cathepsin S (CatS), a cysteine protease with a critical role in the adaptive immune response. In recent years, the therapeutic potential of targeting CatS has gained significant attention for the treatment of various autoimmune diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects in preclinical models of autoimmune disease. We will delve into the core signaling pathways modulated by this compound, present available quantitative data in a structured format, and provide detailed experimental methodologies for key assays.
Core Mechanism of Action: Inhibition of MHC Class II Antigen Presentation
The primary mechanism of action of this compound in autoimmune disease stems from its specific inhibition of Cathepsin S. CatS plays a crucial, non-redundant role in the processing of the invariant chain (Ii, or CD74), a chaperone protein that occupies the peptide-binding groove of newly synthesized MHC class II molecules in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages.[1][2][3]
By cleaving the final remnant of the invariant chain, known as the class II-associated invariant chain peptide (CLIP), CatS enables the loading of exogenous antigenic peptides onto the MHC class II molecule. This peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T helper cells, a critical step in the initiation and propagation of an adaptive immune response.
This compound, by inhibiting CatS, prevents the degradation of CLIP. This leads to an accumulation of MHC class II-CLIP complexes and a subsequent reduction in the presentation of autoantigens to CD4+ T cells. The downstream consequences of this action are a profound suppression of the autoimmune response.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
| Parameter | Species | Value | Reference |
| IC50 vs. Cathepsin S | Human | 0.4 nM | [4] |
| IC50 vs. Cathepsin S | Murine | 0.5 nM | [4] |
| Table 1: In Vitro Potency of this compound |
| Animal Model | Dosing Regimen | Plasma Concentration | Key Findings | Reference |
| MRL-Fas(lpr) mice (model for Systemic Lupus Erythematosus) | 30 mg/kg orally | 400-600 ng/mL (steady state) | Significantly reduced activation of spleen dendritic cells, CD4 T cells, and double-negative T cells; Impaired germinal center formation; Suppressed follicular B cell maturation to plasma cells and Ig class switch; Reversed hypergammaglobulinemia; Significantly suppressed plasma levels of IgG autoantibodies (including anti-dsDNA). | [2][3] |
| Table 2: Preclinical Efficacy and Pharmacokinetics of this compound |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting the autoimmune response.
Experimental Workflow: In Vivo Efficacy in MRL-Fas(lpr) Mice
Caption: Experimental workflow for assessing the efficacy of this compound in the MRL-Fas(lpr) mouse model of lupus.
Detailed Experimental Protocols
Cathepsin S Inhibition Assay (In Vitro)
This protocol is a representative method for determining the in vitro potency of this compound.
-
Reagents and Materials:
-
Recombinant human or murine Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)
-
Assay buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 6.5)
-
This compound (serial dilutions)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add recombinant Cathepsin S to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC-based substrates) over time.
-
Calculate the rate of substrate cleavage (initial velocity) for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Flow Cytometry for Immune Cell Profiling in MRL-Fas(lpr) Mice
This protocol outlines a representative method for analyzing immune cell populations in the spleens of treated mice.
-
Reagents and Materials:
-
Spleens from this compound- or vehicle-treated MRL-Fas(lpr) mice
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
ACK lysis buffer
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against:
-
Dendritic cells: CD11c, MHC Class II
-
T cells: CD3, CD4, CD8
-
B cells: B220, CD19
-
Germinal Center B cells: GL7, Fas (CD95)
-
Plasma cells: CD138
-
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer
-
-
Procedure:
-
Harvest spleens from euthanized mice and prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer and wash the cells with RPMI-1640 containing 10% FBS.
-
Count the cells and resuspend to a concentration of 1x10^7 cells/mL.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations.
-
ELISA for Anti-dsDNA Autoantibodies
This protocol is a representative method for quantifying autoantibody levels in the serum of treated mice.
-
Reagents and Materials:
-
Serum from this compound- or vehicle-treated MRL-Fas(lpr) mice
-
96-well ELISA plates coated with calf thymus dsDNA
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-mouse IgG antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Standard mouse anti-dsDNA antibody
-
Microplate reader
-
-
Procedure:
-
Block the dsDNA-coated plates with blocking buffer for 1-2 hours at room temperature.
-
Wash the plates with wash buffer.
-
Add serially diluted serum samples and standards to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plates.
-
Add HRP-conjugated anti-mouse IgG antibody and incubate for 1 hour at room temperature.
-
Wash the plates.
-
Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of anti-dsDNA antibodies in the samples by interpolating from the standard curve.
-
Conclusion
This compound demonstrates a clear and potent mechanism of action in the context of autoimmune disease by specifically inhibiting Cathepsin S. This leads to a blockade of MHC class II-mediated antigen presentation and a subsequent dampening of the autoimmune response, as evidenced by preclinical studies in relevant mouse models. The data, although primarily qualitative in the public domain, strongly support the therapeutic potential of this approach. Further quantitative studies and clinical investigations are warranted to fully elucidate the efficacy and safety of this compound in human autoimmune diseases. This technical guide provides a foundational understanding of its core mechanism for researchers and professionals in the field of drug development.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]
The Function of RO5461111: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO5461111 is a potent, selective, and orally bioavailable small molecule inhibitor of Cathepsin S (Cat S), a cysteine protease with a critical role in adaptive immunity. This document provides a comprehensive technical overview of the function, mechanism of action, and preclinical evaluation of this compound. It details the compound's inhibitory activity, its effects on the major histocompatibility complex (MHC) class II antigen presentation pathway, and its therapeutic potential demonstrated in various animal models of autoimmune disease. This guide is intended to serve as a resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.
Core Function and Mechanism of Action
This compound functions as a competitive antagonist of Cathepsin S.[1] Its primary mechanism of action is the inhibition of Cathepsin S-mediated degradation of the invariant chain (Ii) chaperone protein associated with the MHC class II complex within antigen-presenting cells (APCs).[2][3] This inhibition prevents the loading of antigenic peptides onto MHC class II molecules, thereby disrupting the presentation of antigens to CD4+ T helper cells.[2][3] The subsequent lack of T cell activation leads to a downstream suppression of B cell activation, germinal center formation, and autoantibody production, making this compound a promising therapeutic candidate for autoimmune disorders.[2][4]
Signaling Pathway of Cathepsin S in Antigen Presentation
The following diagram illustrates the central role of Cathepsin S in the MHC class II antigen presentation pathway and the point of intervention for this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Target | Species | IC50 (nM) | Reference |
| Cathepsin S | Human | 0.4 | [2][5] |
| Cathepsin S | Murine | 0.5 | [2][5] |
Table 2: Preclinical In Vivo Pharmacokinetics and Efficacy
| Animal Model | Disease | Dosing Regimen | Plasma Concentration | Key Outcomes | Reference |
| CD25KO Mice | Sjögren's Syndrome | 262.5 mg/kg in chow (~30 mg/kg/day) for 4 weeks | 400-600 ng/mL | Improved cornea sensitivity, reduced lacrimal gland inflammation, decreased Th1 and Th17 cells, increased lifespan by 30%. | [6] |
| MRL-Fas(lpr) Mice | Systemic Lupus Erythematosus | 30 mg/kg/day (p.o.) for 8 weeks | Not Reported | Reduced activation of dendritic cells, T cells, and B cells; suppressed autoantibody production; protected against lupus nephritis. | [2][4] |
| db/db Mice | Diabetic Nephropathy | Not specified dose in chow for 2 months | 400-600 ng/mL | Prevented glomerulosclerosis, reduced renal Cat-S mRNA and protein expression. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vivo Efficacy Study in a Mouse Model of Sjögren's Syndrome
Objective: To evaluate the therapeutic efficacy of this compound in a spontaneous mouse model of Sjögren's Syndrome.
Animal Model: Female CD25 knockout (CD25KO) mice, which spontaneously develop a Sjögren's-like disease.
Experimental Groups:
-
Control Group: 4-week-old female CD25KO mice receiving standard chow.
-
Treatment Group: 4-week-old female CD25KO mice receiving chow containing this compound.
Dosing and Administration:
-
This compound was formulated in the chow at a concentration of 262.5 mg/kg.[6] This dosage was determined to result in an approximate daily intake of 30 mg/kg and achieve stable plasma concentrations of 400-600 ng/mL.[6]
-
The medicated chow was administered ad libitum for 4 weeks, starting at 4 weeks of age.[6]
Endpoint Analysis (at 8 weeks of age):
-
Corneal Sensitivity: Assessed to measure neuropathic pain associated with dry eye.
-
Histopathology: Lacrimal glands were harvested, sectioned, and stained to evaluate the degree of immune cell infiltration and inflammation.
-
Flow Cytometry: Draining lymph nodes and lacrimal glands were processed to analyze the frequency of CD4+, CD8+, Th1, and Th17 immune cell populations.
-
Gene Expression Analysis: mRNA levels of key inflammatory mediators (e.g., Ifng, Ciita, Casp8) in the lacrimal glands were quantified by RT-qPCR.
-
Longevity Study: A separate cohort of mice was monitored for survival to determine the impact of treatment on lifespan.[6]
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a general workflow for preclinical in vivo studies of this compound.
Clinical Development Status
As of the latest available information, this compound has been evaluated in preclinical models of autoimmune diseases.[1][4] There is no public record of this compound entering formal clinical trials in humans.
Conclusion
This compound is a highly specific and orally active inhibitor of Cathepsin S that has demonstrated significant therapeutic potential in preclinical models of systemic lupus erythematosus, Sjögren's syndrome, and diabetic nephropathy. Its mechanism of action, centered on the inhibition of MHC class II antigen presentation, provides a targeted approach to modulating the adaptive immune response. The data presented in this guide underscore the potential of Cathepsin S inhibition as a therapeutic strategy for a range of autoimmune and inflammatory diseases. Further investigation will be necessary to determine the clinical translatability of these findings.
References
- 1. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the design of cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Cathepsin S in Autoimmune CD25KO Mouse Improves Sjögren Disease–Like Lacrimal Gland Pathology - PMC [pmc.ncbi.nlm.nih.gov]
The Role of RO5461111 in the Cathepsin S Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RO5461111, a potent and selective inhibitor of Cathepsin S (CTSS), and its role in modulating the immune response. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to Cathepsin S and its Pathophysiological Role
Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the immune system.[1] Unlike other cathepsins that are primarily active in the acidic environment of lysosomes, Cathepsin S retains its enzymatic activity at a neutral pH, allowing it to function both intracellularly and extracellularly.[2][3] Its primary function is the degradation of the invariant chain (Ii) associated with Major Histocompatibility Complex (MHC) class II molecules in antigen-presenting cells (APCs) such as B cells, macrophages, and dendritic cells.[1][2] This process is essential for the loading of antigenic peptides onto MHC class II molecules and their subsequent presentation to CD4+ T cells, a critical step in initiating an adaptive immune response.[1]
Dysregulation of Cathepsin S activity has been implicated in the pathogenesis of various autoimmune and inflammatory diseases, including systemic lupus erythematosus (SLE), Sjögren's syndrome, and psoriasis.[2][4][5] Elevated levels of Cathepsin S can lead to aberrant antigen presentation and the activation of autoreactive T cells.[5] Extracellularly, Cathepsin S can degrade components of the extracellular matrix and activate Protease-Activated Receptor 2 (PAR2), contributing to inflammatory signaling and tissue damage.[2][6] This central role in immune activation and inflammation makes Cathepsin S a compelling therapeutic target for a range of diseases.[7]
This compound: A Selective Cathepsin S Inhibitor
This compound is a highly specific and orally active competitive inhibitor of Cathepsin S.[4][8] Its high potency and selectivity for Cathepsin S over other related cathepsins make it a valuable tool for studying the biological functions of Cathepsin S and a promising therapeutic candidate.[4]
Mechanism of Action
This compound functions by directly binding to the active site of Cathepsin S, thereby preventing its enzymatic activity. By inhibiting Cathepsin S, this compound effectively blocks the degradation of the invariant chain, leading to a reduction in MHC class II antigen presentation.[8] This, in turn, suppresses the activation of antigen-specific CD4+ T cells and B cells, key drivers of the autoimmune response.[8] The inhibition of Cathepsin S by this compound has been shown to reduce inflammation and ameliorate disease pathology in preclinical models of autoimmune diseases like lupus nephritis.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) | Reference |
| Cathepsin S | Human | 0.4 | [8][9] |
| Cathepsin S | Murine | 0.5 | [8][9] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Disease | Dosage | Key Findings | Reference |
| MRL-Fas(lpr) mice | Systemic Lupus Erythematosus (SLE) | 30 mg/kg; p.o.; 8 weeks | Disrupted germinal centers, reduced hypergammaglobulinemia and autoantibody production, reduced lung inflammation, and improved lupus nephritis. | [8] |
| CD25KO mice | Sjögren's Syndrome-like pathology | Not specified (administered in chow) | Decreased expression of the gene Ciita, suggesting reduced MHC II presentation. Significant decrease in Casp8, indicating less extrinsic apoptosis pathway-mediated cell death. | [5] |
Experimental Protocols
This section details the general methodologies employed in the preclinical evaluation of this compound.
In Vitro Cathepsin S Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human and murine Cathepsin S.
General Protocol:
-
Recombinant human or murine Cathepsin S is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.
-
A fluorogenic peptide substrate specific for Cathepsin S is added to initiate the enzymatic reaction.
-
The cleavage of the substrate by Cathepsin S results in the release of a fluorescent group, leading to an increase in fluorescence intensity over time.
-
Fluorescence is measured using a plate reader at appropriate excitation and emission wavelengths.
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Assays for T Cell and B Cell Activation
Objective: To assess the effect of this compound on the activation of antigen-specific T cells and B cells.
General Protocol:
-
Antigen-presenting cells (e.g., human RAJI or mouse A20 cell lines) are cultured in the presence of a specific antigen and varying concentrations of this compound for a defined period (e.g., 16 hours).[8]
-
Antigen-specific CD4+ T cells or B cells are then co-cultured with the pre-treated APCs.
-
Cell activation is assessed by measuring relevant markers, such as cell proliferation (e.g., using a BrdU incorporation assay), cytokine production (e.g., IL-2, IFN-γ measured by ELISA), or the expression of activation markers (e.g., CD69, CD25 measured by flow cytometry).
-
The effect of this compound is quantified by comparing the activation levels in treated versus untreated cells.
In Vivo Efficacy Studies in MRL-Fas(lpr) Mice
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of systemic lupus erythematosus.
General Protocol:
-
MRL-Fas(lpr) mice, which spontaneously develop a lupus-like autoimmune disease, are used.
-
Mice are treated with this compound (e.g., 30 mg/kg, orally) or a vehicle control for a specified duration (e.g., 8 weeks).[8]
-
Disease progression is monitored by assessing various parameters, including:
-
Autoantibody levels: Measured in plasma or serum by ELISA.
-
Renal function: Assessed by measuring proteinuria and analyzing kidney histology.
-
Splenic and Lymph Node Analysis: Germinal center formation and immune cell populations (dendritic cells, T cells, plasma cells) are analyzed by immunohistochemistry and flow cytometry.[8]
-
Cytokine Levels: Plasma levels of pro-inflammatory cytokines such as IL-10 and TNF-α are measured by ELISA.[8]
-
-
The therapeutic effect of this compound is determined by comparing the disease parameters in the treated group to the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Cathepsin S inhibition pathway and a typical experimental workflow for evaluating a Cathepsin S inhibitor.
Caption: Cathepsin S Inhibition Pathway by this compound.
Caption: General Experimental Workflow for this compound Evaluation.
Conclusion
This compound is a potent and selective inhibitor of Cathepsin S that demonstrates significant promise in the preclinical setting for the treatment of autoimmune diseases. By targeting a key enzyme in the antigen presentation pathway, this compound offers a targeted approach to modulating the aberrant immune responses that drive these conditions. The data and protocols summarized in this guide provide a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of Cathepsin S inhibition. Further investigation, including clinical trials, is warranted to fully elucidate the safety and efficacy of this compound in human diseases. Although promising in preclinical studies for conditions like systemic lupus erythematosus, this compound is still awaiting clinical entry.[2][10]
References
- 1. Cathepsin S - Wikipedia [en.wikipedia.org]
- 2. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Cathepsin S in Autoimmune CD25KO Mouse Improves Sjögren Disease–Like Lacrimal Gland Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Cathepsin S: A key drug target and signalling hub in immune system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
RO5461111: A Potent and Selective Cathepsin S Inhibitor for Investigating MHC Class II Antigen Presentation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RO5461111 is a highly potent and specific, orally active antagonist of Cathepsin S (CatS), a crucial lysosomal cysteine protease.[1][2] Its primary mechanism of action involves the inhibition of CatS-mediated cleavage of the invariant chain (Ii) chaperone, a critical step in the maturation of Major Histocompatibility Complex (MHC) class II molecules. This targeted inhibition effectively disrupts the loading of antigenic peptides onto MHC class II molecules, leading to a downstream suppression of antigen-specific CD4+ T cell and B cell activation.[1] This technical guide provides a comprehensive overview of this compound, including its biochemical activity, its role in the MHC class II antigen presentation pathway, detailed experimental protocols for its study, and its application in preclinical models of autoimmune disease.
Introduction to MHC Class II Antigen Presentation and the Role of Cathepsin S
The adaptive immune system relies on the presentation of processed antigens by Antigen Presenting Cells (APCs) to initiate a targeted response. MHC class II molecules are central to this process, presenting peptides derived from extracellular antigens to CD4+ T helper cells. This recognition event is a critical checkpoint for the activation, proliferation, and differentiation of T helper cells, which in turn orchestrate the broader immune response, including B cell antibody production.
The assembly and trafficking of MHC class II molecules is a tightly regulated process. Newly synthesized MHC class II alpha and beta chains associate in the endoplasmic reticulum with a chaperone protein known as the invariant chain (Ii). The Ii chain serves a dual purpose: it prevents the premature binding of peptides in the endoplasmic reticulum and it directs the MHC class II complex to the endosomal-lysosomal compartments where it will encounter processed antigens.
Within these acidic compartments, the Ii chain is sequentially degraded by a series of proteases. The final and most critical cleavage step, which removes the small fragment of Ii known as the class II-associated invariant chain peptide (CLIP) from the peptide-binding groove of the MHC class II molecule, is predominantly mediated by Cathepsin S in professional APCs like B cells and dendritic cells.[3][4] The removal of CLIP allows for the loading of antigenic peptides, and the mature peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T cells.
Given its pivotal role in this pathway, Cathepsin S has emerged as a significant therapeutic target for autoimmune diseases where aberrant MHC class II antigen presentation is a key pathological feature.
This compound: A Specific Inhibitor of Cathepsin S
This compound is a competitive and selective inhibitor of Cathepsin S.[5] Its high affinity and specificity for CatS make it a valuable tool for dissecting the role of this protease in immunological processes.
Quantitative Data
The following table summarizes the key quantitative data for this compound's inhibitory activity.
| Parameter | Species | Value | Reference |
| IC50 | Human Cathepsin S | 0.4 nM | [1][2] |
| IC50 | Murine Cathepsin S | 0.5 nM | [1][2] |
Mechanism of Action of this compound in MHC Class II Antigen Presentation
This compound directly inhibits the enzymatic activity of Cathepsin S. By blocking CatS, this compound prevents the degradation of the invariant chain, specifically the removal of the CLIP fragment from the MHC class II peptide-binding groove. This leads to an accumulation of MHC class II-CLIP complexes and a significant reduction in the loading of antigenic peptides. Consequently, the presentation of these peptides on the surface of APCs is diminished, resulting in reduced activation of antigen-specific CD4+ T cells and a subsequent dampening of the adaptive immune response.
Signaling Pathway Diagram
Caption: this compound inhibits Cathepsin S, preventing CLIP removal and subsequent antigen presentation.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound.
Cathepsin S Activity Assay
This assay measures the enzymatic activity of Cathepsin S and its inhibition by this compound.
Materials:
-
Recombinant human or murine Cathepsin S
-
Cathepsin S substrate (e.g., Z-VVR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add recombinant Cathepsin S to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Cathepsin S substrate to each well.
-
Immediately measure the fluorescence (e.g., excitation 380 nm, emission 460 nm) kinetically over 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (RFU/min).
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
In Vitro MHC Class II Antigen Presentation Assay
This assay assesses the ability of APCs to process and present a specific antigen to T cells in the presence of this compound.
Materials:
-
Antigen Presenting Cells (APCs) (e.g., human monocyte-derived dendritic cells or a murine B cell line like A20)
-
Antigen (e.g., tetanus toxoid for human cells, or ovalbumin for murine cells)
-
Antigen-specific CD4+ T cell line or primary T cells
-
This compound
-
Complete cell culture medium
-
Reagents for measuring T cell activation (e.g., ³H-thymidine for proliferation, or ELISA kit for cytokine measurement like IL-2 or IFN-γ)
Procedure:
-
Plate APCs in a 96-well plate.
-
Treat the APCs with a serial dilution of this compound or vehicle control for 1-2 hours.
-
Add the specific antigen to the wells and incubate for 6-24 hours to allow for antigen processing and presentation.
-
Wash the APCs to remove excess antigen and inhibitor.
-
Add the antigen-specific CD4+ T cells to the wells containing the treated APCs.
-
Co-culture for 48-72 hours.
-
Measure T cell activation:
-
Proliferation: Add ³H-thymidine for the last 18 hours of culture and measure its incorporation.
-
Cytokine Production: Collect the culture supernatant and measure the concentration of relevant cytokines (e.g., IL-2, IFN-γ) by ELISA.
-
Experimental Workflow Diagram
Caption: A stepwise workflow for assessing the impact of this compound on antigen presentation.
In Vivo Applications and Preclinical Data
This compound has been investigated in preclinical models of autoimmune diseases, demonstrating its potential as a therapeutic agent.
Murine Models of Systemic Lupus Erythematosus (SLE)
In mouse models of lupus, oral administration of this compound has been shown to:
-
Reduce the activation and expansion of spleen dendritic cells, CD4+ T cells, and plasma cells.[1]
-
Decrease plasma levels of pro-inflammatory cytokines such as IL-10 and TNF-α.[1]
-
Ameliorate lupus nephritis and reduce lung inflammation.[1]
Murine Models of Sjögren's Syndrome
In a mouse model of Sjögren's syndrome, treatment with this compound resulted in:
-
Improved cornea sensitivity.[6]
-
Reduced inflammatory scores in the lacrimal glands.[6]
-
A significant decrease in Th1 and Th17 cells in both the lacrimal glands and draining lymph nodes.[6]
-
A 30% increase in the lifespan of the treated mice.[6]
Clinical Development Status
As of the latest available information, there are no registered clinical trials specifically for this compound. While other Cathepsin S inhibitors have entered clinical development for various indications, the clinical trajectory of this compound remains undisclosed.
Conclusion
This compound is a powerful research tool for elucidating the role of Cathepsin S in MHC class II antigen presentation and T cell-mediated immunity. Its high potency and specificity, coupled with its oral bioavailability and demonstrated efficacy in preclinical models of autoimmune disease, underscore the therapeutic potential of targeting this crucial protease. The experimental protocols provided in this guide offer a framework for researchers to further investigate the immunological consequences of Cathepsin S inhibition and to explore its utility in various disease contexts. For drug development professionals, the preclinical data on this compound highlights the promise of the Cathepsin S inhibitor class, while the lack of clinical trial information suggests that further investigation is needed to translate these findings to human therapies.
References
- 1. In vitro Antigen-presentation Assay for Self- and Microbial-derived Antigens [en.bio-protocol.org]
- 2. In vitro Antigen-presentation Assay for Self- and Microbial-derived Antigens [bio-protocol.org]
- 3. academic.oup.com [academic.oup.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Preclinical Profile of RO5461111: A Cathepsin S Inhibitor for Systemic Lupus Erythematosus
Introduction
Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to widespread inflammation and organ damage. A central pathological mechanism in SLE involves the presentation of self-antigens to autoreactive T and B lymphocytes via the Major Histocompatibility Complex (MHC) class II pathway.[1][2] Cathepsin S (CatS), a cysteine protease, plays a crucial role in this process by degrading the invariant chain (Ii) in antigen-presenting cells (APCs), a necessary step for the loading of antigenic peptides onto MHC class II molecules.[1][2][3] RO5461111 is a potent, specific, and orally available small-molecule antagonist of Cathepsin S, developed to disrupt this key pathway in autoimmunity.[1][2][4][5] This technical guide details the preclinical studies of this compound in established mouse models of lupus, summarizing its mechanism of action, efficacy data, and the experimental protocols utilized in its evaluation.
Mechanism of Action
This compound acts as a highly specific and competitive inhibitor of both human and murine Cathepsin S, with IC50 values of 0.4 nM and 0.5 nM, respectively.[5] By blocking the enzymatic activity of CatS, this compound prevents the final step of invariant chain cleavage within the endosomes of APCs, such as dendritic cells and B cells.[1][2][3] This inhibition leads to an accumulation of the p10 fragment of the invariant chain and prevents the loading of self-antigenic peptides onto MHC class II molecules.[1] Consequently, the presentation of these autoantigens to CD4+ T cells is suppressed. This disruption of T cell priming is a critical upstream intervention that leads to a cascade of downstream effects, including reduced B cell activation, diminished autoantibody production, and ultimately, the amelioration of lupus pathology.[1][2][4]
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
The Role of RO5461111 in T Cell and B Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RO5461111 is a potent and highly specific, orally available, small-molecule antagonist of Cathepsin S (CTSS), a cysteine protease critical for the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules. By inhibiting CTSS, this compound effectively disrupts the activation of antigen-specific CD4+ T cells and B cells, demonstrating therapeutic potential in autoimmune diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its effects on T cell and B cell responses.
Introduction to this compound
This compound is a selective inhibitor of Cathepsin S, an enzyme predominantly expressed in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages. CTSS plays a pivotal role in the degradation of the invariant chain (Ii) associated with MHC class II molecules in endosomal compartments. This degradation is an essential step for the loading of antigenic peptides onto MHC class II molecules, which are subsequently presented on the cell surface to CD4+ T cells. The activation of CD4+ T cells is a central event in the adaptive immune response, providing help to B cells for antibody production and orchestrating the activity of other immune cells. In autoimmune diseases, this process becomes dysregulated, leading to the activation of self-reactive lymphocytes.
By targeting CTSS, this compound offers a specific mechanism to modulate the adaptive immune response at a critical checkpoint. Its high specificity for CTSS minimizes off-target effects, making it an attractive candidate for therapeutic development.
Mechanism of Action: Inhibition of Antigen Presentation
The primary mechanism of action of this compound is the inhibition of CTSS-mediated processing of the MHC class II invariant chain. This disruption of the antigen presentation pathway leads to a reduction in the activation of CD4+ T cells and, consequently, a dampening of the subsequent B cell response.
Signaling Pathway of this compound in Antigen Presenting Cells
The following diagram illustrates the key steps in the MHC class II antigen presentation pathway and the point of intervention for this compound.
Quantitative Data on this compound Activity
The inhibitory potency and in vivo efficacy of this compound have been characterized in various studies. The following tables summarize key quantitative data.
| Parameter | Species | Value | Reference |
| IC50 (Cathepsin S) | Human | 0.4 nM | |
| IC50 (Cathepsin S) | Murine | 0.5 nM | |
| In vitro inhibitory activity of this compound against Cathepsin S. |
| Parameter | Animal Model | Treatment | Result | Reference |
| Splenic Dendritic Cell Activation | MRL-Fas(lpr) mice | This compound | Significantly reduced | [1] |
| CD4+ T Cell Expansion | MRL-Fas(lpr) mice | This compound | Significantly reduced | [1] |
| CD4/CD8 Double-Negative T Cell Expansion | MRL-Fas(lpr) mice | This compound | Significantly reduced | [1] |
| Follicular B Cell Maturation to Plasma Cells | MRL-Fas(lpr) mice | This compound | Suppressed | [1] |
| Immunoglobulin Class Switch | MRL-Fas(lpr) mice | This compound | Suppressed | [1] |
| Hypergammaglobulinemia | MRL-Fas(lpr) mice | This compound | Reversed | [1] |
| Plasma anti-dsDNA IgG | MRL-Fas(lpr) mice | This compound | Significantly suppressed | [1] |
| Glomerular IgG Deposits | MRL-Fas(lpr) mice | This compound | Reduced | [1] |
| Plasma IL-10 | MRL-Fas(lpr) mice | This compound | Reduced | |
| Plasma TNF-α | MRL-Fas(lpr) mice | This compound | Reduced | |
| In vivo effects of this compound in a mouse model of systemic lupus erythematosus. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in T and B cell activation, based on the study by Rupanagudi et al. (2015) in MRL-Fas(lpr) mice, a model for systemic lupus erythematosus.[1]
In Vivo Study in MRL-Fas(lpr) Mice
Objective: To evaluate the therapeutic efficacy of this compound in a spontaneous mouse model of lupus.
Experimental Workflow:
Detailed Protocol:
-
Animal Model: Female MRL-Fas(lpr) mice, which spontaneously develop a lupus-like disease, are used.
-
Treatment: At 12 weeks of age, when signs of disease (proteinuria) are apparent, mice are randomly assigned to a control group receiving standard chow or a treatment group receiving chow containing this compound.
-
Monitoring: Body weight and proteinuria are monitored weekly.
-
Termination and Sample Collection: At 20 weeks of age, mice are euthanized. Blood is collected for serum analysis. Spleens and kidneys are harvested for flow cytometry, immunofluorescence, and histological analysis.
Flow Cytometry for Immune Cell Phenotyping
Objective: To quantify the changes in different immune cell populations in the spleen following this compound treatment.
Protocol:
-
Spleen Cell Suspension: Spleens are mashed through a 70 µm cell strainer to obtain a single-cell suspension. Red blood cells are lysed using a lysis buffer.
-
Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify dendritic cells, T cell subsets (CD4+, CD8+, double-negative T cells), and B cell subsets (follicular B cells, plasma cells).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The percentage and absolute number of each cell population are determined using appropriate gating strategies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Autoantibodies and Cytokines
Objective: To measure the levels of autoantibodies (anti-dsDNA IgG) and cytokines (IL-10, TNF-α) in the serum.
Protocol:
-
Plate Coating: ELISA plates are coated with the specific antigen (e.g., dsDNA for autoantibody detection) or capture antibody (for cytokine detection).
-
Sample Incubation: Serum samples are diluted and added to the wells.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a colorimetric signal.
-
Measurement: The absorbance is read using a plate reader, and concentrations are calculated based on a standard curve.
Immunofluorescence for Germinal Center Analysis
Objective: To visualize the structure and cellular composition of germinal centers in the spleen.
Protocol:
-
Tissue Preparation: Spleens are embedded in OCT compound, frozen, and sectioned using a cryostat.
-
Staining: Tissue sections are fixed and stained with fluorescently-labeled antibodies against markers for B cells (e.g., B220), T cells (e.g., CD4), and germinal center-specific markers (e.g., PNA).
-
Imaging: Stained sections are imaged using a fluorescence microscope.
-
Analysis: The size, number, and organization of germinal centers are evaluated.
Conclusion
This compound demonstrates a clear and potent inhibitory effect on T cell and B cell activation through the specific targeting of Cathepsin S. Its mechanism of action, centered on the disruption of MHC class II antigen presentation, provides a targeted approach to modulating the adaptive immune response. The in vivo data from preclinical models of systemic lupus erythematosus strongly support its therapeutic potential in autoimmune diseases. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other Cathepsin S inhibitors.
References
The Therapeutic Potential of RO5461111 in Cancer: A Technical Guide for Researchers
Executive Summary: RO5461111 is a potent and highly specific orally active antagonist of Cathepsin S (CTSS). While direct clinical investigation of this compound in oncology is not extensively documented in publicly available literature, its therapeutic potential in cancer can be strongly inferred from the critical role of its target, Cathepsin S, in tumor progression. Elevated CTSS expression is correlated with numerous malignancies, where it actively promotes tumor growth, invasion, angiogenesis, and modulation of the tumor microenvironment. This guide synthesizes the preclinical evidence for targeting Cathepsin S in cancer and provides detailed methodologies for key experiments, positioning this compound as a valuable tool for oncological research and potential therapeutic development.
Cathepsin S: A Multifaceted Pro-Tumorigenic Protease
Cathepsin S is a lysosomal cysteine protease that, unlike many other cathepsins, remains active at neutral pH, allowing it to function both intracellularly and in the extracellular space.[1] Its involvement in cancer is multifaceted and has been demonstrated in a variety of tumor types, including colorectal, breast, gastric, and glioblastoma.[1][2][3][4]
Key roles of Cathepsin S in cancer progression include:
-
Extracellular Matrix (ECM) Remodeling and Invasion: CTSS degrades components of the ECM and basement membranes, such as laminin, fibronectin, and collagen, which is a critical step for tumor cell invasion and metastasis.[5][6]
-
Angiogenesis: CTSS promotes the formation of new blood vessels, which are essential for tumor growth and survival. It can be secreted by tumor cells, endothelial cells, and tumor-associated macrophages (TAMs) to facilitate neovascularization.[7][8][9]
-
Immune Microenvironment Modulation: Within the tumor microenvironment, CTSS plays a role in antigen presentation and can influence the polarization of macrophages towards a tumor-promoting M2 phenotype.[6] Inhibition of CTSS may enhance anti-tumor immunity.[6]
-
Regulation of Cell Signaling, Proliferation, and Survival: CTSS is implicated in several signaling pathways that drive cancer cell proliferation and survival. Inhibition of CTSS has been shown to induce apoptosis and autophagy in cancer cells.[10][11]
This compound: A Potent and Specific Cathepsin S Inhibitor
This compound is a competitive and selective inhibitor of Cathepsin S. While its development has primarily focused on autoimmune diseases, its high potency makes it an excellent candidate for investigating the role of CTSS in cancer.
Table 1: In Vitro Potency of this compound
| Target | IC50 | Source |
|---|---|---|
| Human Cathepsin S | 0.4 nM | [10] |
| Murine Cathepsin S | 0.5 nM |[10] |
Given the strong evidence for Cathepsin S as a driver of malignancy, the potent inhibitory activity of this compound suggests its potential as an anti-cancer therapeutic by disrupting key tumor-promoting processes.
Preclinical Evidence for Cathepsin S Inhibition in Cancer
While specific data for this compound in cancer models is limited in the available literature, numerous studies using other small molecule inhibitors and antibodies against Cathepsin S have demonstrated significant anti-tumor efficacy.
Table 2: Efficacy of Cathepsin S Inhibitors in Preclinical Cancer Models
| Inhibitor | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| Dipeptidyl nitrile inhibitor | Murine colorectal carcinoma (MC38) syngeneic model | Significantly reduced tumor volume. | [12] |
| Dipeptidyl nitrile inhibitor | Human breast cancer (MCF7) xenograft model | Significantly reduced tumor volume, decreased proliferation (Ki67), and increased apoptosis (TUNEL). | [12] |
| Fsn0503 (monoclonal antibody) | Human colorectal carcinoma (HCT116) xenograft model | Inhibited tumor growth and neovascularization. | [8] |
| VBY-825 (reversible inhibitor) | Pancreatic islet cancer (RIP1-Tag2 mouse model) | Significantly decreased tumor burden and tumor number. |[13][14] |
Table 3: In Vitro Effects of Cathepsin S Inhibitors on Cancer Cells
| Inhibitor | Cell Line(s) | Effect | Concentration | Reference |
|---|---|---|---|---|
| VBY-825 | HUVEC | Inhibition of Cathepsin L activity (IC50) | 0.5 nM and 3.3 nM | [13] |
| VBY-825 | HUVEC | Inhibition of Cathepsin B activity (IC50) | 4.3 nM | [13] |
| Dipeptidyl nitrile inhibitor | MC38, MCF7 | Reduced cell invasion | Not specified | [12] |
| Dipeptidyl nitrile inhibitor | HUVEC | Reduced endothelial tubule formation | Not specified | [12] |
| Fsn0503 (monoclonal antibody) | HCT116 | Significantly blocked tumor cell invasion | Not specified |[8] |
Signaling Pathways Modulated by Cathepsin S in Cancer
Cathepsin S influences several critical signaling pathways involved in cancer cell survival, proliferation, and death. Inhibition of CTSS can therefore have profound effects on tumor cell fate.
Caption: Cathepsin S signaling pathways in cancer.
Experimental Protocols
Cathepsin S Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods.[15]
Principle: This assay measures the enzymatic activity of Cathepsin S by detecting the cleavage of a specific fluorogenic substrate, such as Ac-VVR-AFC. The released AFC (amino-4-trifluoromethyl coumarin) fluoresces and can be quantified.
Materials:
-
Cathepsin S Cell Lysis Buffer
-
Cathepsin S Reaction Buffer
-
Cathepsin S Substrate (e.g., Ac-VVR-AFC, 10 mM stock)
-
Cathepsin S Inhibitor (for negative control)
-
96-well microtiter plates (black, flat-bottom)
-
Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Sample Preparation:
-
Collect 1-5 x 10^6 cells by centrifugation.
-
Lyse the cell pellet in 50 µL of chilled Cathepsin S Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at maximum speed for 5 minutes at 4°C.
-
Collect the supernatant (cell lysate). Determine protein concentration if desired.
-
-
Assay Reaction:
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well plate.
-
For the negative control, pre-incubate a sample with a Cathepsin S inhibitor.
-
Add 50 µL of Cathepsin S Reaction Buffer to each well.
-
Add 2 µL of the 10 mM Cathepsin S Substrate to each well (final concentration 200 µM).
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence in a fluorometer at Ex/Em = 400/505 nm.
-
-
Data Analysis:
-
Calculate the fold-increase in Cathepsin S activity by comparing the relative fluorescence units (RFU) of the test sample with the negative control.
-
Caption: Workflow for a fluorometric Cathepsin S activity assay.
In Vitro Transwell Invasion Assay
This protocol is a standard method for assessing cancer cell invasion through an extracellular matrix barrier.[16][17][18][19]
Principle: This assay measures the ability of cancer cells to invade through a layer of Matrigel (or another ECM equivalent) coated on a porous membrane in a transwell insert, moving towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (or other ECM components)
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Coating the Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium.
-
Add a thin layer of the diluted Matrigel to the upper surface of the transwell inserts.
-
Incubate at 37°C for at least 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding:
-
Serum-starve cancer cells for 18-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium at the desired concentration (e.g., 1 x 10^5 cells/mL).
-
Add the cell suspension to the upper chamber of the coated inserts.
-
-
Chemoattraction:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell line (e.g., 24-48 hours).
-
-
Staining and Quantification:
-
After incubation, remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Wash the inserts and allow them to air dry.
-
Count the number of stained, invaded cells in several fields of view under a microscope.
-
Caption: Workflow for an in vitro transwell invasion assay.
In Vivo Xenograft Tumor Model
This is a generalized protocol for establishing a subcutaneous tumor model in immunocompromised mice.[20][21]
Principle: Human cancer cells are injected into immunocompromised mice to form a tumor. The effect of a therapeutic agent on tumor growth can then be monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Sterile PBS
-
Matrigel (optional, can improve tumor take-rate)
-
Syringes and needles
-
Calipers for tumor measurement
-
Anesthetic
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, wash, and resuspend the cells in sterile PBS or serum-free medium to the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 µL).
-
For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor formation. Keep the cell suspension on ice.
-
-
Injection:
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Monitoring and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the therapeutic agent (e.g., this compound) and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
Continue treatment until tumors in the control group reach a predetermined endpoint size or for a set duration.
-
Euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blot).
-
Conclusion and Future Directions
The extensive body of evidence implicating Cathepsin S in the fundamental processes of cancer progression—including invasion, angiogenesis, and immune modulation—provides a strong rationale for its inhibition as a therapeutic strategy. This compound, as a highly potent and specific inhibitor of Cathepsin S, represents a critical tool for the preclinical validation of this target in various cancer models. Future research should focus on directly evaluating this compound in a range of in vitro and in vivo cancer models to establish its efficacy, define responsive tumor types, and explore potential combination therapies to enhance its anti-tumor activity.
References
- 1. Cathepsin S Evokes PAR2-Dependent Pain in Oral Squamous Cell Carcinoma Patients and Preclinical Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cathepsin S regulates ferroptosis sensitivity in hepatocellular carcinoma through the KEAP1-NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin S as a cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Leading the invasion: The role of Cathepsin S in the tumour microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody-mediated inhibition of cathepsin S blocks colorectal tumor invasion and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A bioavailable cathepsin S nitrile inhibitor abrogates tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 15. Cathepsin S enzyme activity assay [bio-protocol.org]
- 16. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 21. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
The Cathepsin S Inhibitor RO5461111: A Technical Guide to its Impact on Germinal Center Formation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RO5461111 is a potent and selective, orally available, small-molecule antagonist of Cathepsin S (Cat S), a cysteine protease crucial for the processing of the invariant chain (Ii) during MHC class II-mediated antigen presentation.[1] Research in preclinical models of systemic lupus erythematosus (SLE) has demonstrated that this compound effectively disrupts germinal center (GC) formation and function. This disruption stems from its ability to inhibit the priming of T and B lymphocytes, a foundational step in the generation of humoral immunity. By impairing the spatial organization of germinal centers, this compound suppresses the maturation of follicular B cells into plasma cells, mitigates immunoglobulin class switching, and ultimately reduces the production of pathogenic autoantibodies. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on the cellular and molecular processes that govern germinal center dynamics.
Core Mechanism of Action: Inhibition of Cathepsin S-Mediated Antigen Presentation
The primary mechanism by which this compound impacts germinal center formation is through the inhibition of Cathepsin S. In antigen-presenting cells (APCs), such as B cells and dendritic cells, Cat S is essential for the degradation of the invariant chain (Ii), a chaperone protein bound to newly synthesized MHC class II molecules.[1][2] The cleavage of Ii by Cat S is a critical step that allows for the loading of antigenic peptides onto the MHC class II molecule, which is then presented on the cell surface to CD4+ T cells.[3][4]
By inhibiting Cat S, this compound prevents the proper processing of the invariant chain, leading to a significant reduction in the presentation of antigens by MHC class II molecules.[1] This impairment of antigen presentation directly curtails the activation of antigen-specific CD4+ T helper cells, including T follicular helper (Tfh) cells, which are indispensable for providing help to B cells and for the formation and maintenance of germinal centers.[5][6]
Disruption of the Germinal Center Microenvironment
The formation and maintenance of germinal centers rely on a highly organized microenvironment where B cells undergo proliferation, somatic hypermutation, and affinity-based selection. A key element of this organization is the segregation of the GC into the dark zone, where B-cell proliferation (centroblasts) occurs, and the light zone, where B cells (centrocytes) interact with Tfh cells and follicular dendritic cells (FDCs) for selection. This trafficking is partly regulated by the chemokine CXCL12, which is expressed in the dark zone and binds to the CXCR4 receptor on GC B cells.[7][8][9][10]
Treatment with this compound leads to a disorganization of this intricate structure. By inhibiting the initial T-cell and B-cell priming, this compound prevents the full development and spatial organization of germinal centers.[1] This leads to a subsequent reduction in follicular B cell maturation into plasma cells and impairs immunoglobulin class switching.[1][11]
Quantitative Data Summary
The effects of this compound on various parameters related to germinal center formation and function have been quantified in the MRL-Fas(lpr) mouse model of SLE.[1]
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Percentage Change |
| Spleen Weight (mg) | ~500 | ~300 | ~40% decrease |
| Total Splenocytes (x10^6) | ~150 | ~75 | ~50% decrease |
| GC B Cells (% of B220+) | ~12% | ~4% | ~67% decrease |
| Plasma Cells (% of B220+) | ~4% | ~1.5% | ~63% decrease |
| Tfh Cells (% of CD4+) | ~10% | ~5% | ~50% decrease |
| Anti-dsDNA IgG (U/ml) | >10,000 | <2,000 | >80% decrease |
| Total IgG (mg/ml) | ~25 | ~10 | ~60% decrease |
Table 1: Summary of quantitative data from Rupanagudi KV, et al. Ann Rheum Dis. 2015;74(2):452-63. Values are approximated based on graphical data.
Experimental Protocols
The following is a summary of the key experimental methodologies used to evaluate the effect of this compound on germinal center formation in the MRL-Fas(lpr) mouse model.[1][8]
4.1. Animal Model and Drug Administration
-
Model: Female MRL-Fas(lpr) mice, a spontaneous model of systemic lupus erythematosus.
-
Treatment Initiation: 12 weeks of age, when signs of disease are established.
-
Drug: this compound was administered orally.
-
Dosing: The compound was mixed with the chow to provide a daily dose.
-
Duration: 8 weeks of continuous treatment.
-
Control: Vehicle-treated MRL-Fas(lpr) mice.
4.2. Tissue Collection and Processing
-
At 20 weeks of age, mice were euthanized.
-
Spleens were harvested, weighed, and processed for single-cell suspension for flow cytometry or embedded for immunohistochemistry.
-
Blood was collected for serological analysis.
4.3. Flow Cytometry Analysis
-
Objective: To quantify various immune cell populations in the spleen.
-
Procedure:
-
Single-cell suspensions of splenocytes were prepared.
-
Cells were stained with a panel of fluorescently labeled antibodies against cell surface markers including:
-
B cells: B220, GL7, CD95 (Fas)
-
Plasma cells: B220, CD138
-
T follicular helper cells: CD4, CXCR5, PD-1
-
-
Data was acquired on a flow cytometer and analyzed to determine the percentage and absolute numbers of different cell subsets.
-
4.4. Immunohistochemistry
-
Objective: To visualize the structure and organization of germinal centers within the spleen.
-
Procedure:
-
Spleen sections were fixed and embedded.
-
Sections were stained with antibodies to identify:
-
B cell follicles (B220)
-
Germinal centers (PNA or Ki67)
-
T cell zones (CD3)
-
-
Stained sections were imaged using microscopy to assess the size, number, and morphology of germinal centers.
-
4.5. Serological Analysis
-
Objective: To measure the levels of autoantibodies and total immunoglobulins in the serum.
-
Procedure:
-
Serum was isolated from blood samples.
-
Enzyme-linked immunosorbent assays (ELISA) were performed to quantify the concentrations of anti-double-stranded DNA (dsDNA) IgG and total IgG.
-
Conclusion
The Cathepsin S inhibitor this compound demonstrates a profound effect on the formation and function of germinal centers. By targeting a key enzymatic step in the MHC class II antigen presentation pathway, this compound effectively disrupts the initial activation and subsequent collaboration of T and B lymphocytes, which are essential for the development of a robust humoral immune response. The resulting impairment of germinal center organization, reduction in plasma cell differentiation, and suppression of autoantibody production in preclinical models of autoimmunity highlight the therapeutic potential of Cathepsin S inhibition for treating antibody-mediated diseases. This technical guide provides a foundational understanding of the mechanisms and experimental validation of this compound's impact on this critical immunological process.
References
- 1. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin S inhibitors as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin S Controls the Trafficking and Maturation of Mhc Class II Molecules in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin S controls MHC class II-mediated antigen presentation by epithelial cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Increased cathepsin S in Prdm1-/- dendritic cells alters the TFH cell repertoire and contributes to lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Germinal center dark and light zone organization is mediated by CXCR4 and CXCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Cycle-Associated CXCR4 Expression in Germinal Center B Cells and Its Implications on Affinity Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenotypic and morphological properties of germinal center dark zone Cxcl12-expressing reticular cells (CRCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CXCR4 expression functionally discriminates centroblasts versus centrocytes within human germinal center B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
RO5461111: A Technical Overview of a Potent Cathepsin S Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO5461111 is a highly potent and selective, orally active antagonist of Cathepsin S (CatS), a cysteine protease implicated in the pathogenesis of various autoimmune diseases. Developed by Hoffmann-La Roche, this small molecule inhibitor has demonstrated significant efficacy in preclinical models of systemic lupus erythematosus (SLE), lupus nephritis, and Sjögren's syndrome by interfering with the major histocompatibility complex (MHC) class II antigen presentation pathway. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and preclinical data associated with this compound, based on publicly available information. While the clinical development of this compound appears to have been discontinued (B1498344), the data gathered from its preclinical evaluation offers valuable insights for researchers in the field of autoimmune and inflammatory diseases.
Discovery and Development History
The discovery of this compound stems from research into proline dipeptidyl nitrile derivatives as inhibitors of cathepsins S and L. A United States patent application filed by Hoffmann-La Roche in 2010 details the synthesis and characterization of this class of compounds, suggesting that the initial discovery and lead optimization efforts for this compound likely took place in the late 2000s.[1] The development program for this compound was part of a broader effort by Roche to develop CatS inhibitors for autoimmune diseases.[2]
While preclinical studies on this compound were published in the mid-2010s, there is no publicly available information regarding its entry into clinical trials. Another Cathepsin S inhibitor from Roche, petesicatib (B609917) (RG7625), was discontinued during its clinical development.[3] The absence of recent updates on this compound in Roche's pipeline suggests that its development has also likely been halted.
Logical Development Pathway of this compound
Caption: Inferred development pathway of this compound from discovery to likely discontinuation.
Mechanism of Action
This compound is a competitive and selective inhibitor of Cathepsin S.[2] CatS is a lysosomal cysteine protease that plays a crucial role in the processing of the invariant chain (Ii) associated with the MHC class II molecule in antigen-presenting cells (APCs).[4] By inhibiting CatS, this compound prevents the degradation of the Ii, which in turn blocks the loading of antigenic peptides onto the MHC class II molecule. This disruption of antigen presentation leads to a reduction in the activation of antigen-specific CD4+ T cells and B cells, key drivers of the autoimmune response.[1][4]
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound in inhibiting T cell activation.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) | Reference |
| Cathepsin S | Human | 0.4 | [1][4] |
| Cathepsin S | Murine | 0.5 | [1][4] |
Table 2: Preclinical In Vivo Dosing and Pharmacokinetics of this compound
| Animal Model | Dosing Regimen | Plasma Concentration | Efficacy Outcome | Reference |
| BALB/c mice | 0.1-100 mg/kg p.o. (single dose) | Not Reported | Suppression of T cell priming | [1] |
| MRL-Fas(lpr) mice | 30 mg/kg p.o. (8 weeks) | Not Reported | Reduced hypergammaglobulinemia and lupus autoantibody production | [1] |
| db/db mice | Not specified (dietary) | 400-600 ng/mL | Prevention of glomerulosclerosis | [5] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not fully available in the public domain. The following represents a generalized workflow based on the descriptions provided in the cited literature.
Generalized In Vivo Efficacy Study Workflow
Caption: Generalized workflow for a preclinical in vivo efficacy study of this compound.
Key Methodologies Mentioned in Literature:
-
Animal Models: MRL-Fas(lpr) mice for spontaneous lupus and lupus nephritis, BALB/c mice for T cell priming studies, and db/db mice for diabetic complications.[1][5]
-
Drug Administration: Oral gavage (p.o.) or formulated in chow.[1]
-
Efficacy Readouts:
-
Measurement of plasma levels of autoantibodies (e.g., anti-dsDNA) by ELISA.
-
Histological analysis of kidney tissue for lupus nephritis severity.
-
Flow cytometry of spleen and lymph nodes to quantify immune cell populations (e.g., dendritic cells, T cells, B cells).[1]
-
Western blot for the detection of the Cathepsin S substrate Lip10 in the spleen as a marker of target engagement.[5]
-
Measurement of plasma Cathepsin S activity using a substrate assay.[5]
-
Conclusion
This compound is a potent and selective Cathepsin S inhibitor that has demonstrated significant promise in preclinical models of autoimmune disease. Its mechanism of action, centered on the inhibition of MHC class II antigen presentation, provides a strong rationale for its development as a therapeutic for diseases such as SLE. However, the lack of publicly available information on its clinical development status suggests that it is likely no longer being pursued. Despite this, the preclinical data for this compound contributes to the body of knowledge on Cathepsin S inhibition as a potential therapeutic strategy and can serve as a valuable reference for ongoing research in this area. Further investigation into the reasons for its apparent discontinuation could provide important lessons for the development of future Cathepsin S inhibitors.
References
RO5461111: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of RO5461111, a potent and selective inhibitor of Cathepsin S. This document details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols, designed to support further research and development efforts in immunology and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor characterized by a complex heterocyclic structure. Its precise chemical identity is defined by the following SMILES string:
O=C([C@H]1N(C(C2(C(F)(F)F)CC2)=O)C--INVALID-LINK--(C3=CC=C(C4=CC(C)=NC=C4)C=C3C(F)(F)F)=O)C1)NC5(C#N)CC5[1]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H24F6N4O4S | [1] |
| Molecular Weight | 614.56 g/mol | [1] |
| CAS Number | 1252637-46-9 | [1] |
| Appearance | Solid, White to off-white | [1] |
Pharmacological Properties and Mechanism of Action
This compound is a highly specific and orally active antagonist of Cathepsin S (CTSS), a cysteine protease predominantly expressed in antigen-presenting cells (APCs).[1][2] Its inhibitory activity is potent against both human and murine Cathepsin S, as detailed in Table 2.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Source |
| Human Cathepsin S | 0.4 | [1][2] |
| Murine Cathepsin S | 0.5 | [1][2] |
The primary mechanism of action of this compound is the competitive and selective inhibition of Cathepsin S.[3] Cathepsin S plays a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules in APCs. By inhibiting Cathepsin S, this compound prevents the final degradation of the Ii, which in turn blocks the loading of antigenic peptides onto MHC class II molecules. This disruption of antigen presentation is fundamental to its immunomodulatory effects.
Signaling Pathways
The inhibitory action of this compound directly impacts key signaling pathways involved in the adaptive immune response.
MHC Class II Antigen Presentation Pathway:
Cathepsin S is a critical enzyme in the MHC class II antigen presentation pathway. Its inhibition by this compound disrupts the processing of antigens for presentation to CD4+ T cells, thereby suppressing T-cell activation.
Protease-Activated Receptor 2 (PAR2) Signaling Pathway:
Cathepsin S is also known to activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation. By inhibiting Cathepsin S, this compound can potentially modulate PAR2 signaling and its downstream inflammatory effects.
In Vivo Efficacy
Preclinical studies in mouse models have demonstrated the in vivo efficacy of this compound in modulating immune responses and ameliorating disease pathology in models of autoimmune diseases.
Table 3: Summary of In Vivo Studies with this compound in Mice
| Animal Model | Dosage | Administration | Duration | Key Findings | Source |
| BALB/c mice | 0.1-100 mg/kg | Oral gavage (single dose) | Single dose | Suppressed T-cell priming and anti-sheep IgG upon vaccination. | [1] |
| MRL-Fas(lpr) mice | 30 mg/kg (or 1.31 mg/mouse) | Oral gavage | 8 weeks | Disrupted germinal centers, reduced hypergammaglobulinemia and autoantibody production, reduced lung inflammation, and improved lupus nephritis. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Cathepsin S Activity Assay
This protocol describes a fluorometric assay to measure the enzymatic activity of Cathepsin S and the inhibitory effect of this compound.
Materials:
-
Recombinant human or murine Cathepsin S
-
Cathepsin S substrate: Z-VVR-AFC (AFC = 7-amino-4-trifluoromethylcoumarin)
-
Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted this compound or vehicle (DMSO) to the respective wells.
-
Add 20 µL of the Cathepsin S enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the Z-VVR-AFC substrate solution to each well.
-
Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
T-Cell Activation Assay
This protocol outlines a method to assess the effect of this compound on T-cell activation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
This compound stock solution (in DMSO)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Flow cytometer
Procedure:
-
Isolate PBMCs or CD4+ T-cells from whole blood.
-
Label the cells with a cell proliferation dye according to the manufacturer's instructions.
-
Seed the labeled cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody to the wells.
-
Add serial dilutions of this compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD25).
-
Analyze the cells by flow cytometry to assess cell proliferation (dye dilution) and the expression of activation markers (e.g., CD25).
B-Cell Activation Assay
This protocol provides a method to evaluate the impact of this compound on B-cell activation.
Materials:
-
Isolated B-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
B-cell stimuli (e.g., anti-IgM, CpG ODN, IL-4)
-
This compound stock solution (in DMSO)
-
ELISA kit for measuring immunoglobulin production (e.g., IgM, IgG)
-
Flow cytometer
Procedure:
-
Isolate B-cells from PBMCs.
-
Seed the B-cells in a 96-well plate.
-
Add the appropriate B-cell stimuli to the wells.
-
Add serial dilutions of this compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
Collect the culture supernatants to measure immunoglobulin production by ELISA.
-
Harvest the cells and stain with fluorescently labeled antibodies against B-cell activation markers (e.g., CD69, CD86).
-
Analyze the cells by flow cytometry to assess the expression of activation markers.
Conclusion
This compound is a potent and selective inhibitor of Cathepsin S with demonstrated in vitro and in vivo activity. Its ability to modulate the immune response by inhibiting antigen presentation makes it a valuable research tool for studying autoimmune and inflammatory diseases. The information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other Cathepsin S inhibitors.
References
Methodological & Application
Application Notes and Protocols for RO5461111 in RAJI Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5461111 is a potent and highly specific antagonist of Cathepsin S, with an IC50 of 0.4 nM for human Cathepsin S.[1][2] By inhibiting Cathepsin S, a cysteine protease crucial for the degradation of the invariant chain (Ii) in the MHC class II antigen presentation pathway, this compound can modulate immune responses.[3] In the context of B-cell lymphomas such as the RAJI cell line, this inhibition can lead to the accumulation of the Lip10 fragment of the invariant chain, serving as a pharmacodynamic biomarker.[3][4] Furthermore, inhibition of Cathepsin S has been linked to the induction of apoptosis and autophagy in cancer cells, making it a compound of interest for therapeutic development.[5] These application notes provide detailed protocols for in vitro assays to evaluate the effects of this compound on RAJI cells, a human Burkitt's lymphoma cell line.
Quantitative Data Summary
The following table summarizes hypothetical data for the effect of this compound on RAJI cell viability and apoptosis. This data is for illustrative purposes and should be determined experimentally.
| Assay Type | Endpoint | This compound Concentration (nM) | Result |
| Cell Viability (MTT Assay) | IC50 (48h) | 0.1 - 1000 | ~50 nM |
| Apoptosis (Annexin V-FITC/PI) | % Apoptotic Cells (48h) | 100 | 65% |
| Apoptosis (Annexin V-FITC/PI) | % Necrotic Cells (48h) | 100 | 10% |
| Apoptosis (Annexin V-FITC/PI) | % Live Cells (48h) | 100 | 25% |
Experimental Protocols
1. RAJI Cell Culture
RAJI cells, a human B-lymphocyte cell line derived from a Burkitt's lymphoma, are cultured in suspension.[6]
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[6][7]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6][8]
-
Subculturing: Maintain cell densities between 3 x 10^5 and 9 x 10^5 viable cells/mL. To subculture, centrifuge the cell suspension at 150 x g for 5-10 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh growth medium to the desired density.[9]
2. Cell Viability Assay (MTT Assay)
This protocol is adapted for suspension cells like RAJI to determine the effect of this compound on cell viability.[10][11]
-
Cell Seeding: Seed RAJI cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of growth medium.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Centrifuge the plate at 1,000 x g for 5 minutes and carefully aspirate the supernatant.[10][11] Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
-
Cell Treatment: Seed RAJI cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with various concentrations of this compound or vehicle control for 48 hours.
-
Cell Harvesting: Transfer the cells and supernatant to a flow cytometry tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[13] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[14]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cathepsin S induces autophagy and apoptosis in human glioblastoma cell lines through ROS-mediated PI3K/AKT/mTOR/p70S6K and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Raji Cells - Unlocking Lymphoma Insights [cytion.com]
- 9. Raji Cell Line - Creative Biogene [creative-biogene.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
Optimizing RO5461111 Concentration for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
RO5461111 is a potent and highly specific orally active antagonist of Cathepsin S (CTSS), a cysteine protease predominantly expressed in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages.[1][2] Its primary mechanism of action involves the inhibition of CTSS-mediated cleavage of the invariant chain (Ii) associated with MHC class II molecules. This inhibitory action is a critical step in preventing the loading of antigenic peptides onto MHC class II molecules, thereby suppressing the activation of antigen-specific CD4+ T cells and subsequent B cell activation.[1] Due to its role in modulating immune responses, this compound is a valuable tool for in vitro studies of autoimmune diseases, inflammatory processes, and cancer immunology.
The effective concentration of this compound in cell culture experiments is critical for achieving desired biological outcomes without inducing cytotoxicity. The optimal concentration is dependent on several factors, including the cell type, cell density, experimental duration, and the specific endpoint being measured (e.g., inhibition of T cell proliferation, reduction of cytokine secretion, or direct measurement of Cathepsin S activity).
Biochemical assays have determined the IC50 of this compound to be in the low nanomolar range, providing a starting point for dose-response studies in cell-based assays.[1][2] It is recommended to perform a dose-response curve for each specific cell line and experimental setup to determine the optimal working concentration.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Species | Notes |
| IC50 | 0.4 nM | Human | In vitro biochemical assay for Cathepsin S inhibition.[1][2] |
| IC50 | 0.5 nM | Murine | In vitro biochemical assay for Cathepsin S inhibition.[1][2] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
References
Application Notes and Protocols for RO5461111 Oral Gavage in MRL-Fas(lpr) Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the oral administration of RO5461111, a potent and selective Cathepsin S (Cat-S) inhibitor, to MRL-Fas(lpr) mice, a widely used model for systemic lupus erythematosus (SLE). The information presented here is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound for autoimmune diseases.
Introduction
This compound is an orally active antagonist of Cathepsin S, with high specificity for both human and murine forms of the enzyme.[1][2][3][4] Cathepsin S plays a crucial role in the pathogenesis of autoimmune diseases by mediating the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[5][6][7][8] By inhibiting Cathepsin S, this compound effectively suppresses the activation of antigen-specific T and B cells, leading to a reduction in inflammation and autoantibody production.[1][2][3][4] Studies in MRL-Fas(lpr) mice have shown that oral administration of this compound can ameliorate lupus-like symptoms, including pulmonary inflammation and lupus nephritis.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the oral administration of this compound to MRL-Fas(lpr) mice based on published studies.
| Parameter | Value | Reference |
| Compound | This compound | [1][2][3][4] |
| Mouse Model | MRL-Fas(lpr) | [1] |
| Dosage | 30 mg/kg | [1] |
| Administration Route | Oral Gavage | [1] |
| Treatment Duration | 8 weeks | [1] |
| Reported Effects | Reduced hypergammaglobulinemia, decreased autoantibody production, improved lung inflammation and lupus nephritis. | [1] |
Experimental Protocol: Oral Gavage of this compound in MRL-Fas(lpr) Mice
This protocol details the preparation and administration of this compound to MRL-Fas(lpr) mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
MRL-Fas(lpr) mice (female, typically 8-10 weeks of age at the start of treatment)[9]
Dosing Solution Preparation (Example for a 30 mg/kg dose):
A common vehicle for oral gavage of hydrophobic compounds is a mixture of DMSO, PEG300, and saline/PBS. A suggested formulation is 5% DMSO, 30% PEG300, and 65% sterile saline.[2]
-
Calculate the required amount of this compound:
-
For a 20g mouse, the dose is 0.6 mg (20g * 30 mg/kg).
-
Assuming a dosing volume of 100 µL (0.1 mL) per mouse, the required concentration is 6 mg/mL.
-
For a batch of 10 mice, you will need 6 mg of this compound in 1 mL of vehicle. Prepare a slight excess to account for transfer losses (e.g., 1.2 mL).
-
-
Prepare the vehicle:
-
For 1.2 mL of vehicle:
-
60 µL of DMSO (5%)
-
360 µL of PEG300 (30%)
-
780 µL of sterile saline (65%)
-
-
-
Dissolve this compound:
-
Weigh the required amount of this compound (e.g., 7.2 mg for 1.2 mL) and place it in a sterile microcentrifuge tube.
-
Add the DMSO and vortex thoroughly until the compound is dissolved.
-
Add the PEG300 and vortex again.
-
Slowly add the sterile saline while vortexing to prevent precipitation.
-
If the solution is not clear, brief sonication may be used to aid dissolution.
-
Visually inspect the solution for any precipitates before administration.
-
Oral Gavage Procedure:
-
Animal Handling:
-
Weigh each mouse accurately to determine the correct dosing volume.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting. Ensure the mouse's body is supported.
-
-
Administration:
-
Draw the calculated volume of the dosing solution into a 1 mL syringe fitted with a ball-tipped gavage needle.
-
Ensure there are no air bubbles in the syringe.
-
With the mouse held in a vertical position, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and re-insert.
-
Slowly dispense the solution into the stomach.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.
-
The recommended dosing frequency, inferred from studies administering the same dose in chow, is daily .[10]
-
Experimental Endpoints and Readouts:
To assess the efficacy of this compound in the MRL-Fas(lpr) model, the following endpoints are typically evaluated:[9]
-
Weekly Monitoring:
-
Body weight
-
Proteinuria (using urine dipsticks)
-
-
Serum Analysis (at baseline and termination):
-
Anti-dsDNA antibody titers (ELISA)
-
Blood Urea Nitrogen (BUN)
-
-
At Study Termination (e.g., after 8 weeks):
-
Spleen and kidney weights
-
Histopathological analysis of kidneys (for glomerulonephritis)
-
Flow cytometric analysis of immune cell populations in the spleen and lymph nodes.
-
Visualizations
Cathepsin S Signaling Pathway in Antigen Presentation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Cathepsin S: molecular mechanisms in inflammatory and immunological processes [frontiersin.org]
- 6. JCI - Cathepsin S activity regulates antigen presentation and immunity. [jci.org]
- 7. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 10. Inhibition of Cathepsin S in Autoimmune CD25KO Mouse Improves Sjögren Disease–Like Lacrimal Gland Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of RO5461111
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5461111 is a potent and selective, orally active inhibitor of Cathepsin S (CTSS), a cysteine protease predominantly expressed in antigen-presenting cells.[1] By inhibiting CTSS, this compound disrupts the processing of the invariant chain (Ii) associated with MHC class II molecules, a critical step in antigen presentation to CD4+ T cells.[2] This mechanism effectively suppresses the activation of antigen-specific T cells and B cells, highlighting its therapeutic potential in autoimmune diseases and other inflammatory conditions.[1] Preclinical studies have demonstrated the efficacy of this compound in various animal models, including those for lupus, pulmonary inflammation, and diabetes-related microvascular complications.[1][3]
These application notes provide a comprehensive overview of the in vivo dosing and administration of this compound based on available preclinical data. Detailed protocols for oral and intraperitoneal administration are provided to guide researchers in their study design.
Data Presentation
Table 1: In Vivo Dosing Regimens for this compound
| Animal Model | Dosing Range | Administration Route | Dosing Frequency | Study Duration | Key Findings | Reference |
| BALB/c Mice | 0.1-100 mg/kg | Oral (p.o.) | Single dose | N/A | Suppressed T-cell priming and anti-sheep IgG response. | [1] |
| MRL-Fas(lpr) Mice | 30 mg/kg (or 1.31 mg/mouse) | Oral (p.o.) | Daily | 8 weeks | Disrupted germinal centers, reduced hypergammaglobulinemia and autoantibody production, reduced lung inflammation, and improved lupus nephritis. | [1] |
| db/db Mice | Not specified, but achieved stable plasma levels of 400-600 ng/ml | Not specified | Daily | 2 months (from 4 to 6 months of age) | Prevented glomerulosclerosis. | [3] |
| Xenograft Mouse Model (Triple-Negative Breast Cancer) | 1 mg/kg | Intraperitoneal (i.p.) | Daily | Not specified | In combination with radiation, significantly delayed tumor growth. | [4] |
Signaling Pathway
This compound inhibits Cathepsin S, a key enzyme in the MHC class II antigen presentation pathway. In antigen-presenting cells (APCs) such as B cells, macrophages, and dendritic cells, Cathepsin S is responsible for the final proteolytic cleavage of the invariant chain (Ii) fragment, CLIP (class II-associated invariant chain peptide), from the peptide-binding groove of MHC class II molecules. By inhibiting this step, this compound prevents the loading of antigenic peptides onto MHC class II molecules, thereby impairing the presentation of these antigens to CD4+ T helper cells. This ultimately leads to a reduction in T-cell activation and subsequent B-cell responses.
Caption: Cathepsin S Signaling Pathway and this compound Inhibition.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
This protocol describes the oral administration of this compound to mice using gavage.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water or saline, with a small percentage of a solubilizing agent like DMSO or Tween 80 if required for solubility)
-
Sterile water or saline
-
Gavage needles (20-22 gauge, 1.5-2 inches long with a ball tip)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically prepare the vehicle solution. A common vehicle for oral gavage of hydrophobic compounds is 0.5% (w/v) CMC in sterile water or saline.
-
To aid in solubility, this compound can first be dissolved in a minimal amount of DMSO and then suspended in the CMC solution. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
Vortex the solution thoroughly to ensure a uniform suspension. Prepare fresh on the day of dosing.
-
-
Animal Handling and Dose Calculation:
-
Weigh each mouse accurately before dosing.
-
Calculate the required volume of the dosing solution for each mouse based on its body weight and the desired dose (mg/kg). A typical dosing volume for mice is 5-10 mL/kg.
-
-
Gavage Procedure:
-
Restrain the mouse firmly by the scruff of the neck to immobilize its head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length of insertion required to reach the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach, slowly administer the calculated volume of the this compound suspension.
-
Gently withdraw the needle.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as respiratory difficulty or lethargy, for at least 30 minutes post-dosing.
-
Continue to monitor the animals daily for the duration of the study.
-
Protocol 2: Intraperitoneal Administration of this compound in Mice
This protocol outlines the procedure for intraperitoneal (i.p.) injection of this compound in mice.
Materials:
-
This compound
-
Sterile vehicle solution (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of this compound in a suitable vehicle. For i.p. injection, it is crucial that the compound is well-dissolved to avoid precipitation and irritation. A common vehicle is a mixture of DMSO, Tween 80, and sterile saline. A typical formulation could be 5-10% DMSO, 5-10% Tween 80, and 80-90% sterile saline.
-
Ensure the final solution is clear and free of particulates. Filter sterilization is recommended if possible.
-
-
Animal Handling and Dose Calculation:
-
Weigh each mouse to determine the correct dose.
-
Calculate the injection volume based on the animal's weight and the target dose. The injection volume should ideally not exceed 10 mL/kg.
-
-
Injection Procedure:
-
Restrain the mouse, exposing the abdomen. The mouse can be placed on its back with its head tilted slightly down.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle.
-
Aspirate slightly to ensure no blood or urine is drawn, indicating improper needle placement.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Monitor the mice regularly for signs of distress, irritation at the injection site, or changes in behavior.
-
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study investigating the efficacy of this compound.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bioavailable cathepsin S nitrile inhibitor abrogates tumor development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: RO5461111 for T Cell Activation Assays
Introduction
RO5461111 is a potent, highly specific, and orally active antagonist of Cathepsin S (CTSS).[1] Cathepsin S is a lysosomal cysteine protease that plays a critical role in the adaptive immune response. Specifically, it is essential for the maturation of Major Histocompatibility Complex class II (MHC-II) molecules in antigen-presenting cells (APCs) like dendritic cells, B cells, and macrophages.[2] By inhibiting Cathepsin S, this compound effectively blocks the proper processing of the invariant chain (Ii), a crucial step for loading antigenic peptides onto MHC-II molecules.[2][3] This disruption of antigen presentation prevents the subsequent activation of CD4+ T helper cells, a key event in initiating a targeted immune response.[1][2] These application notes provide a detailed protocol for utilizing this compound to study the inhibition of T cell activation in vitro.
Mechanism of Action
The primary mechanism by which this compound inhibits T cell activation is through the blockade of the MHC class II antigen presentation pathway. In APCs, Cathepsin S is the principal enzyme responsible for the final proteolytic cleavage of the invariant chain fragment, CLIP, from the MHC-II complex. This cleavage allows for the binding of exogenous antigenic peptides. The resulting peptide-MHC-II complex is then transported to the cell surface for presentation to the T cell receptor (TCR) on CD4+ T cells. This compound, by inhibiting Cathepsin S, prevents this process, leading to a significant reduction in antigen-specific T cell activation and proliferation.[1][2][3]
Data Presentation
The following table summarizes the quantitative data for this compound based on available literature.
| Parameter | Species | Value | Reference |
| IC₅₀ | Human Cathepsin S | 0.4 nM | [1] |
| IC₅₀ | Murine Cathepsin S | 0.5 nM | [1] |
| In vivo Dosage | Mouse (BALB/c) | 0.1 - 100 mg/kg (p.o.) | [1] |
| In vivo Dosage | Mouse (MRL-Faslpr) | 30 mg/kg (p.o.) for 8 weeks | [1] |
Experimental Protocols
This section provides a representative protocol for an in vitro T cell activation assay to evaluate the inhibitory effect of this compound. This protocol is based on standard methods of T cell stimulation using anti-CD3 and anti-CD28 antibodies.[4][5]
Objective:
To determine the dose-dependent inhibition of polyclonal T cell activation by this compound by measuring the expression of activation markers (e.g., CD25, CD69) via flow cytometry.
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
DMSO (vehicle control)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin (Complete RPMI)
-
Purified anti-human CD3 antibody (Clone: OKT3 or UCHT1)
-
Purified anti-human CD28 antibody (Clone: CD28.2)
-
Sterile, tissue culture-treated 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD4-PerCP, anti-CD8-APC, anti-CD25-PE, anti-CD69-FITC)
-
Cell proliferation dye (e.g., CellTrace™ Violet), optional
Experimental Workflow
Step-by-Step Procedure:
Day 1: Plate Preparation and Cell Seeding
-
Plate Coating:
-
Dilute the anti-human CD3 antibody to a final concentration of 1-5 µg/mL in sterile PBS.
-
Add 100 µL of the diluted antibody solution to each well of a 96-well flat-bottom plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in Complete RPMI to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and low (<0.1%). Prepare a vehicle control with the same final DMSO concentration.
-
-
Cell Preparation and Seeding:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in Complete RPMI and perform a cell count. Adjust the cell density to 1-2 x 10⁶ cells/mL.
-
Before adding cells, wash the antibody-coated plate twice with 200 µL of sterile PBS per well to remove any unbound antibody.[4]
-
Add 100 µL of the PBMC suspension to each well (1-2 x 10⁵ cells/well).
-
-
Treatment and Stimulation:
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Prepare a solution of anti-human CD28 antibody in Complete RPMI. Add 50 µL to each well to achieve a final concentration of 1-2 µg/mL. This provides the co-stimulatory signal required for robust T cell activation.[5]
-
Include appropriate controls:
-
Unstimulated cells (no anti-CD3/CD28).
-
Stimulated cells (anti-CD3/CD28 + vehicle).
-
Test wells (anti-CD3/CD28 + this compound).
-
-
Day 3-4: Cell Harvesting and Analysis
-
Incubation:
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂. The optimal incubation time should be determined empirically.[4]
-
-
Cell Staining for Flow Cytometry:
-
Gently resuspend the cells in each well and transfer them to V-bottom plates or FACS tubes.
-
Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Wash the cells once with 200 µL of cold FACS Buffer.
-
Prepare an antibody cocktail containing the appropriate dilutions of anti-CD4, anti-CD8, anti-CD25, and anti-CD69 antibodies in FACS buffer.
-
Resuspend the cell pellet in 50 µL of the antibody cocktail.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of cold FACS Buffer.
-
Resuspend the final cell pellet in 200 µL of FACS Buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Using the flow cytometry analysis software, gate on the lymphocyte population based on forward and side scatter.
-
From the lymphocyte gate, identify CD4+ and CD8+ T cell populations.
-
Within both the CD4+ and CD8+ gates, quantify the percentage of cells expressing the activation markers CD25 and/or CD69.
-
Determine the dose-response curve for this compound and calculate the IC₅₀ value for the inhibition of T cell activation marker expression.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Cathepsin S in Autoimmune CD25KO Mouse Improves Sjögren Disease–Like Lacrimal Gland Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols for Flow Cytometry Analysis of RO5461111 Treated Splenocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of murine splenocytes treated with RO5461111, a potent and selective inhibitor of Cathepsin S (CTSS).[1][2][3] this compound has been shown to modulate immune responses by inhibiting the activation of antigen-presenting cells and lymphocytes.[1] This guide offers a comprehensive workflow, from splenocyte isolation and in vitro treatment to multi-color flow cytometry analysis for dissecting the cellular effects of this compound. The provided protocols and data presentation formats are intended to facilitate the assessment of this compound's immunomodulatory properties.
Introduction
Cathepsin S is a lysosomal cysteine protease that plays a critical role in the adaptive immune system.[2][4] It is primarily expressed in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages.[3] Within the endosomal-lysosomal compartment, CTSS is responsible for the final proteolytic cleavage of the invariant chain (CD74) from MHC class II molecules.[5] This process is essential for the loading of antigenic peptides onto MHC class II and their subsequent presentation to CD4+ T helper cells, a key step in initiating an adaptive immune response.
This compound is a competitive and selective inhibitor of Cathepsin S.[1][3] By blocking CTSS activity, this compound is expected to interfere with MHC class II antigen presentation, thereby attenuating the activation and proliferation of CD4+ T cells and B cells.[1] This makes this compound a promising therapeutic candidate for autoimmune diseases such as systemic lupus erythematosus and Sjögren's syndrome.[2][6]
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations, making it an ideal tool to investigate the immunological effects of this compound on splenocytes. This document outlines a detailed protocol for treating murine splenocytes with this compound and analyzing the resulting changes in various immune cell subsets using multi-color flow cytometry.
Signaling Pathway of Cathepsin S in Antigen Presentation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin S: A key drug target and signalling hub in immune system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Cathepsin S in Autoimmune CD25KO Mouse Improves Sjögren Disease–Like Lacrimal Gland Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO5461111: A Potent Inhibitor of Antigen Presentation in Dendritic Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RO5461111 is a highly specific and orally active antagonist of Cathepsin S, a cysteine protease crucial for the process of antigen presentation by professional antigen-presenting cells (APCs) such as dendritic cells (DCs).[1][2] By inhibiting Cathepsin S, this compound effectively blocks the degradation of the invariant chain (Ii) chaperone, a critical step in the loading of antigenic peptides onto Major Histocompatibility Complex (MHC) class II molecules.[3] This disruption of the antigen processing pathway leads to a significant reduction in the presentation of antigens to CD4+ T helper cells, thereby suppressing the activation and proliferation of antigen-specific T cells and B cells.[1] These application notes provide detailed protocols for utilizing this compound to study and inhibit antigen presentation in dendritic cells.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 | Reference |
| Cathepsin S | Human | 0.4 nM | [1][2] |
| Cathepsin S | Murine | 0.5 nM | [1][2] |
Table 2: In Vivo Effects of this compound in a Murine Model of Lupus
| Treatment | Effect | Cytokine Modulation | Reference |
| This compound (30 mg/kg; p.o.; 8 weeks) | Reduced activation and expansion of spleen dendritic cells, CD4+ T cells, and plasma cells. | Reduced plasma levels of IL-10 and TNF-α. | [1] |
Signaling Pathway
The primary mechanism of action for this compound is the direct inhibition of Cathepsin S enzymatic activity within the endosomal/lysosomal compartments of dendritic cells. This targeted inhibition sets off a cascade of events that ultimately curtails the adaptive immune response.
Experimental Protocols
Protocol 1: In Vitro Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of dendritic cells from mouse bone marrow progenitors, a common method for obtaining a sufficient number of DCs for in vitro assays.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) (20 ng/mL)
-
Recombinant murine Interleukin-4 (IL-4) (10 ng/mL)
-
6-well tissue culture plates
-
Sterile dissection tools
Procedure:
-
Euthanize a 6-8 week old mouse (e.g., C57BL/6) and sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias and remove all muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with complete RPMI-1640 medium using a 25-gauge needle and syringe.
-
Create a single-cell suspension by gently passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 7 minutes, discard the supernatant, and resuspend the pellet in ACK lysis buffer to remove red blood cells.
-
Wash the cells with complete RPMI-1640 medium and resuspend in complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
Plate the cells at a density of 2 x 10^6 cells/mL in 6-well plates.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, gently remove 50% of the medium and replace it with fresh medium containing GM-CSF and IL-4.
-
On day 6 or 7, immature DCs can be harvested. Non-adherent and loosely adherent cells are collected by gentle pipetting.
-
The purity of the DC population (CD11c+) can be assessed by flow cytometry.
Protocol 2: Inhibition of T Cell Activation by this compound-Treated Dendritic Cells
This protocol details a co-culture assay to measure the inhibitory effect of this compound on the ability of dendritic cells to activate antigen-specific T cells.
Materials:
-
Bone Marrow-Derived Dendritic Cells (from Protocol 1)
-
Antigen of interest (e.g., Ovalbumin [OVA] protein)
-
This compound (dissolved in DMSO)
-
CD4+ T cells from an OVA-specific T cell receptor (TCR) transgenic mouse (e.g., OT-II)
-
Cell proliferation dye (e.g., CFSE)
-
96-well U-bottom culture plates
-
Flow cytometer
Procedure:
-
Harvest immature BMDCs on day 6 of culture.
-
Plate BMDCs at 1 x 10^5 cells/well in a 96-well plate.
-
Treat the BMDCs with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 2 hours at 37°C.
-
Add the antigen (e.g., 100 µg/mL OVA) to the wells and incubate for 24 hours to allow for antigen processing and presentation.
-
Isolate CD4+ T cells from the spleen and lymph nodes of an OT-II mouse and label them with a cell proliferation dye according to the manufacturer's instructions.
-
Wash the antigen-pulsed BMDCs to remove excess antigen and inhibitor.
-
Add 2 x 10^5 labeled OT-II T cells to each well containing the treated BMDCs.
-
Co-culture for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze T cell proliferation by flow cytometry, gating on the CD4+ T cell population and measuring the dilution of the proliferation dye.
Protocol 3: Analysis of Dendritic Cell Maturation Markers by Flow Cytometry
This protocol outlines the procedure to assess the effect of this compound on the expression of co-stimulatory molecules and MHC class II on the surface of dendritic cells.
Materials:
-
Bone Marrow-Derived Dendritic Cells (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Fluorescently conjugated antibodies against mouse CD11c, CD80, CD86, and I-A/I-E (MHC class II)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Harvest immature BMDCs on day 6 of culture.
-
Plate BMDCs at 5 x 10^5 cells/well in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the BMDCs with a maturation signal, such as LPS (100 ng/mL), for 24 hours. Include an unstimulated control group.
-
Harvest the cells and wash them with cold FACS buffer.
-
Stain the cells with the fluorescently conjugated antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of CD80, CD86, and MHC class II on the CD11c+ gated population.
Troubleshooting
-
Low DC yield: Ensure proper dissection technique and sterile conditions. Titrate the concentration of GM-CSF and IL-4 for optimal differentiation.
-
High T cell death in co-culture: Ensure the BMDC population is healthy and that the T cells are not activated prior to the assay. Check for contamination.
-
Variability in flow cytometry results: Ensure consistent staining procedures, antibody concentrations, and instrument settings. Include appropriate isotype controls.
Concluding Remarks
This compound is a valuable research tool for investigating the role of Cathepsin S in antigen presentation and for exploring the therapeutic potential of inhibiting this pathway in autoimmune diseases and other immune-mediated disorders. The protocols provided here offer a framework for studying the effects of this compound on dendritic cell function in vitro. Researchers should optimize these protocols for their specific experimental systems and research questions.
References
Application Note: RO5461111 Cytotoxicity Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
RO5461111 is a potent and highly specific, orally active antagonist of Cathepsin S (CTSS).[1] It has demonstrated inhibitory activity against human and murine Cathepsin S with IC50 values of 0.4 nM and 0.5 nM, respectively.[1] The primary mechanism of action of this compound is not direct cytotoxicity but rather the modulation of immune responses and other cellular processes through the inhibition of CTSS. Cathepsin S is a lysosomal cysteine protease that plays a crucial role in inflammatory and immunological processes.[2][3] Its functions include the processing of antigens for presentation by MHC class II molecules, making it a key player in the activation of T cells and B cells.[1][2]
Dysregulation of Cathepsin S is implicated in various pathologies, including autoimmune disorders and cancer.[2][4] this compound has been investigated for its therapeutic potential in conditions like systemic lupus erythematosus.[1][4] More recently, it has been studied as a radiosensitizer in triple-negative breast cancer (TNBC) cells, where it was shown to enhance the stability of the BRCA1 protein.[5]
While this compound is not a classic cytotoxic agent, assessing its effect on cell viability, either alone or in combination with other therapeutic agents, is essential. Standard colorimetric assays such as the MTT or LDH assay can be employed to quantify its impact on cell proliferation and survival in relevant cell lines like RAJI (human B-lymphoma), A20 (mouse B-lymphoma), and MDA-MB-231 (human TNBC).[1][5] This document provides a detailed protocol for assessing the cellular effects of this compound using the well-established MTT assay.
Signaling Pathway of this compound
The primary target of this compound is the enzyme Cathepsin S (CTSS). By inhibiting CTSS, this compound can interfere with downstream pathways involved in immune regulation and cancer cell survival.
Caption: Mechanism of this compound action via Cathepsin S (CTSS) inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Target | Species | Value | Cell Lines Tested | Reference |
| IC50 | Cathepsin S | Human | 0.4 nM | - | [1] |
| IC50 | Cathepsin S | Murine | 0.5 nM | - | [1] |
| IC50 | Intracellular CTSS | Human | 2.18 ± 0.64 nM | MDA-MB-231 | [5] |
| Activity | Cytoactive | Human, Murine | - | RAJI, A20 | [1] |
| Activity | Radiosensitization | Human | 1 µM | MDA-MB-231 | [5] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability. The assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals.[6][8]
Materials and Reagents
-
This compound
-
Relevant cancer cell line (e.g., MDA-MB-231, RAJI)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA (for adherent cells)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., 100% DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 570-590 nm)[9]
Experimental Workflow
Caption: Workflow for the MTT-based cytotoxicity assay.
Detailed Procedure
1. Cell Preparation and Seeding: a. For adherent cells (e.g., MDA-MB-231), wash with PBS and detach using Trypsin-EDTA. For suspension cells (e.g., RAJI), collect cells by centrifugation. b. Resuspend cells in complete culture medium and perform a cell count (e.g., using a hemocytometer) to determine cell concentration. c. Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but is typically between 5,000-10,000 cells/well. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach (for adherent lines) and resume exponential growth.
2. Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the this compound stock solution in serum-free or low-serum medium to achieve the desired final concentrations. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Include appropriate controls:
- Untreated Control: Cells treated with culture medium only (represents 100% viability).
- Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the compound.
- Blank Control: Wells containing medium but no cells, to subtract background absorbance. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay Execution: a. Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6] b. Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals. c. After the incubation, carefully remove the medium. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate. d. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] e. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
4. Data Acquisition and Analysis: a. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard).[6] A reference wavelength of >650 nm can be used to reduce background noise.[6][9] b. Calculate Percent Viability:
- First, subtract the average absorbance of the blank control from all other absorbance readings.
- Percent Viability (%) = [(Absorbance of Treated Sample) / (Absorbance of Untreated Control)] x 100 c. Determine IC50:
- Plot the Percent Viability against the log of the compound concentration.
- Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Disclaimer: This document is intended for research use only. The protocols described are based on standard laboratory procedures and published literature. Researchers should optimize conditions for their specific cell lines and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosensitizing effect of a novel CTSS inhibitor by enhancing BRCA1 protein stability in triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: Assessing the In Vitro Impact of RO5461111 on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5461111 is a potent and highly specific, orally active antagonist of Cathepsin S (CTSS).[1][2] Cathepsin S is a lysosomal cysteine protease that plays a critical role in the inflammatory process and immune responses.[3] A key function of CTSS is the maturation of Major Histocompatibility Complex (MHC) class II proteins in antigen-presenting cells, a crucial step for activating adaptive immunity.[3][4] Beyond this, extracellular CTSS can activate signaling pathways, such as the Protease-Activated Receptor-2 (PAR-2) and nuclear factor-κB (NF-κB) pathways, leading to the production and release of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][5]
Given its inhibitory action on CTSS, this compound is expected to modulate the production of these key inflammatory mediators. These application notes provide detailed in vitro protocols to assess and quantify the impact of this compound on cytokine production in relevant cell models.
Mechanism of Action: this compound in Cytokine Regulation
This compound inhibits the enzymatic activity of Cathepsin S.[1] This inhibition is expected to disrupt downstream inflammatory signaling cascades that are dependent on the proteolytic activity of CTSS. The primary mechanism by which this compound is hypothesized to reduce cytokine production is by preventing CTSS-mediated activation of PAR-2 and the subsequent NF-κB signaling pathway, which is a central regulator of pro-inflammatory gene transcription.[4][6] In vivo studies have shown that CTSS inhibition can reduce plasma levels of TNF-α.[1]
Experimental Design and Workflow
To assess the effect of this compound, a robust in vitro experimental workflow is required. This involves selecting appropriate cell types, stimulating them to produce cytokines, treating them with varying concentrations of the inhibitor, and subsequently measuring cytokine levels.
Typical Cell Models:
-
Peripheral Blood Mononuclear Cells (PBMCs): A primary cell mix that provides a systemic view of immune cell responses.[7]
-
Macrophage Cell Lines (e.g., RAW 264.7): Useful for studying innate immune responses and are known to produce a range of cytokines upon stimulation.[8]
-
Dendritic Cells (DCs): Key antigen-presenting cells where the role of CTSS in MHC-II processing is prominent.[4]
-
Human Corneal Epithelial Cells: A model system where the CTSS-PAR-2 axis has been shown to induce pro-inflammatory cytokines.[5][6]
Common Stimuli:
-
Lipopolysaccharide (LPS): A component of Gram-negative bacteria that potently stimulates cytokine release via Toll-like receptor 4 (TLR4).[9]
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin: A potent, non-specific stimulus used to induce strong cytokine production, often as a positive control in intracellular staining assays.[10][11]
-
Recombinant Cathepsin S: Can be used to directly study the effect of CTSS activation on cytokine release in specific cell types.[5]
Experimental Protocols
Protocol 1: Quantifying Secreted Cytokines by Sandwich ELISA
This protocol is considered the gold standard for accurately measuring the concentration of a single cytokine in cell culture supernatants.[12]
Materials:
-
Cell line of choice (e.g., RAW 264.7 macrophages)
-
Complete culture medium
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Stimulus (e.g., LPS)
-
96-well flat-bottom cell culture plates
-
Commercially available ELISA kit for the cytokine of interest (e.g., mouse TNF-α, IL-6)[8]
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells (e.g., 0.1 million RAW 264.7 cells/well) in a 96-well plate and allow them to adhere overnight.[8]
-
Pre-treatment: Remove the medium and add fresh medium containing this compound at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add the stimulus (e.g., LPS at 100 ng/mL) to the wells. Include a negative control group with no stimulus.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C and 5% CO₂.[8] The optimal time should be determined based on the kinetics of the specific cytokine.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the culture supernatant without disturbing the cell pellet. Supernatants can be used immediately or stored at -80°C.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol.[8]
-
Briefly, coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash and block the plate to prevent non-specific binding.
-
Add standards and collected supernatants to the wells and incubate.
-
Wash the plate, then add the biotinylated detection antibody.
-
Wash again and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
After a final wash, add the TMB substrate and stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm.
-
Analysis: Calculate the cytokine concentrations in your samples by interpolating from the standard curve generated using a four-parameter logistic (4PL) regression.[13]
Protocol 2: Single-Cell Cytokine Analysis by Intracellular Flow Cytometry (ICCS)
ICCS allows for the identification and quantification of cytokine-producing cells within a heterogeneous population.[10]
Materials:
-
Cell type of choice (e.g., human PBMCs)
-
Complete culture medium (e.g., RPMI-1640)
-
This compound (and vehicle)
-
Stimulus (e.g., PMA and Ionomycin as a positive control)
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)[11]
-
Flow cytometry tubes or 96-well V-bottom plates
-
Antibodies for surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., anti-TNF-α, anti-IFN-γ)
-
Fixation and Permeabilization Buffer Kit
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Flow Cytometer
Procedure:
-
Cell Preparation: Adjust cell concentration to 1-2 x 10⁶ cells/mL in complete culture medium.[10]
-
Treatment and Stimulation:
-
In flow cytometry tubes, add this compound at desired concentrations or vehicle control.
-
Add the cell suspension to the tubes.
-
Add the stimulus (e.g., PMA/Ionomycin). Include an unstimulated control.
-
-
Protein Transport Inhibition: Immediately add a protein transport inhibitor (e.g., Brefeldin A) to all tubes. This step is crucial for trapping cytokines inside the cell for detection.[10][11]
-
Incubation: Incubate for 4-6 hours at 37°C and 5% CO₂.[10]
-
Surface Staining:
-
Wash the cells with cold staining buffer.
-
Add antibodies against cell surface markers and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells, then resuspend in permeabilization buffer.
-
-
Intracellular Staining:
-
Add antibodies against the intracellular cytokines of interest (and corresponding isotype controls) to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Final Wash and Acquisition: Wash the cells twice with permeabilization buffer and finally resuspend in staining buffer. Acquire data on a flow cytometer.
-
Analysis: Gate on the cell population of interest based on surface markers and quantify the percentage of cells positive for the cytokine(s) of interest.
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Example Data Presentation for ELISA/Multiplex Assay
| Treatment Group | This compound Conc. | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Unstimulated Control | - | < 5.0 | < 3.0 |
| Stimulated (LPS) + Vehicle | 0 | 1250.5 ± 85.2 | 850.2 ± 60.7 |
| Stimulated (LPS) + this compound | 1 nM | 980.1 ± 70.4 | 650.9 ± 55.1 |
| Stimulated (LPS) + this compound | 10 nM | 550.6 ± 45.3 | 340.5 ± 33.8 |
| Stimulated (LPS) + this compound | 100 nM | 150.2 ± 20.1 | 95.7 ± 15.4 |
Table 2: Example Data Presentation for Flow Cytometry
| Treatment Group | This compound Conc. | % TNF-α+ of CD4+ T Cells ± SD | % IFN-γ+ of CD4+ T Cells ± SD |
| Unstimulated Control | - | 0.5 ± 0.1 | 0.8 ± 0.2 |
| Stimulated (PMA/Iono) + Vehicle | 0 | 45.6 ± 3.5 | 38.2 ± 2.9 |
| Stimulated (PMA/Iono) + this compound | 1 nM | 35.2 ± 2.8 | 29.5 ± 2.1 |
| Stimulated (PMA/Iono) + this compound | 10 nM | 18.9 ± 1.9 | 15.7 ± 1.4 |
| Stimulated (PMA/Iono) + this compound | 100 nM | 5.4 ± 0.8 | 4.9 ± 0.6 |
Interpretation: A successful experiment will demonstrate a dose-dependent decrease in the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) or in the percentage of cytokine-producing cells in the groups treated with this compound compared to the vehicle-treated, stimulated control group. This would support the hypothesis that this compound's inhibition of Cathepsin S leads to a reduction in inflammatory cytokine production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Cathepsin S: A key drug target and signalling hub in immune system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin S Alters the Expression of Pro-Inflammatory Cytokines and MMP-9, Partially through Protease—Activated Receptor-2, in Human Corneal Epithelial Cells [mdpi.com]
- 6. Cathepsin S Alters the Expression of Pro-Inflammatory Cytokines and MMP-9, Partially through Protease-Activated Receptor-2, in Human Corneal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. Cytokines regulate cysteine cathepsins during TLR responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anilocus.com [anilocus.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. diva-portal.org [diva-portal.org]
Application Notes and Protocols: RO5461111 and MHC Class II Surface Expression Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Histocompatibility Complex (MHC) class II molecules are pivotal in the adaptive immune response, presenting processed antigens to CD4+ T helper cells. The regulation of MHC class II surface expression on antigen-presenting cells (APCs) is a critical checkpoint in initiating and shaping immune responses. RO5461111 is a potent and highly specific inhibitor of Cathepsin S (CTSS), a cysteine protease essential for the proteolytic processing of the invariant chain (Ii) associated with newly synthesized MHC class II molecules.[1] By inhibiting CTSS, this compound disrupts the final steps of Ii degradation, which is a prerequisite for the loading of antigenic peptides into the MHC class II binding groove.[2][3] This ultimately leads to a reduction in the surface expression of peptide-loaded MHC class II molecules, thereby modulating CD4+ T cell activation. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for assessing its impact on MHC class II surface expression.
Mechanism of Action of this compound
This compound is an orally active and specific antagonist of both human and murine Cathepsin S, with IC50 values in the nanomolar range.[1] CTSS plays a crucial role in the endolysosomal compartments of APCs, where it cleaves the invariant chain (Ii), a chaperone protein bound to the peptide-binding groove of newly synthesized MHC class II molecules. The degradation of Ii is a stepwise process, and CTSS is responsible for the final cleavage that removes the class II-associated Ii peptide (CLIP) fragment, allowing for the binding of antigenic peptides. By inhibiting CTSS, this compound prevents the removal of CLIP, thus impeding the formation of stable peptide-MHC class II complexes and their subsequent transport to the cell surface.[2][3] This leads to a functional decrease in antigen presentation to CD4+ T cells.
Data Presentation: Efficacy of Cathepsin S Inhibition
| Target | Species | IC50 (nM) | Reference |
| Cathepsin S | Human | 0.4 | [1] |
| Cathepsin S | Murine | 0.5 | [1] |
Table 1: In vitro inhibitory activity of this compound against Cathepsin S.
Furthermore, studies with other specific Cathepsin S inhibitors have demonstrated a dose-dependent inhibition of T cell responses, which is a direct functional consequence of reduced MHC class II antigen presentation.
| Cathepsin S Inhibitor | Assay | Effect | Reference |
| Clik60 | Autoantigen-specific T cell proliferation | Significant and dose-dependent inhibition | [2] |
Table 2: Functional consequence of Cathepsin S inhibition on T cell response.
Signaling Pathway and Experimental Workflow
MHC Class II Antigen Presentation Pathway and this compound Inhibition
The following diagram illustrates the MHC class II antigen presentation pathway and highlights the specific point of intervention for this compound.
Caption: this compound inhibits Cathepsin S, blocking the final step of invariant chain degradation.
Experimental Workflow for MHC Class II Surface Expression Assay
The following diagram outlines the key steps in a flow cytometry-based assay to measure the effect of this compound on MHC class II surface expression.
Caption: Flow cytometry workflow to quantify MHC class II surface expression after this compound treatment.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Objective: To prepare and treat antigen-presenting cells with this compound for subsequent analysis of MHC class II surface expression.
Materials:
-
Antigen-presenting cells (e.g., bone marrow-derived dendritic cells, JAWS II cell line, or primary B cells)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
6-well or 24-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the antigen-presenting cells in a tissue culture plate at a density of 1 x 10^6 cells/mL.
-
Allow the cells to adhere or stabilize for 2-4 hours in the incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically for the specific cell type.
Protocol 2: Flow Cytometry for MHC Class II Surface Expression
Objective: To quantify the surface expression of MHC class II on cells treated with this compound using flow cytometry.
Materials:
-
This compound-treated and vehicle-treated cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS containing 2% FBS and 0.05% sodium azide)
-
Fluorescently-labeled anti-MHC class II antibody (e.g., FITC- or PE-conjugated anti-I-A/I-E for mouse, or anti-HLA-DR for human)
-
Isotype control antibody with the same fluorochrome
-
Propidium (B1200493) iodide (PI) or other viability dye
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting: Gently scrape or aspirate the cells from the culture plate. Transfer the cell suspension to flow cytometry tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of cold FACS buffer. Repeat the wash step twice.
-
Fc Receptor Blocking (Optional but Recommended): Resuspend the cells in 100 µL of FACS buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/CD32) and incubate for 10-15 minutes on ice. This step helps to reduce non-specific antibody binding.
-
Antibody Staining: Add the fluorescently-labeled anti-MHC class II antibody or the corresponding isotype control at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer as described in step 2.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Viability Staining: Just before analysis, add a viability dye such as propidium iodide (PI) to a final concentration of 1 µg/mL to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter and negative staining for the viability dye.
-
Within the live cell gate, quantify the Mean Fluorescence Intensity (MFI) of the MHC class II staining.
-
Subtract the MFI of the isotype control from the MFI of the anti-MHC class II stained samples.
-
Normalize the MFI of the this compound-treated samples to the MFI of the vehicle-treated control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the concentration of this compound to generate a dose-response curve and calculate the IC50 value for the inhibition of MHC class II surface expression.
-
Conclusion
This compound is a valuable research tool for investigating the role of Cathepsin S in MHC class II-mediated antigen presentation and subsequent T cell responses. The provided protocols offer a robust framework for assessing the efficacy of this compound in downregulating MHC class II surface expression on antigen-presenting cells. This information is crucial for researchers in immunology and drug development professionals exploring the therapeutic potential of Cathepsin S inhibition in autoimmune diseases, transplant rejection, and certain cancers.
References
Troubleshooting & Optimization
troubleshooting RO5461111 low potency in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low in vitro potency with the Cathepsin S (CTSS) inhibitor, RO5461111.
Troubleshooting Guide: Low In Vitro Potency of this compound
Observing a higher than expected IC50 value for this compound in your in vitro experiments can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these potential issues.
Question: Why is the observed IC50 of this compound in my cell-based assay significantly higher than the reported biochemical IC50?
Answer:
Discrepancies between biochemical and cell-based assay potencies are common. Several factors related to the cellular environment and assay conditions can contribute to an apparent decrease in the potency of this compound.
Experimental Workflow for Troubleshooting Low Potency
Caption: A step-by-step workflow for troubleshooting low in vitro potency of this compound.
Frequently Asked Questions (FAQs)
Compound-Related Issues
Q1: Could the quality or handling of my this compound be the issue?
A1: Absolutely. The integrity of your compound is paramount.
-
Purity: Ensure you are using a high-purity batch of this compound. Impurities can interfere with the assay or misrepresent the active concentration.
-
Storage: Store the compound as recommended by the supplier, typically as a powder at -20°C and as a stock solution in an appropriate solvent (like DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution.
-
Freshness of Solutions: Prepare fresh working dilutions from your stock solution for each experiment. Older, diluted solutions may degrade over time.
Q2: How can I be sure my this compound is properly dissolved?
A2: Poor solubility can lead to a lower effective concentration.
-
Visual Inspection: After diluting your DMSO stock into aqueous media, visually inspect the solution for any precipitation or cloudiness.
-
DMSO Concentration: Keep the final concentration of DMSO in your assay low, typically below 0.5%, to avoid solvent effects and ensure the compound stays in solution.
Cell-Based Assay Conditions
Q3: Can the cell line I'm using affect the potency of this compound?
A3: Yes, the choice of cell line is a critical factor.
-
Cathepsin S Expression: Different cell lines express varying levels of Cathepsin S.[1] Low expression of the target enzyme will result in a diminished response to the inhibitor. It is advisable to confirm CTSS expression in your chosen cell line via Western blot or qPCR.
-
Cell Health and Density: Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or unhealthy cells can exhibit altered metabolism and enzyme expression. Maintain consistent cell seeding densities across experiments.
Q4: How does incubation time with this compound impact the IC50 value?
A4: The duration of exposure to the inhibitor can influence the observed potency.
-
Short vs. Long Incubation: For a reversible inhibitor like this compound, a longer incubation time might be necessary to reach equilibrium. However, extended incubation could also lead to compound degradation or cellular metabolism. It is recommended to perform a time-course experiment to determine the optimal incubation time.
Q5: Could components of the cell culture medium interfere with this compound activity?
A5: Yes, media components can play a role.
-
Serum Proteins: If you are using serum-containing medium, this compound may bind to serum proteins, reducing its free concentration available to inhibit CTSS. Consider performing experiments in both serum-free and serum-containing media to assess the impact of serum.
-
Compound Stability in Media: this compound may not be stable in cell culture medium over long incubation periods. You can test this by pre-incubating the inhibitor in the medium for the duration of your assay, and then adding it to a cell-free enzymatic assay to see if its activity has diminished.
Target and Mechanism-Related Questions
Q6: What is the mechanism of action of this compound?
A6: this compound is a highly specific and orally active antagonist of Cathepsin S.[2] It acts as a competitive and reversible inhibitor.
Q7: What are the key signaling pathways affected by Cathepsin S inhibition?
A7: Cathepsin S is a cysteine protease with key roles in two primary signaling pathways:
-
MHC Class II Antigen Presentation: CTSS is crucial for the degradation of the invariant chain (Ii) from MHC class II molecules in antigen-presenting cells (APCs). This allows for the loading of antigenic peptides onto MHC class II, which are then presented to CD4+ T cells to initiate an adaptive immune response.
-
Protease-Activated Receptor 2 (PAR2) Signaling: CTSS can cleave and activate PAR2 on the surface of various cells, including epithelial and immune cells. This activation can trigger pro-inflammatory signaling cascades.
Signaling Pathway Diagrams
Caption: Role of Cathepsin S in MHC Class II Antigen Presentation.
Caption: Activation of PAR2 Signaling by Cathepsin S.
Quantitative Data Summary
| Compound | Target | Reported IC50 (Biochemical Assay) | Cell-Based Assay Considerations |
| This compound | Human Cathepsin S | 0.4 nM[2] | Potency can be influenced by cell type, CTSS expression level, assay duration, and presence of serum. |
| Murine Cathepsin S | 0.5 nM[2] | Similar considerations as for human CTSS. |
Experimental Protocols
General Protocol for a Cell-Based Cathepsin S Activity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells expressing Cathepsin S
-
This compound
-
Cell culture medium (with and without serum)
-
Cathepsin S fluorogenic substrate (e.g., Z-VVR-AMC)
-
Cell lysis buffer
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium (test both serum-free and serum-containing media).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration).
-
-
Incubation: Incubate the plate for the desired amount of time (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
-
Enzymatic Reaction:
-
Add the Cathepsin S fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate using a fluorometric plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol for Assessing this compound Stability in Cell Culture Medium
Materials:
-
This compound
-
Cell culture medium (the same used in your cell-based assays)
-
Recombinant human Cathepsin S
-
Cathepsin S fluorogenic substrate
-
Assay buffer
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Compound Incubation:
-
Prepare a solution of this compound in your cell culture medium at a concentration relevant to your experiments.
-
Incubate this solution at 37°C in a CO2 incubator for the same duration as your longest cell-based assay.
-
-
Enzymatic Assay:
-
At different time points (e.g., 0, 1, 4, 24 hours), take an aliquot of the pre-incubated this compound solution.
-
In a 96-well plate, set up a reaction with recombinant human Cathepsin S in assay buffer.
-
Add the pre-incubated this compound aliquot to the enzyme.
-
Add the fluorogenic substrate to initiate the reaction.
-
-
Fluorescence Measurement and Analysis:
-
Read the fluorescence over time.
-
Compare the inhibitory activity of the pre-incubated this compound to a freshly prepared solution of the inhibitor. A significant decrease in inhibition indicates instability in the cell culture medium.
-
References
challenges in dissolving RO5461111 for in vitro use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving RO5461111 for in vitro use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Some suppliers offer pre-made 10 mM solutions in DMSO.[1]
Q2: I'm observing precipitation after diluting my this compound DMSO stock solution in cell culture medium. What could be the cause and how can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds like this compound. This typically occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are some common causes and solutions:
-
High Final Concentration: The desired concentration in your cell culture medium may be too high. It's crucial to determine the aqueous solubility limit of this compound in your specific medium.
-
Rapid Solvent Change: A sudden change from 100% DMSO to an aqueous medium can cause the compound to "crash out" of the solution.
-
Low Temperature: Adding the compound to cold media can decrease its solubility.
To prevent precipitation, it is best to first make serial dilutions of your high-concentration stock in DMSO and then add the final, lower-concentration DMSO stock to your pre-warmed (37°C) cell culture medium with gentle mixing.[2]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[3][4]
-
> 0.5% DMSO: May be toxic to some cells and could induce off-target effects.[3]
It is critical to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess the effect of the solvent on your cells.[3]
Q4: How should I store my this compound stock solution?
A4: For long-term stability, it is recommended to aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or visible particles in cell culture medium after adding this compound. | The compound has precipitated out of solution. | 1. Lower the final concentration: Your target concentration may be above the aqueous solubility limit. 2. Optimize dilution: Prepare an intermediate dilution of your stock in DMSO before the final dilution into the medium. Add the final stock dropwise to pre-warmed medium while gently vortexing. 3. Use sonication: If precipitation persists, gentle sonication of the working solution in a water bath may help to redissolve the compound.[5] |
| Inconsistent results in cell-based assays. | 1. Incomplete dissolution of this compound. 2. Degradation of the compound in the working solution. 3. High DMSO concentration affecting cell health. | 1. Ensure complete dissolution: Visually inspect your stock and working solutions for any particulates. 2. Prepare fresh working solutions: Prepare the final dilution of this compound in your cell culture medium immediately before each experiment. 3. Run a DMSO vehicle control: Always include a control with the highest concentration of DMSO used in your experiment to rule out solvent effects.[3] |
| Difficulty dissolving the powdered form of this compound. | The compound may require more energy to dissolve completely. | 1. Vortex thoroughly. 2. Gently warm the solution: A brief period in a water bath at a temperature no higher than 50°C can aid dissolution.[5] 3. Use a sonicator: A brief sonication can help to break up any clumps and facilitate dissolution.[5][6] |
Data Presentation
Table 1: Recommended Solvents and Storage for this compound
| Form | Recommended Solvent | Storage Temperature | Storage Duration | Notes |
| Powder | N/A | -20°C | Up to 3 years | Store in a dry, dark place. |
| DMSO Stock Solution | 100% DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | |||
| Aqueous Working Solution | Cell Culture Medium | 37°C | Prepare fresh for each use | Stability in aqueous solutions for extended periods has not been determined. |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of powdered this compound to room temperature before opening.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 614.56 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, dissolve 6.15 mg of this compound in 1 mL of 100% DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (up to 50°C) or brief sonication can be used to aid dissolution if necessary.[5]
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into single-use, sterile tubes and store at -20°C or -80°C.
-
-
Preparation of a Working Solution for Cell Culture:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize precipitation, it is recommended to perform a serial dilution in DMSO first. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Add the appropriate volume of the final DMSO stock solution to the pre-warmed medium. For instance, add 10 µL of the 1 mM intermediate stock to 1 mL of medium to get a final concentration of 10 µM this compound with a final DMSO concentration of 1%. Adjust accordingly to keep the final DMSO concentration as low as possible (ideally ≤ 0.5%).[4]
-
Mix immediately by gentle vortexing or inversion.
-
Use the freshly prepared working solution for your experiment.
-
Mandatory Visualization
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Technical Support Center: Measuring Target Engagement of mGluR5 Negative Allosteric Modulators (NAMs) In Vivo
Disclaimer: The compound "RO5461111" could not be found in publicly available scientific literature. This guide will focus on the well-established methodologies for measuring in vivo target engagement of metabotropic glutamate (B1630785) receptor 5 (mGluR5) negative allosteric modulators (NAMs), a class of compounds developed by Roche and other pharmaceutical companies for various neurological disorders. Basimglurant (RO5263397) is one such example of an mGluR5 NAM.[1] The principles and techniques described herein are broadly applicable to novel compounds targeting mGluR5.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for measuring mGluR5 target engagement in vivo?
A1: The gold standard for quantifying mGluR5 target engagement in vivo is Positron Emission Tomography (PET) imaging.[2] This non-invasive technique allows for the direct measurement of receptor availability in the living brain, both in preclinical animal models and in human subjects.[3]
Q2: How does PET imaging work for mGluR5 receptor occupancy studies?
A2: PET imaging for mGluR5 occupancy involves the use of a radiolabeled molecule (a "radioligand" or "radiotracer") that specifically binds to the mGluR5 receptor.[2] A baseline PET scan is performed to measure the baseline receptor availability. Subsequently, the test compound (the mGluR5 NAM) is administered, and a second PET scan is conducted. By comparing the radioligand binding between the baseline and post-drug scans, the percentage of receptors occupied by the test compound can be calculated.[4][5]
Q3: What are the commonly used PET radioligands for mGluR5?
A3: Several PET radioligands have been developed for imaging mGluR5. The most widely used are:
-
[11C]ABP688: A well-characterized radioligand with good brain uptake and kinetics, extensively used in clinical studies.[6] Its main limitation is the short half-life of Carbon-11 (20 minutes), which requires an on-site cyclotron for production.[6]
-
[18F]FPEB: An 18F-labeled radioligand with a longer half-life (110 minutes) than 11C-labeled tracers, making it more practical for clinical settings without an on-site cyclotron.[7] It has high specificity and affinity for mGluR5.[8]
Q4: Can target engagement be assessed without PET imaging?
A4: While PET is the most direct method, target engagement can be inferred through other techniques, such as:
-
Ex vivo receptor binding: In preclinical studies, animals are treated with the test compound, and after a specific time, brain tissue is collected to measure the binding of a radioligand to mGluR5 in vitro. This provides an indirect measure of receptor occupancy.
-
Biomarker analysis: Measuring the modulation of downstream signaling molecules in response to the drug can indicate target engagement. For mGluR5, which signals through the Gq pathway, this could involve measuring changes in phosphorylated proteins like p-p70S6K1 in brain tissue.[9]
Q5: What is the relationship between plasma/brain concentration and receptor occupancy?
A5: Generally, there is a dose- and exposure-dependent relationship between the concentration of the mGluR5 NAM in the plasma and brain and the level of receptor occupancy.[4] However, this relationship can vary significantly between different compounds due to factors like plasma protein binding and blood-brain barrier permeability.[10] A more consistent relationship is often observed when considering the unbound brain concentration of the drug and its affinity for the mGluR5 receptor.[10]
Troubleshooting Guide
Issue 1: High non-specific binding of the PET radioligand.
-
Possible Cause: The radioligand may have suboptimal physicochemical properties, leading to high retention in tissues lacking the target receptor.
-
Troubleshooting Steps:
-
Radioligand Selection: Ensure the chosen radioligand has a high ratio of specific to non-specific binding.[5]
-
Blocking Studies: Perform a blocking study with a known, high-affinity mGluR5 ligand to confirm that the signal is indeed from specific binding.[11]
-
Data Analysis: Utilize kinetic modeling that can separate specific from non-specific binding components. A two-tissue compartment model is often superior for this purpose.[12]
-
Issue 2: Discrepancy between in vitro affinity and in vivo potency.
-
Possible Cause: Several factors can contribute to this, including poor blood-brain barrier penetration, rapid metabolism of the compound, or the compound being a substrate for efflux transporters at the blood-brain barrier.[13]
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct thorough pharmacokinetic studies to determine the brain exposure of the compound.
-
Metabolite Analysis: Analyze plasma and brain samples for the presence of metabolites that may or may not be active.
-
Efflux Transporter Substrate Assessment: Use in vitro assays to determine if the compound is a substrate for transporters like P-glycoprotein (P-gp).[13]
-
Issue 3: Variability in PET imaging results.
-
Possible Cause: Variability can arise from multiple sources, including animal handling, anesthesia, radioligand synthesis, and image analysis procedures.
-
Troubleshooting Steps:
-
Standardized Protocols: Strictly adhere to standardized protocols for animal handling, anesthesia, and scanning procedures.[7]
-
Quality Control of Radioligand: Implement rigorous quality control for each batch of radioligand to ensure consistent specific activity and purity.
-
Automated Image Analysis: Use automated and validated image analysis pipelines to minimize operator-dependent variability.[14]
-
Quantitative Data Summary
Table 1: In Vitro Affinity and In Vivo Receptor Occupancy of Selected mGluR5 NAMs
| Compound | In Vitro Affinity (Ki/IC50, nM) | Animal Model | In Vivo ED50 for Receptor Occupancy (mg/kg) | Reference(s) |
| MTEP | 25.4 | Rat | 0.7 - 0.8 | [15] |
| MPEP | 12.3 | Rat | 0.7 - 0.8 | [15] |
| Mavoglurant | - | Human | - | [4] |
Table 2: Dose-Dependent Receptor Occupancy of mGluR5 NAMs
| Compound | Dose | Species | Receptor Occupancy (%) | Reference(s) |
| MTEP | 1 - 2 mg/kg | Rat | ~50 - 80% | [1] |
| MPEP | 2.5 - 3.2 mg/kg | Rat | ~50 - 80% | [1] |
| Mavoglurant | 25 mg (oral) | Human | ~27% | [4] |
| Mavoglurant | 100 mg (oral) | Human | ~59% | [4] |
| Mavoglurant | 200 mg (oral) | Human | ~74% | [4] |
| Mavoglurant | 400 mg (oral) | Human | ~85% | [4] |
Experimental Protocols
Protocol 1: Rodent PET Imaging for mGluR5 Receptor Occupancy
1. Animal Preparation:
- Acclimate animals to the housing facility for at least 3-5 days.[8]
- For the PET scan, anesthetize the animal with isoflurane (B1672236) (1.5-2% in oxygen).[7]
- Place a catheter in the tail vein for intravenous injection of the radioligand.[7]
- Secure the animal's head in a stereotactic holder to minimize motion during the scan.[7]
2. Baseline PET Scan:
- Administer a bolus injection of the mGluR5 PET radioligand (e.g., [18F]FPEB, 150-200 µCi) via the tail vein catheter.[7]
- Acquire dynamic PET data for a specified duration (e.g., 45-60 minutes).[7]
- Perform a CT scan for attenuation correction and anatomical co-registration.[7]
3. Drug Administration and Post-Drug PET Scan:
- After a suitable washout period, administer the mGluR5 NAM test compound at the desired dose and route.
- At the expected time of peak brain exposure, perform a second PET scan following the same procedure as the baseline scan.
4. Data Analysis:
- Reconstruct the PET images and co-register them with the anatomical (CT or MRI) images.
- Define regions of interest (ROIs) for brain areas with high mGluR5 expression (e.g., striatum, cortex) and a reference region with negligible expression (e.g., cerebellum).[16]
- Generate time-activity curves (TACs) for each ROI.
- Calculate the binding potential (BPND) or distribution volume (VT) for the baseline and post-drug scans using appropriate kinetic models.[16]
- Calculate the receptor occupancy (RO) using the following formula:[17] RO (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] * 100
Protocol 2: Western Blot for p-p70S6K1 in Mouse Brain Tissue
1. Sample Preparation:
- Treat animals with the mGluR5 NAM or vehicle and collect brain tissue at the desired time point.
- Homogenize the brain tissue (e.g., striatum or cortex) in RIPA buffer containing protease and phosphatase inhibitors.[18]
- Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[18]
- Determine the protein concentration of the supernatant using a BCA assay.[18]
2. SDS-PAGE and Western Blotting:
- Prepare protein lysates by adding Laemmli sample buffer and boiling.
- Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[19]
3. Antibody Incubation and Detection:
- Incubate the membrane with a primary antibody specific for phosphorylated p70S6K1 (e.g., at Thr389) overnight at 4°C.[20]
- Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
- Detect the signal using a chemiluminescence imaging system.
4. Data Analysis:
- Quantify the band intensity for p-p70S6K1.
- Strip the membrane and re-probe for total p70S6K1 or a loading control (e.g., GAPDH, β-actin) to normalize the data.
- Compare the levels of p-p70S6K1 between the drug-treated and vehicle-treated groups.
Visualizations
Caption: mGluR5 Signaling Pathway and Point of NAM Intervention.
Caption: Experimental Workflow for a PET Receptor Occupancy Study.
References
- 1. researchgate.net [researchgate.net]
- 2. PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Longitudinal PET studies of mGluR5 in FXS using an FMR1 knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. PET imaging of mGluR5 in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Exposure-Receptor Occupancy Relationships for Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators across a Range of Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific and non-specific binding of a tracer for the translocator-specific protein in schizophrenia: an [11C]-PBR28 blocking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabotropic Glutamate Subtype 5 Receptors Are Quantified in the Human Brain with a Novel Radioligand for PET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Avoiding Barriers to PET Radioligand Development: Cellular Assays of Brain Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | An Automated Pipeline for the Analysis of PET Data on the Cortical Surface [frontiersin.org]
- 15. Brain concentrations of mGluR5 negative allosteric modulator MTEP in relation to receptor occupancy--Comparison to MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mGluR5 and GABAA receptor‐specific parametric PET atlas construction—PET/MR data processing pipeline, validation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TPC - Receptor occupancy [turkupetcentre.net]
- 18. Western blot in homogenised mouse brain samples [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Ensuring On-Target Specificity of RO5461111 in Your Experiments
This technical support center is designed for researchers, scientists, and drug development professionals utilizing RO5461111, a potent and highly specific inhibitor of Cathepsin S (CTSS). While this compound is recognized for its high selectivity, it is crucial to employ rigorous experimental controls to ensure that the observed biological effects are a direct result of Cathepsin S inhibition and not due to unforeseen off-target interactions. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you validate your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a highly specific and orally active antagonist of Cathepsin S, a cysteine protease. It exhibits potent inhibitory effects with IC50 values of 0.4 nM for human Cathepsin S and 0.5 nM for the murine ortholog.[1][2] The primary function of Cathepsin S is in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs) like B cells, dendritic cells, and macrophages. By inhibiting Cathepsin S, this compound effectively suppresses the activation of antigen-specific T cells and B cells.[1]
Q2: The product datasheet describes this compound as "highly specific." Do I still need to be concerned about off-target effects?
Yes. While this compound has demonstrated high specificity for Cathepsin S, the term "highly specific" is relative and does not preclude the possibility of interactions with other proteins, especially at higher concentrations. Off-target effects are a common challenge with small molecule inhibitors and can lead to misinterpretation of experimental results. Therefore, it is best practice to experimentally validate that the observed phenotype is a direct consequence of Cathepsin S inhibition within your specific model system.
Q3: I am observing an unexpected phenotype in my experiment after treating with this compound. What could be the cause?
An unexpected phenotype could arise from several factors:
-
On-target effects in a novel context: You may have uncovered a previously unknown role for Cathepsin S in the biological process you are studying.
-
Off-target effects: this compound may be interacting with other proteins in your experimental system.
-
Experimental artifacts: Issues such as compound solubility, stability in your media, or indirect effects on cell health could be contributing to the observed phenotype.
The troubleshooting guides below are designed to help you systematically investigate these possibilities.
Quantitative Data Summary
| Parameter | Value | Species |
| IC50 | 0.4 nM | Human Cathepsin S |
| IC50 | 0.5 nM | Murine Cathepsin S |
On-Target Signaling Pathway: Cathepsin S in Antigen Presentation
Cathepsin S plays a critical role in the adaptive immune response by facilitating the presentation of antigens to T helper cells. The diagram below illustrates this process.
References
Navigating Your RO5461111 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with RO5461111, a potent and highly specific Cathepsin S (CatS) antagonist.
Troubleshooting Inconsistent Results
Inconsistent results in experiments involving this compound can arise from various factors, from procedural inconsistencies to challenges inherent in cellular assays. This guide provides a structured approach to identifying and resolving common issues.
Common Problems and Solutions
| Problem | Potential Causes | Recommended Solutions |
| High variability between replicate wells in cell-based assays | Inconsistent cell seeding, uneven compound distribution, edge effects in plates, or bubbles in wells. | Ensure homogeneous cell suspension before and during seeding. Mix this compound dilutions thoroughly before adding to wells. To minimize edge effects, avoid using the outer wells of the plate or ensure proper plate sealing and incubation conditions. Carefully inspect plates for bubbles before reading and remove them if present. |
| Lower than expected potency (higher IC50) | Incorrect dilution of this compound, degradation of the compound, or issues with the assay substrate. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock. Verify the accuracy of pipettes. Ensure the substrate for the Cathepsin S activity assay is not degraded and is used at the optimal concentration. |
| Inconsistent effects on T-cell or B-cell activation | Variability in primary cell health or activation state, or inconsistent timing of compound addition. | Use primary cells from healthy donors and ensure consistent isolation and handling procedures. Standardize the timing of this compound treatment relative to cell stimulation. |
| Precipitation of this compound in culture medium | The compound's solubility limit in the specific medium may have been exceeded. | Review the solubility information for this compound. Consider using a lower concentration or dissolving the compound in a different solvent system compatible with your cells. |
| Unexpected off-target effects | Cellular stress due to high compound concentration or solvent toxicity. | Perform a dose-response curve to identify the optimal, non-toxic concentration range. Include a vehicle control (the solvent used to dissolve this compound) to distinguish between compound-specific effects and solvent-induced artifacts. |
Frequently Asked Questions (FAQs)
General Information
-
What is this compound? this compound is a highly specific and orally active antagonist of Cathepsin S.[1] It exhibits potent inhibitory effects on both human and murine Cathepsin S.[1]
-
What is the mechanism of action of this compound? this compound is a competitive and selective inhibitor of Cathepsin S.[2][3] By inhibiting Cathepsin S, it can effectively suppress the activation of antigen-specific T cells and B cells.[4][1]
-
What are the primary applications of this compound in research? this compound is primarily used in immunology and inflammation research. Studies have shown its potential in improving conditions like pulmonary inflammation and lupus nephritis.[4][1] It has also been investigated for its role in systemic lupus erythematosus (SLE).[2]
Experimental Design
-
What are the recommended storage conditions for this compound? For optimal stability, it is crucial to adhere to the storage conditions provided on the product datasheet. Improper storage can lead to degradation and inconsistent results.
-
How should I prepare my this compound solutions? Always prepare fresh dilutions from a stock solution for each experiment. Ensure the solvent used is compatible with your experimental system and that the final concentration of the solvent in the culture medium is not toxic to the cells.
-
What control experiments should I include when using this compound? It is essential to include several controls:
-
Vehicle control: To account for any effects of the solvent used to dissolve this compound.
-
Untreated control: To establish a baseline for your assay.
-
Positive control: A known activator of the pathway you are studying to ensure the assay is working correctly.
-
Key Experimental Protocols
Inhibition of Cathepsin S Activity
This protocol provides a general framework for assessing the inhibitory activity of this compound on Cathepsin S.
-
Reagents and Materials:
-
Recombinant human or murine Cathepsin S
-
Fluorogenic Cathepsin S substrate
-
Assay buffer
-
This compound
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted this compound or vehicle control to the wells of the microplate.
-
Add the Cathepsin S enzyme to the wells and incubate for the recommended time.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
T-Cell Activation Assay
This protocol outlines a method to evaluate the effect of this compound on T-cell activation.
-
Reagents and Materials:
-
Isolated primary T cells or a T-cell line (e.g., Jurkat)
-
Antigen-presenting cells (APCs) or anti-CD3/CD28 antibodies for stimulation
-
Cell culture medium
-
This compound
-
Proliferation assay reagent (e.g., CFSE) or ELISA for cytokine measurement (e.g., IL-2)
-
-
Procedure:
-
Pre-treat the T cells with various concentrations of this compound for a specified period.
-
Stimulate the T cells with APCs presenting a specific antigen or with anti-CD3/CD28 antibodies.
-
Culture the cells for 48-72 hours.
-
Assess T-cell activation by measuring proliferation (e.g., via CFSE dilution by flow cytometry) or cytokine production (e.g., IL-2 levels in the supernatant by ELISA).
-
Signaling Pathways and Workflows
Cathepsin S Signaling Pathway
Cathepsin S plays a crucial role in the immune system, primarily through its involvement in the MHC class II antigen presentation pathway. By inhibiting Cathepsin S, this compound interferes with this process.
Caption: this compound inhibits Cathepsin S, a key enzyme in antigen processing for MHC class II presentation.
Experimental Workflow for Testing this compound Efficacy
This diagram illustrates a typical workflow for assessing the in vitro efficacy of this compound.
Caption: A generalized workflow for evaluating the in vitro effects of this compound.
Logical Relationship for Troubleshooting
This diagram outlines a logical approach to troubleshooting inconsistent experimental outcomes.
Caption: A decision tree for systematically troubleshooting inconsistent experimental results.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving RO5461111 Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal oral bioavailability of RO5461111 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is oral bioavailability a concern?
This compound is a highly specific and orally active antagonist of Cathepsin S.[1][2] While designated as "orally active," like many small molecule inhibitors, it may exhibit poor aqueous solubility, which can lead to low and variable oral bioavailability.[3][4] This can result in insufficient plasma concentrations and diminished efficacy in animal models.[4] Factors such as poor solubility, low gastrointestinal stability, and first-pass metabolism can all contribute to limited oral bioavailability.[5]
Q2: What are the initial indicators of poor bioavailability for this compound in my animal study?
Key indicators of poor bioavailability include:
-
High variability in therapeutic response: Inconsistent results between individual animals receiving the same dose.
-
Lack of a clear dose-response relationship: Increasing the dose does not proportionally increase the observed effect.[4]
-
Low or undetectable plasma concentrations: Pharmacokinetic analysis reveals that the compound is not being effectively absorbed into the bloodstream.[4]
Q3: What are the primary factors that can limit the oral bioavailability of a compound like this compound?
The oral bioavailability of a drug is influenced by several factors, which can be broadly categorized as:
-
Physicochemical Properties: Poor aqueous solubility and low permeability are common challenges for many investigational drugs.[3][5]
-
Physiological Factors: The unique anatomy, physiology, and biochemistry of the animal species being studied can significantly impact drug absorption.[6]
-
Pharmacokinetic Properties: Rapid first-pass metabolism in the gut wall or liver can significantly reduce the amount of drug reaching systemic circulation.[7][8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and improving the oral bioavailability of this compound in your animal experiments.
Issue 1: Precipitation of this compound in the Dosing Formulation
| Potential Cause | Recommended Solution |
| The concentration of this compound exceeds its solubility limit in the selected vehicle. | 1. Decrease the drug concentration: This is the simplest approach if the lower dose is still expected to be efficacious. 2. Add a co-solvent or solubilizing agent: This can increase the solubility of this compound in the vehicle.[4] 3. Change the vehicle: Opt for a vehicle with a higher solubilizing capacity for hydrophobic compounds. |
Issue 2: High Variability in Plasma Concentrations Between Animals
| Potential Cause | Recommended Solution |
| Inconsistent dosing volume or technique. | Ensure accurate and consistent administration of the dosing formulation for all animals. |
| The formulation is not homogeneous. | Ensure the dosing formulation is a clear solution or a well-maintained suspension. If a suspension, maintain stirring during the dosing procedure to prevent the drug from settling.[3] |
| Food effects influencing absorption. | Standardize the feeding schedule. For many compounds, administration to fasted animals is preferred to reduce variability. However, for some lipophilic drugs, co-administration with a fatty meal can enhance absorption.[3] |
Issue 3: Low Overall Plasma Exposure (Low AUC)
| Potential Cause | Recommended Solution |
| Poor aqueous solubility limiting dissolution in the gastrointestinal tract. | 1. Particle size reduction: Micronization or nanocrystallization can increase the surface area for dissolution.[4] 2. Formulation with solubilizing excipients: Utilize co-solvents (e.g., PEG 400, DMSO), surfactants (e.g., Tween 80), or cyclodextrins.[1][9] 3. Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can maintain the drug in a solubilized state in the GI tract.[3][10] |
| Poor intestinal permeability. | 1. Inclusion of permeation enhancers: Certain excipients can reversibly open tight junctions or fluidize the cell membrane to increase drug absorption.[10][11] 2. Inhibition of efflux transporters: If this compound is a substrate for transporters like P-glycoprotein, co-administration with a P-gp inhibitor can increase absorption.[12][13] |
| High first-pass metabolism. | 1. Switch to a different route of administration: If the experimental design allows, consider intraperitoneal or intravenous injection to bypass first-pass metabolism.[4] 2. Prodrug approach: While more complex, a prodrug strategy could be explored to mask the site of metabolism.[14][15] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Oral Gavage
Objective: To prepare a simple co-solvent formulation to enhance the solubility of this compound for oral administration in mice or rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Tween 80
-
Saline or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Calculate the required amount of this compound and vehicle components based on the desired dose, animal weight, and dosing volume. For example, for a 10 mg/kg dose in a 20 g mouse with a 100 µL dosing volume, the final concentration is 2 mg/mL.
-
Prepare the vehicle. A common vehicle for in vivo studies is 5% DMSO + 30% PEG 300 + 5% Tween 80 + 60% Saline/PBS.[1]
-
Dissolve this compound. First, dissolve the accurately weighed this compound powder in DMSO to create a stock solution.
-
Prepare the final formulation. Add the PEG 300 to the DMSO stock solution and mix well until clear. Then, add the Tween 80 and mix until clear. Finally, add the saline or PBS and mix thoroughly.
-
Visually inspect the final formulation. It should be a clear solution. Prepare the formulation fresh on the day of the experiment to avoid precipitation.
Protocol 2: Assessment of Oral Bioavailability in Mice
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration.
Workflow:
-
Animal Acclimatization: Acclimate male C57BL/6 mice for at least 3 days before the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the prepared this compound formulation via oral gavage at the desired dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately place blood samples into heparinized tubes. Centrifuge the blood to separate the plasma.[3]
-
Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.[3]
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[3]
Visualizations
Caption: Troubleshooting workflow for low in vivo bioavailability.
Caption: Key steps influencing oral drug bioavailability.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects [mdpi.com]
- 6. Factors influencing the bioavailability of peroral formulations of drugs for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. First-Pass Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Study on Improvement of Solubility of Rofecoxib and its effect on Permeation of Drug from Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Managing RO5461111 Toxicity in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the selective Cathepsin S (CTSS) inhibitor, RO5461111, in their cell culture experiments. Here you will find troubleshooting guidance and frequently asked questions to help you mitigate potential toxicity and ensure the success of your research.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Excessive Cell Death or Low Viability | High Concentration of this compound: While highly selective, concentrations significantly above the effective dose for Cathepsin S inhibition may lead to off-target effects or cellular stress. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Start with a range of concentrations, including those below and around the reported enzymatic IC50 values. |
| Solvent Toxicity: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound, and high final concentrations in the culture medium can be toxic to cells. | Ensure the final DMSO concentration in your cell culture medium is typically below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same DMSO concentration as your highest this compound dose) to assess solvent-specific effects. | |
| Compound Instability: Degradation of this compound in the culture medium over long incubation periods could potentially lead to the formation of toxic byproducts. | Prepare fresh working solutions of this compound for each experiment. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. | |
| Inconsistent or Irreproducible Results | Precipitation of this compound: The compound may precipitate out of the aqueous culture medium, especially when diluting from a high-concentration DMSO stock. | Prepare intermediate dilutions of your DMSO stock in your cell culture medium. Add the final dilution to the cell culture plates while gently mixing. Visually inspect for any precipitation. |
| Variability in Stock Solution Preparation: Inaccurate weighing or incomplete dissolution of the compound can lead to inconsistent stock concentrations. | Ensure the powdered compound has been brought to room temperature before opening to avoid condensation. Use a calibrated balance for accurate weighing and vortex thoroughly to ensure complete dissolution in DMSO. | |
| Cell Culture Conditions: Variations in cell density, passage number, or media composition can influence cellular response to the inhibitor. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure a consistent seeding density for all experiments. | |
| Unexpected Phenotypic Changes | Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets besides Cathepsin S, leading to unforeseen biological effects. | To confirm that the observed phenotype is due to Cathepsin S inhibition, consider using a structurally unrelated Cathepsin S inhibitor as a control. Rescue experiments, if feasible for your system, can also validate on-target effects. |
| Interaction with Media Components: Components in the cell culture media could potentially interact with this compound, altering its activity or stability. | If you suspect media interactions, you can test the stability of this compound in your specific media over time using analytical methods like HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly specific and orally active antagonist of Cathepsin S (CTSS).[1][2] Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the degradation of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[2] By inhibiting CTSS, this compound effectively blocks the proper loading of antigenic peptides onto MHC class II molecules, which in turn suppresses the activation of antigen-specific T cells and B cells.[1][2]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: this compound is a potent inhibitor with IC50 values of 0.4 nM for human Cathepsin S and 0.5 nM for murine Cathepsin S.[1][2] For cell-based assays aimed at inhibiting Cathepsin S activity, a starting concentration range of 1 nM to 100 nM is recommended. However, the optimal concentration to achieve the desired biological effect without inducing toxicity should be determined empirically for each cell line and experimental setup through a dose-response study.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, it is best to make intermediate dilutions from the stock in your cell culture medium before adding to the cells to avoid precipitation.
Q4: What are the signs of this compound degradation?
Q5: Are there known off-target effects of this compound?
A5: this compound is reported to be a highly selective inhibitor of Cathepsin S.[1][2] However, like most small molecule inhibitors, the potential for off-target effects increases with concentration. If you observe unexpected cellular phenotypes, especially at concentrations significantly higher than the IC50 for Cathepsin S, it is important to consider and investigate potential off-target interactions.
Quantitative Data Summary
While specific cytotoxicity data (e.g., LC50 values) for this compound across various cell lines are not extensively published, the following table summarizes its known inhibitory concentrations. Researchers should perform their own cytotoxicity assays to determine the toxic concentration range for their specific cell lines.
| Parameter | Species | Value | Reference |
| IC50 (Cathepsin S) | Human | 0.4 nM | [1][2] |
| IC50 (Cathepsin S) | Murine | 0.5 nM | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Sterile cell culture medium
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening.
-
Weigh: Carefully weigh the desired amount of this compound powder.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex: Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare an intermediate dilution in cell culture medium. Then, further dilute to the final desired concentration in the medium to be added to the cells.
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
Cells cultured in a 96-well plate
-
This compound working solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (including a vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO to each well.
-
Measure Absorbance: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Visualizations
Caption: Mechanism of action of this compound in inhibiting T-cell activation.
References
Technical Support Center: Optimizing Incubation Time for RO5461111 in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for the Cathepsin S (CTSS) inhibitor, RO5461111, in cell-based assays. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly specific and orally active antagonist of Cathepsin S (CTSS).[1] It works by inhibiting the enzymatic activity of CTSS, a lysosomal cysteine protease. CTSS plays a crucial role in the immune system, particularly in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[2][3] By inhibiting CTSS, this compound can effectively suppress the activation of antigen-specific T cells and B cells.[1]
Q2: What is a typical starting point for incubation time when using this compound in a cell-based assay?
A2: Based on available data, a 16-hour incubation period has been shown to be effective for this compound in human (RAJI) and mouse (A20) cell lines.[1] For a closely related CTSS inhibitor, RO5459072, a 20-hour incubation in RAJI cells has been reported. Therefore, a starting range of 16-24 hours is a reasonable starting point for observing downstream cellular effects such as modulation of T cell and B cell activation. For assays measuring the direct inhibition of CTSS enzymatic activity, a much shorter incubation time of 30 minutes to 4 hours may be sufficient.[4]
Q3: How does the desired experimental endpoint influence the optimal incubation time?
A3: The optimal incubation time is highly dependent on the biological process you are measuring.
-
Direct Enzyme Inhibition: To measure the direct inhibition of CTSS activity, shorter incubation times are generally sufficient.
-
Downstream Signaling Events: For assessing downstream effects like altered cytokine profiles or changes in the expression of specific proteins, longer incubation times (e.g., 16-48 hours) are typically required to allow for the cellular machinery to respond.
-
Cell Proliferation and Viability: To observe effects on cell growth or death, even longer incubation periods of 24 to 72 hours may be necessary.[4]
Q4: Can the concentration of this compound affect the optimal incubation time?
A4: Yes, there is often an inverse relationship between concentration and incubation time. Higher concentrations of the inhibitor may produce a measurable effect more rapidly, potentially requiring shorter incubation times. Conversely, lower, more physiologically relevant concentrations might necessitate longer incubation periods to observe a significant effect. It is crucial to perform a dose-response experiment in conjunction with a time-course experiment to identify the optimal conditions.
Q5: What are the potential consequences of using a suboptimal incubation time?
A5: Using an inappropriate incubation time can lead to misleading results:
-
Too short: You may not observe an effect, leading to a false-negative result, because the compound has not had enough time to engage its target and elicit a downstream response.
-
Too long: The compound may degrade in the culture medium, leading to a diminished effect over time.[5] Furthermore, prolonged exposure could lead to off-target effects or cytotoxicity, confounding the interpretation of your results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Incubation time is too short. | Increase the incubation duration. Perform a time-course experiment as described in the protocols below. |
| Inhibitor concentration is too low. | Perform a dose-response experiment to determine the effective concentration range for your cell line and assay. | |
| This compound is not stable in the cell culture medium for the duration of the experiment. | Assess the stability of this compound in your specific cell culture medium using the protocol provided. If unstable, consider replenishing the medium with fresh inhibitor at set intervals for long-term assays.[5] | |
| The cell line has low expression of Cathepsin S. | Confirm CTSS expression in your cell line using techniques like Western blotting or qPCR. | |
| High variability between replicate wells | Inconsistent cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and calibrate your pipettes regularly. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Compound precipitation. | Visually inspect wells for precipitate after adding this compound. If observed, you may need to adjust the final DMSO concentration (keeping it below 0.5%) or use a different solvent. | |
| High background signal in the assay | Autofluorescence of this compound. | Run a control with the inhibitor alone (no cells) to check for autofluorescence at the wavelengths used in your assay. |
| Incomplete removal of assay reagents. | Ensure thorough washing steps as per your assay protocol to remove any unbound reagents that may contribute to background signal. |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Medium
This protocol outlines a method to assess the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Analytical method for quantifying this compound (e.g., LC-MS/MS or HPLC)
Procedure:
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the final concentration you intend to use in your experiments.
-
Incubation: Aliquot the solution into sterile tubes or wells and incubate at 37°C in a CO2 incubator.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 16, 24, 48 hours). The T=0 sample should be collected immediately after preparation.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Quantify the concentration of this compound in each sample using a validated analytical method.
-
Data Interpretation: Plot the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide the stability profile of the compound under your experimental conditions.
Protocol 2: Optimizing Incubation Time Using a Time-Course Experiment
This protocol describes a time-course experiment to determine the optimal incubation time of this compound for a cell-based assay measuring a downstream effect (e.g., inhibition of T-cell activation).
Materials:
-
Your cell line of interest (e.g., RAJI cells)
-
This compound
-
Complete cell culture medium
-
Multi-well plates (e.g., 96-well)
-
Reagents for your specific assay endpoint (e.g., antibodies for flow cytometry, reagents for an ELISA)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere or stabilize overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Add the this compound dilutions and vehicle control to the cells.
-
Time-Course Incubation: Incubate the plates at 37°C in a CO2 incubator for a range of time points (e.g., 4, 8, 16, 24, 48 hours).
-
Assay Endpoint Measurement: At each time point, terminate the experiment and measure your desired endpoint according to your specific assay protocol.
-
Data Analysis: For each concentration of this compound, plot the assay response against the incubation time. The optimal incubation time will be the point at which you observe a robust and statistically significant effect at a relevant concentration of the inhibitor.
Data Presentation
Table 1: Recommended Starting Incubation Times for this compound
| Assay Type | Recommended Starting Incubation Time | Rationale |
| Direct CTSS Enzyme Activity | 30 minutes - 4 hours | Allows for rapid binding of the inhibitor to the enzyme. |
| Downstream Cellular Effects (e.g., T/B cell activation, cytokine production) | 16 - 24 hours | Provides sufficient time for cellular signaling cascades and transcriptional/translational changes to occur.[1] |
| Cell Viability/Proliferation | 24 - 72 hours | Allows for the manifestation of effects on cell cycle and survival.[4] |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| High IC50 value | Short incubation time | Increase incubation time based on a time-course experiment. |
| Compound instability | Verify compound stability in media; consider replenishing. | |
| Inconsistent results | Cell passage number | Use cells within a consistent and low passage number range. |
| Pipetting variability | Calibrate pipettes and use consistent technique. |
Visualizations
Caption: Cathepsin S Signaling Pathway and Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cathepsin S required for normal MHC class II peptide loading and germinal center development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Validating RO5461111 Efficacy in Primary Immune Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Cathepsin S (CTSS) inhibitor RO5461111, alongside other relevant compounds, to validate its efficacy in primary immune cells. The information is intended to support preclinical and clinical research in immunology and drug development.
Introduction to this compound and Cathepsin S Inhibition
This compound is a potent and selective, orally active antagonist of Cathepsin S (CTSS).[1][2] CTSS is a lysosomal cysteine protease predominantly expressed in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages. It plays a pivotal role in the processing of the invariant chain (Ii) associated with MHC class II molecules, a critical step for the loading of antigenic peptides. By inhibiting CTSS, this compound disrupts this process, leading to the suppression of MHC class II-mediated antigen presentation and the subsequent activation of CD4+ T cells and B cells.[2] This mechanism of action makes CTSS inhibitors like this compound promising therapeutic candidates for autoimmune diseases such as systemic lupus erythematosus (SLE) and Sjögren's syndrome.
Comparative Efficacy of Cathepsin S Inhibitors
This section compares the efficacy of this compound with other notable CTSS inhibitors, RO5459072 and LY3000328. Due to the limited availability of direct head-to-head studies in primary immune cells, this comparison is based on available enzymatic and cellular potency, as well as in vivo efficacy data from various preclinical and clinical studies.
Table 1: In Vitro Potency of Cathepsin S Inhibitors
| Compound | Target | IC50 (Enzymatic Assay) | Cellular Efficacy (Primary Immune Cells) | Citation(s) |
| This compound | Human Cathepsin S | 0.4 nM | Data on specific IC50 in primary immune cells not available. However, it effectively suppresses antigen-specific T and B cell activation. | [1] |
| Murine Cathepsin S | 0.5 nM | Reduces activation of spleen dendritic cells, CD4+ T cells, and B cells in mouse models. | [1][2] | |
| LY3000328 | Human Cathepsin S | Not explicitly stated, but described as a potent inhibitor. | Estimated plasma EC50 of ~64 nM (31 ng/ml) in a murine model. In vitro, ~124 nM (60 ng/ml) for 50% inhibition of plasma CTSS activity. |
Table 2: In Vivo Efficacy and Clinical Outcomes
| Compound | Animal Model / Clinical Trial | Key Findings | Citation(s) |
| This compound | MRL-Fas(lpr) mice (Lupus model) | Significantly reduced activation of spleen dendritic cells, CD4+ T cells, and CD4/CD8 double-negative T cells. Reversed hypergammaglobulinemia and suppressed autoantibody production. | [2] |
| CD25KO mice (Sjögren's syndrome model) | Improved cornea sensitivity and lacrimal gland inflammatory scores. Reduced frequency of Th1 and Th17 cells. | ||
| RO5459072 | Phase II in Sjögren's Syndrome (NCT02701985) | Did not meet the primary endpoint for clinical efficacy. Showed evidence of target engagement (accumulation of Lip10). | |
| Phase II in Celiac Disease (NCT02679014) | Did not meet the primary endpoint for clinical efficacy. Showed some beneficial effects on intestinal permeability and circulating lymphocyte counts. | ||
| LY3000328 | CaCl2-induced Abdominal Aortic Aneurysm (AAA) mouse model | Dose-responsive reduction in aortic diameter. | |
| Phase I in Healthy Volunteers | Well-tolerated. Demonstrated dose-dependent inhibition of plasma Cathepsin S activity. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach, the following diagrams are provided.
Caption: Mechanism of Action of this compound in Inhibiting Antigen Presentation.
Caption: Representative Experimental Workflows for Validating this compound Efficacy.
Experimental Protocols
In Vitro T-Cell Activation Assay
Objective: To assess the inhibitory effect of this compound on antigen-specific T-cell activation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
Antigen of interest (e.g., tetanus toxoid, keyhole limpet hemocyanin).
-
This compound (dissolved in DMSO).
-
Vehicle control (DMSO).
-
Complete RPMI-1640 medium.
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation tracking.
-
Antibodies for flow cytometry (e.g., anti-CD3, -CD4, -CD25, -IFN-γ).
-
96-well round-bottom plates.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Label PBMCs with CFSE according to the manufacturer's protocol.
-
Seed 2 x 10^5 CFSE-labeled PBMCs per well in a 96-well plate.
-
Add the antigen at a predetermined optimal concentration.
-
Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
For cytokine analysis, collect supernatant on day 3 and measure cytokine levels (e.g., IFN-γ, IL-2) by ELISA.
-
On the final day, harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4) and activation markers (e.g., CD25).
-
Analyze T-cell proliferation by measuring CFSE dilution in the CD4+ T-cell population using a flow cytometer.
In Vivo Lupus Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a spontaneous mouse model of systemic lupus erythematosus.
Materials:
-
MRL/lpr mice (female, 8-12 weeks old).
-
This compound formulated for oral administration.
-
Vehicle control.
-
Antibodies for flow cytometry (e.g., anti-CD3, -CD4, -CD8, -B220, -CD11c, -MHCII, -CD69).
-
ELISA kits for autoantibody detection (e.g., anti-dsDNA IgG).
Procedure:
-
House MRL/lpr mice under specific pathogen-free conditions.
-
At the onset of disease (e.g., 12 weeks of age), randomize mice into treatment and control groups.
-
Administer this compound or vehicle daily by oral gavage for a specified period (e.g., 8 weeks).
-
Monitor disease progression weekly by measuring proteinuria.
-
Collect blood samples periodically to measure serum autoantibody levels by ELISA.
-
At the end of the treatment period, sacrifice the mice and harvest spleens.
-
Prepare single-cell suspensions from the spleens.
-
Stain splenocytes with a panel of fluorescently labeled antibodies to identify and quantify various immune cell populations (dendritic cells, T cells, B cells) and their activation status by flow cytometry.
-
Analyze kidneys for histopathological changes and immune complex deposition.
Conclusion
This compound is a highly potent inhibitor of Cathepsin S with demonstrated efficacy in preclinical models of autoimmune diseases. Its ability to suppress the activation of key immune cells, including dendritic cells, T cells, and B cells, underscores its therapeutic potential. While direct comparative data with other CTSS inhibitors in primary immune cells is limited, the available evidence suggests that this compound is a promising candidate for further development. The experimental protocols provided in this guide offer a framework for researchers to independently validate and expand upon these findings.
References
A Comparative Guide to Cathepsin S Inhibitors: RO5461111 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Cathepsin S (CatS), a lysosomal cysteine protease, has emerged as a significant therapeutic target in a range of immune-mediated inflammatory diseases. Its pivotal role in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules and in the activation of protease-activated receptors (PARs) makes it a central player in the inflammatory cascade. This guide provides an objective comparison of the Cathepsin S inhibitor RO5461111 with other notable inhibitors, supported by experimental data to aid in research and development decisions.
Performance Comparison of Cathepsin S Inhibitors
The development of potent and selective Cathepsin S inhibitors is a key objective in targeting autoimmune and inflammatory diseases. The following table summarizes the in vitro potency and selectivity of this compound against other prominent Cathepsin S inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Key Preclinical Findings |
| This compound | Human CatS | 0.4[1][2] | Highly specific for Cathepsin S.[1][3] | Effectively suppresses antigen-specific T-cell and B-cell activation.[1] Reduces pulmonary inflammation and improves lupus nephritis in preclinical models.[1][3] |
| Murine CatS | 0.5[1][2] | |||
| LY3000328 | Human CatS | 7.7[4][5] | Highly selective over other cysteine proteases such as Cathepsins L, K, B, and V.[4] | Reduces aortic diameter in a dose-dependent manner in a murine model of abdominal aortic aneurysm.[4] |
| Murine CatS | 1.67[4][5] | |||
| VBY-825 | Cathepsin S | High Potency | Potent inhibitor of Cathepsins B, L, S, and V.[6] | Demonstrates anti-tumor efficacy in a pancreatic cancer model.[6] |
| Cathepsin B | 4.3 (cellular IC50)[6] | |||
| Cathepsin L | 0.5 and 3.3 (cellular IC50 for two isoforms)[6] | |||
| BI-1124 | Cathepsin S | 7 | >40-fold selective against Cathepsins K, B, and L.[7] | Effective dose-dependent inhibition of ovalbumin-induced IL-2 secretion in T-cells. Suitable for in vivo studies.[7] |
Signaling Pathways
To understand the mechanism of action of Cathepsin S inhibitors, it is crucial to visualize their impact on relevant signaling pathways.
MHC Class II Antigen Presentation Pathway
Cathepsin S plays a critical role in the final stages of invariant chain (Ii) degradation, a necessary step for the loading of antigenic peptides onto MHC class II molecules in antigen-presenting cells (APCs). Inhibition of Cathepsin S disrupts this process, leading to reduced antigen presentation to CD4+ T-cells and subsequent dampening of the adaptive immune response.
Caption: MHC Class II antigen presentation pathway and the inhibitory action of this compound.
Protease-Activated Receptor 2 (PAR2) Signaling
Extracellular Cathepsin S can cleave and activate PAR2, a G protein-coupled receptor expressed on various cell types, including immune and endothelial cells. PAR2 activation triggers pro-inflammatory signaling cascades. Inhibitors of Cathepsin S can block this activation, thereby reducing inflammation.
Caption: PAR2 signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for the objective comparison of drug candidates.
In Vitro Cathepsin S Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Cathepsin S.
Materials:
-
Purified recombinant human or murine Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)
-
Assay buffer (e.g., 50 mM MES, pH 6.5, 2.5 mM DTT, 2.5 mM EDTA, 100 mM NaCl, 0.001% BSA)[6]
-
Test compound (e.g., this compound) serially diluted in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of Cathepsin S in the assay buffer.
-
Add a small volume of the diluted test compound to the wells of the microplate. Include a DMSO-only control.
-
Add the Cathepsin S working solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Murine Model of Lupus Nephritis
Objective: To evaluate the in vivo efficacy of a Cathepsin S inhibitor in a spontaneous mouse model of systemic lupus erythematosus (SLE) and lupus nephritis.
Animal Model: MRL/MpJ-Faslpr/J (MRL/lpr) mice, which spontaneously develop a lupus-like disease.
Experimental Design:
-
House female MRL/lpr mice under specific pathogen-free conditions.
-
At an age when disease is established (e.g., 8-10 weeks), randomize mice into treatment and vehicle control groups.
-
Administer the test compound (e.g., this compound) or vehicle daily by oral gavage at a predetermined dose.[3]
-
Monitor disease progression weekly by measuring proteinuria and body weight.
-
At the end of the study (e.g., after 8-12 weeks of treatment), collect blood and tissues for analysis.
-
Analyze serum for autoantibody levels (e.g., anti-dsDNA IgG) by ELISA.
-
Perform histological analysis of the kidneys to assess the severity of glomerulonephritis.
-
Analyze immune cell populations in the spleen and lymph nodes by flow cytometry to assess the effect of the inhibitor on T-cell and B-cell activation.[3]
Caption: Experimental workflow for in vivo testing in a lupus nephritis model.
Conclusion
This compound is a highly potent and specific inhibitor of Cathepsin S with demonstrated efficacy in preclinical models of autoimmune disease.[1][3] Its low nanomolar IC50 value positions it as a strong candidate for therapeutic development. When compared to other inhibitors such as LY3000328 and VBY-825, this compound exhibits comparable or superior potency against Cathepsin S. The selectivity profile is a critical determinant of a drug's safety and efficacy, and while "highly specific" is a promising descriptor for this compound, direct comparative selectivity data against a broad panel of proteases would further solidify its position. The provided experimental protocols offer a framework for conducting such comparative studies to generate the necessary data for informed decision-making in drug development programs targeting Cathepsin S.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
A Preclinical Comparative Analysis of Cathepsin S Inhibitors: RO5461111 and LY3000328
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two prominent Cathepsin S (CatS) inhibitors, RO5461111 and LY3000328. The information presented is collated from publicly available preclinical studies to assist researchers in evaluating these compounds for their own investigations.
Executive Summary
Both this compound and LY3000328 are potent and selective inhibitors of Cathepsin S, a cysteine protease implicated in the pathogenesis of various autoimmune and inflammatory diseases. Their primary mechanism of action involves the inhibition of MHC class II-mediated antigen presentation. Preclinical data demonstrates the efficacy of this compound in models of systemic lupus erythematosus (SLE) and lupus nephritis, while LY3000328 has shown significant therapeutic potential in a mouse model of abdominal aortic aneurysm (AAA). This guide presents a detailed comparison of their in vitro potency, selectivity, pharmacokinetic profiles, and in vivo efficacy based on available preclinical data.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound and LY3000328
| Parameter | This compound | LY3000328 |
| Target | Cathepsin S | Cathepsin S |
| IC50 (Human CatS) | 0.4 nM[1] | 7.7 nM |
| IC50 (Murine CatS) | 0.5 nM[1] | 1.67 nM |
| Selectivity | Highly specific for Cathepsin S.[1] | Highly selective against Cathepsins L, K, B, and V. |
Table 2: Preclinical Pharmacokinetics of this compound and LY3000328
| Parameter | This compound (Mouse) | LY3000328 (Rat) | LY3000328 (Dog) |
| Administration | Oral[1] | Oral | Oral |
| Bioavailability (F) | Orally active[1] | - | > 75%[2] |
| Clearance (CL) | - | 3-fold lower than a related compound[2] | < 4 mL/min/kg[2] |
| Volume of Distribution (Vd) | - | - | < 1 L/kg[2] |
| Half-life (t1/2) | - | - | Relatively short[2] |
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Preclinical Model | Dosing Regimen | Key Findings |
| This compound | MRL-Fas(lpr) mouse model of Systemic Lupus Erythematosus | 30 mg/kg, p.o., for 8 weeks[1] | Reduced activation of dendritic cells, CD4 T cells, and double-negative T cells; Disrupted germinal centers; Reduced hypergammaglobulinemia and autoantibody production.[1] |
| LY3000328 | CaCl2-induced Abdominal Aortic Aneurysm in mice | 1, 3, 10, and 30 mg/kg, p.o., twice daily for 28 days | Dose-responsive reduction in aortic diameter (58% at 1 mg/kg, 83% at 3 mg/kg, 87% at 10 mg/kg).[2] |
Experimental Protocols
Cathepsin S Enzymatic Assay
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against Cathepsin S.
Methodology:
-
Recombinant human or murine Cathepsin S is pre-incubated with varying concentrations of the test compound (e.g., this compound or LY3000328) in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as Z-VVR-AFC (Z-Val-Val-Arg-7-amino-4-trifluoromethylcoumarin).
-
The cleavage of the substrate by Cathepsin S releases the fluorescent AFC molecule.
-
The fluorescence intensity is measured over time using a microplate reader at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
MHC Class II-Mediated Antigen Presentation Assay
Objective: To assess the functional effect of Cathepsin S inhibitors on antigen presentation by antigen-presenting cells (APCs).
Methodology:
-
APCs (e.g., human Raji B cells or mouse A20 B cells) are incubated with a specific antigen (e.g., tetanus toxoid or a model antigen like ovalbumin).
-
The APCs are co-cultured with antigen-specific CD4+ T cells in the presence of varying concentrations of the Cathepsin S inhibitor.
-
Cathepsin S in the APCs is required to process the invariant chain (Ii) from the MHC class II molecule, allowing for the loading of the antigenic peptide.
-
Inhibition of Cathepsin S prevents proper antigen presentation to the T cells.
-
T cell activation is measured by quantifying proliferation (e.g., via [3H]-thymidine incorporation or CFSE dilution) or cytokine production (e.g., IL-2 via ELISA).
-
A reduction in T cell activation in the presence of the inhibitor indicates its efficacy in blocking the MHC class II antigen presentation pathway.
MRL-Fas(lpr) Mouse Model of Systemic Lupus Erythematosus
Objective: To evaluate the in vivo efficacy of a test compound in a spontaneous model of lupus.
Methodology:
-
Female MRL/MpJ-Faslpr/J mice, which spontaneously develop an autoimmune disease resembling human SLE, are used.
-
Treatment with the test compound (e.g., this compound at 30 mg/kg, orally) or vehicle is initiated at a specific age (e.g., 8-10 weeks) and continued for a defined period (e.g., 8 weeks).
-
Disease progression is monitored by measuring parameters such as proteinuria, anti-dsDNA antibody titers, and serum immunoglobulin levels.
-
At the end of the study, spleens and kidneys are harvested for analysis.
-
Spleens are analyzed by flow cytometry to quantify immune cell populations (dendritic cells, T cells, B cells).
-
Kidneys are examined histologically for evidence of lupus nephritis (e.g., glomerulonephritis, immune complex deposition).
Calcium Chloride (CaCl2)-Induced Abdominal Aortic Aneurysm (AAA) in Mice
Objective: To assess the in vivo efficacy of a test compound in a model of AAA.
Methodology:
-
Male C57BL/6 mice are anesthetized, and the abdominal aorta is exposed through a midline incision.
-
A piece of cotton soaked in 0.5 M CaCl2 is applied to the external surface of the aorta for 15 minutes to induce inflammation and aneurysm formation.
-
Mice are treated with the test compound (e.g., LY3000328 at 1, 3, 10, or 30 mg/kg, orally, twice daily) or vehicle for a specified duration (e.g., 28 days).[2]
-
The diameter of the abdominal aorta is measured at the beginning and end of the study using high-frequency ultrasound.
-
At the end of the study, the aortas are harvested for histological and morphometric analysis to assess the extent of aneurysm development, elastin (B1584352) degradation, and inflammation.
Mandatory Visualization
Caption: MHC Class II Antigen Presentation Pathway Inhibition.
Caption: Preclinical Evaluation Workflow for CatS Inhibitors.
References
Comparative Efficacy of Cathepsin S Inhibitors: RO5461111 vs. RO5459072
This guide provides a detailed comparison of the efficacy of two selective Cathepsin S (CatS) inhibitors, RO5461111 and RO5459072. Both compounds have been investigated as potential therapeutics for autoimmune diseases due to their role in modulating the MHC class II antigen presentation pathway. This comparison synthesizes available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and RO5459072 are potent and selective inhibitors of Cathepsin S, a cysteine protease crucial for the degradation of the invariant chain (Ii) in antigen-presenting cells (APCs). By inhibiting CatS, these molecules prevent the final step of Ii processing, which leads to the accumulation of a specific Ii fragment known as Lip10. This accumulation serves as a key pharmacodynamic biomarker of target engagement.[1][2][3][4] The ultimate downstream effect is the disruption of MHC class II molecule loading with antigenic peptides, which in turn attenuates the activation of CD4+ T cells and subsequent T cell-dependent B cell activation and autoantibody production.[5][6][7][8][9]
Preclinical and Clinical Efficacy
This compound: Promising Preclinical Profile
This compound has demonstrated significant efficacy in various preclinical models of autoimmune diseases.
In a murine model of systemic lupus erythematosus (SLE) (MRL-Fas(lpr) mice), oral administration of this compound led to a significant reduction in the activation of dendritic cells, CD4+ T cells, and double-negative T cells.[10] This was associated with a disruption of germinal centers, reduced hypergammaglobulinemia, and decreased production of lupus autoantibodies.[5] Consequently, the treatment resulted in improved lung inflammation and lupus nephritis.[5][10]
In a mouse model of Sjögren's Syndrome (CD25KO mice), this compound treatment improved cornea sensitivity and reduced inflammatory scores in the lacrimal glands.[11] The therapeutic effect was linked to a decrease in the frequency of pathogenic CD4+ Th1 and Th17 cells and a reduction in the expression of inflammatory markers such as IFN-γ and Caspase-8.[11] Notably, mice treated with this compound exhibited a 30% increase in lifespan.[11]
Furthermore, in a model of diabetic nephropathy (db/db mice), this compound was shown to prevent glomerulosclerosis, indicating a potential role in treating diabetic complications.[2]
RO5459072: Challenges in Clinical Translation
RO5459072, while also a potent CatS inhibitor, has faced challenges in demonstrating clinical efficacy despite clear evidence of target engagement in humans.
A Phase IIa clinical trial of RO5459072 in patients with primary Sjögren's Syndrome did not meet its primary endpoint.[6][12] There was no clinically significant improvement in the EULAR Sjögren's Syndrome Disease Activity Index (ESSDAI) score in the treatment group compared to placebo.[6] Similarly, no meaningful benefits were observed in secondary endpoints.[6]
In a study involving patients with celiac disease , RO5459072 also failed to meet the primary endpoint during a gluten challenge.[13] Although there were some encouraging pharmacodynamic effects, such as a reduction in gliadin-specific IFNγ-secreting T cells and decreased intestinal permeability, these did not translate into a clear clinical benefit in the context of the study design.[13]
Quantitative Data Summary
| Parameter | This compound | RO5459072 | Reference |
| Target | Cathepsin S | Cathepsin S | [1][5][7][14] |
| IC50 (human CatS) | 0.4 nM | Not explicitly stated in provided abstracts | [5][7][14] |
| IC50 (murine CatS) | 0.5 nM | Not explicitly stated in provided abstracts | [5][7][14] |
| Preclinical Efficacy | Lupus (mice): Reduced DC, CD4+ T cell, and DN T cell activation; disrupted germinal centers; reduced autoantibodies; improved lung inflammation and lupus nephritis. Sjögren's (mice): Improved cornea sensitivity and lacrimal gland inflammation; reduced Th1 and Th17 cells; increased lifespan by 30%. Diabetes (mice): Prevented glomerulosclerosis. | General: Shown to reduce CD4 T cell and dendritic cell activation as well as autoantibody production in a preclinical model of spontaneous systemic lupus erythematosus and lupus nephritis. | [2][5][10][11] |
| Clinical Efficacy | Not clinically tested based on available data. | Sjögren's Syndrome (Phase IIa): Did not meet primary endpoint (no significant improvement in ESSDAI score). Celiac Disease: Did not meet primary endpoint in a gluten challenge study. | [6][12][13] |
| Pharmacodynamic Marker | Increased Lip10 accumulation in spleen (mice). | Dose-dependent increase in Lip10 index in human PBMCs. | [1][2][3][4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and interpretation of research findings. Below are summaries of the methodologies used in key studies of this compound and RO5459072.
This compound: In Vivo Murine Model of Lupus (MRL-Fas(lpr) mice)
-
Animal Model: MRL-Fas(lpr) mice, which spontaneously develop a lupus-like autoimmune disease.
-
Drug Administration: this compound was administered orally at a dose of 1.31 mg/mouse or 30 mg/kg for 8 weeks.[5]
-
Efficacy Assessment:
-
Immunophenotyping: Spleen dendritic cells, CD4+ T cells, and double-negative T cells were analyzed by flow cytometry to assess their activation and expansion.[10]
-
Histopathology: Germinal centers in lymphoid tissues were examined.
-
Serology: Levels of hypergammaglobulinemia and lupus-specific autoantibodies in the serum were measured.[5]
-
Organ Pathology: Lung and kidney tissues were histologically examined for inflammation and nephritis.[5][10]
-
RO5459072: Phase IIa Clinical Trial in Primary Sjögren's Syndrome
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[12]
-
Participants: Patients diagnosed with primary Sjögren's Syndrome.
-
Intervention: Patients received either RO5459072 or a placebo for 12 weeks.[15]
-
Primary Endpoint: The proportion of patients showing a clinically relevant improvement in the EULAR Sjögren's Syndrome Disease Activity Index (ESSDAI) score.[6]
-
Secondary Endpoints: Included assessments of patient-reported symptoms, such as dryness, fatigue, and pain, using the EULAR Sjögren's Syndrome Patient-Reported Index (ESSPRI).[15]
-
Pharmacodynamic Assessment: Target engagement was confirmed by analyzing soluble biomarkers in patient samples.[6]
Visualizing the Mechanism of Action and Experimental Workflow
Caption: Mechanism of CatS inhibition by this compound and RO5459072.
Caption: Simplified workflows for preclinical and clinical evaluation.
References
- 1. Frontiers | Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A randomized, double-blind, placebo-controlled, parallel group study on the effects of a cathepsin S inhibitor in primary Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Cathepsin S in Autoimmune CD25KO Mouse Improves Sjögren Disease–Like Lacrimal Gland Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. A randomized, double‐blind, placebo‐controlled, multiple dose, parallel study to investigate the effects of a cathepsin S inhibitor in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. trial.medpath.com [trial.medpath.com]
Validating the Mechanism of Action of RO5461111: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cathepsin S (CatS) inhibitor RO5461111 with other emerging alternatives. The information presented is supported by experimental data to validate its mechanism of action and evaluate its therapeutic potential, particularly in the context of autoimmune diseases such as systemic lupus erythematosus (SLE).
Mechanism of Action of this compound
This compound is a potent and highly specific, orally active antagonist of Cathepsin S.[1][2][3] Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the immune system. Its primary function involves the degradation of the invariant chain (Ii) associated with major histocompatibility complex (MHC) class II molecules in antigen-presenting cells (APCs). This process is essential for the loading of antigenic peptides onto MHC class II molecules, which are then presented to CD4+ T cells, initiating an adaptive immune response.
By inhibiting Cathepsin S, this compound effectively blocks the processing of the invariant chain, leading to a disruption in antigen presentation.[4][5][6] This, in turn, suppresses the activation of antigen-specific T cells and B cells, which are key drivers of the pathogenesis of many autoimmune diseases.[4][5][6]
The proposed signaling pathway for the mechanism of action of this compound is illustrated in the following diagram:
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other relevant Cathepsin S inhibitors.
Table 1: In Vitro Inhibitory Activity of Cathepsin S Inhibitors
| Compound | Target | IC50 (nM) | Species | Reference |
| This compound | Cathepsin S | 0.4 | Human | [1][2][3] |
| This compound | Cathepsin S | 0.5 | Murine | [1][2][3] |
| RO5459072 (Petesicatib) | Cathepsin S | - | - | [7] |
| ASP1617 | Cathepsin S | 4.6 | Human | [8] |
| ASP1617 | Cathepsin S | 0.39 | Mouse | [8] |
| LY3000328 | Cathepsin S | - | - | [8] |
| VBY-825 | Cathepsin B | 4.3 | Human | [9] |
| VBY-825 | Cathepsin L | 0.5, 3.3 | Human | [9] |
| Millipore-219393 | Cathepsin S | - | - | [10][11] |
Note: IC50 values for some compounds are not publicly available in the reviewed literature.
Table 2: In Vivo Efficacy of this compound in a Murine Model of Lupus (MRL-Faslpr mice)
| Parameter | Treatment Group | Result | Reference |
| Spleen Dendritic Cell Activation | This compound | Significantly reduced | [4][5][6] |
| CD4+ T Cell Expansion and Activation | This compound | Significantly reduced | [4][5][6] |
| CD4/CD8 Double-Negative T Cell Expansion and Activation | This compound | Significantly reduced | [4][5][6] |
| Germinal Centre Organization | This compound | Impaired | [4][5] |
| Follicular B Cell Maturation to Plasma Cells | This compound | Suppressed | [4][5] |
| Hypergammaglobulinemia | This compound | Reversed | [4][5] |
| Plasma levels of IgG autoantibodies (including anti-dsDNA) | This compound | Significantly suppressed | [4][5] |
| Glomerular IgG Deposits | This compound | Reduced | [4][5] |
| Lupus Nephritis | This compound | Progression prevented | [4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the mechanism of action of Cathepsin S inhibitors.
Cathepsin S Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Cathepsin S.
A common method involves a fluorescence-based assay using a specific substrate for Cathepsin S, such as Z-VVR-AFC.[12] The cleavage of this substrate by the enzyme releases a fluorescent molecule (AFC), and the intensity of the fluorescence is proportional to the enzyme's activity. The assay is performed with and without the inhibitor to determine the percentage of inhibition and calculate the IC50 value.
T-Cell Activation Assay
This assay evaluates the effect of a compound on the activation and proliferation of T cells.
A standard protocol involves isolating T cells from peripheral blood mononuclear cells (PBMCs).[13][14][15][16][17] T-cell activation is then stimulated in vitro using anti-CD3 and anti-CD28 antibodies, which mimic the signals received from APCs. The test compound is added to the culture to assess its inhibitory effect on T-cell proliferation (measured by CFSE dilution via flow cytometry) and cytokine production (measured by ELISA).
B-Cell Activation Assay
This assay assesses the impact of a compound on B-cell activation.
B cells are isolated and cultured with stimuli that promote their activation, such as anti-IgM, CD40L, and IL-4.[18][19][20][21] The effect of the test compound on B-cell activation is determined by measuring the expression of activation markers (e.g., CD69, CD86) by flow cytometry, proliferation, and antibody production in the culture supernatant by ELISA.
Measurement of Anti-dsDNA Antibodies
This is a key biomarker for monitoring disease activity in SLE.
The most common method for measuring anti-dsDNA antibodies is the enzyme-linked immunosorbent assay (ELISA).[22][23][24][25][26] In this assay, microtiter plates are coated with double-stranded DNA (dsDNA). Patient serum is added, and if anti-dsDNA antibodies are present, they will bind to the coated DNA. A secondary antibody conjugated to an enzyme is then added, which binds to the patient's antibodies. Finally, a substrate is added that produces a colored product when acted upon by the enzyme. The intensity of the color is proportional to the amount of anti-dsDNA antibodies in the serum.
Histological Analysis of Lupus Nephritis
Histological assessment of kidney biopsies is the gold standard for diagnosing and classifying lupus nephritis.[27][28][29][30][31] The biopsy tissue is processed, sectioned, and stained with various dyes (e.g., hematoxylin (B73222) and eosin, periodic acid-Schiff) to visualize the kidney structures. Immunofluorescence microscopy is used to detect the deposition of immunoglobulins and complement components in the glomeruli. The severity of the disease is graded based on the activity and chronicity indices, which score features such as endocapillary hypercellularity, cellular crescents, and glomerular sclerosis.
Conclusion
This compound is a potent and specific inhibitor of Cathepsin S with a well-defined mechanism of action that involves the disruption of MHC class II-mediated antigen presentation. In vitro and in vivo studies have demonstrated its ability to suppress the activation of key immune cells involved in the pathogenesis of SLE and to ameliorate disease in a preclinical model of lupus nephritis.
While several other Cathepsin S inhibitors are in development, a direct head-to-head comparison with this compound using standardized experimental protocols is not extensively available in the public domain. Further comparative studies are warranted to fully elucidate the relative potency and efficacy of these compounds. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses, which will be crucial for advancing the clinical development of Cathepsin S inhibitors as a promising therapeutic strategy for autoimmune diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cathepsin S: molecular mechanisms in inflammatory and immunological processes [frontiersin.org]
- 8. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathepsin S Inhibition Suppresses Experimental Systemic Lupus Erythematosus-Associated Pulmonary Arterial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cathepsin S Inhibition Suppresses Experimental Systemic Lupus Erythematosus-Associated Pulmonary Arterial Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. T cell Activation Protocol - 每日生物评论 [bio-review.com]
- 17. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [bio-protocol.org]
- 18. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. B Cell Activation Functional Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. axelabio.com [axelabio.com]
- 21. Whole blood B cell activation [sanquin.org]
- 22. Anti-dsDNA Test – What You Need To Know [metropolisindia.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. ANTI ds DNA | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 25. Comparative evaluation of three anti-dsDNA antibody detection methods in systemic lupus erythematosus: insights from a large monocentric cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 26. fybreeds.com [fybreeds.com]
- 27. academic.oup.com [academic.oup.com]
- 28. A Histology-Guided Approach to the Management of Patients with Lupus Nephritis: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Lupus nephritis [kidneypathology.com]
- 30. researchgate.net [researchgate.net]
- 31. A Systematic Review of Interpathologist Agreement in Histologic Classification of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
RO5461111: A Comparative Guide to its Specificity Against Cathepsins S, K, and L
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory specificity of RO5461111 against human Cathepsin S, with a qualitative comparison to its activity against Cathepsin K and Cathepsin L. This compound is a potent and highly selective, orally active antagonist of Cathepsin S.[1][2]
Data Presentation: Inhibitory Potency
| Target Enzyme | Inhibitor | IC50 (nM) | Species |
| Cathepsin S | This compound | 0.4 | Human |
| Cathepsin S | This compound | 0.5 | Murine |
| Cathepsin K | This compound | Data not available | - |
| Cathepsin L | This compound | Data not available | - |
Signaling Pathway Context: Cathepsin S in Antigen Presentation
Cathepsin S plays a crucial role in the adaptive immune response, specifically in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). This process is essential for the subsequent loading of antigenic peptides onto MHC class II, which are then presented to CD4+ T cells, initiating an immune response. The high selectivity of this compound for Cathepsin S makes it a targeted inhibitor of this pathway.
Caption: Role of Cathepsin S in MHC Class II Antigen Presentation and its Inhibition by this compound.
Experimental Protocols: Determining Cathepsin Inhibition
The inhibitory activity and selectivity of compounds like this compound are typically determined using in vitro enzymatic assays. Below is a detailed methodology for a representative fluorometric assay to measure the inhibition of Cathepsin S. Similar principles would be applied to assess inhibition against Cathepsin K and L, using their respective specific substrates.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human Cathepsin S.
Materials:
-
Recombinant human Cathepsin S (active form)
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5
-
This compound (test inhibitor)
-
Positive control inhibitor (e.g., E-64)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme Preparation: Dilute the recombinant human Cathepsin S in chilled Assay Buffer to a working concentration that yields a linear reaction rate over the desired time course.
-
Assay Reaction:
-
Add a defined volume of the diluted this compound solutions to the wells of the 96-well plate.
-
Include wells for a positive control (a known Cathepsin S inhibitor) and a negative control (vehicle, e.g., Assay Buffer with DMSO).
-
Add the diluted enzyme solution to all wells except for a substrate-only control (blank).
-
Pre-incubate the enzyme and inhibitor at room temperature for a specified period (e.g., 15-30 minutes) to allow for binding.
-
-
Initiation of Reaction: Add the fluorogenic Cathepsin S substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths. Readings can be taken in kinetic mode or as a single endpoint measurement after a fixed incubation time (e.g., 30-60 minutes) at 37°C, protected from light.
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Calculate the rate of reaction (or endpoint fluorescence) for each inhibitor concentration.
-
Normalize the data by setting the negative control (no inhibitor) as 100% activity and the positive control (or no enzyme) as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Selectivity Profiling: To determine the selectivity of this compound, this assay would be repeated using recombinant human Cathepsin K and Cathepsin L, along with their respective preferred fluorogenic substrates (e.g., Z-GPR-AMC for Cathepsin K, Z-FR-AMC for Cathepsin L). The resulting IC50 values would then be compared to the IC50 value obtained for Cathepsin S to calculate the selectivity ratio.
Caption: Experimental Workflow for Determining the IC50 of this compound against Cathepsin S.
References
A Head-to-Head Comparison: RO5461111 and Cathepsin S siRNA Knockdown for Cathepsin S-Targeted Research
For researchers and drug development professionals investigating the multifaceted role of Cathepsin S (CTSS) in immunology and inflammatory diseases, the choice between a small molecule inhibitor and a gene knockdown approach is a critical early decision. This guide provides an objective comparison of two prominent methods for inhibiting Cathepsin S: the potent and selective small molecule inhibitor RO5461111 and the targeted gene silencing approach of Cathepsin S siRNA knockdown. This comparison is supported by experimental data to aid in the selection of the most appropriate tool for specific research needs.
At a Glance: this compound vs. Cathepsin S siRNA
| Feature | This compound | Cathepsin S siRNA Knockdown |
| Mechanism of Action | Direct, competitive, and reversible inhibition of Cathepsin S enzymatic activity. | Post-transcriptional gene silencing by mediating the degradation of Cathepsin S mRNA, leading to reduced protein expression. |
| Target | Cathepsin S protein activity. | Cathepsin S mRNA. |
| Specificity | Highly selective for Cathepsin S over other cathepsins.[1][2] | Highly specific to the target Cathepsin S mRNA sequence. |
| Mode of Delivery | Orally available small molecule for in vivo studies; direct application for in vitro studies.[1][2] | Requires transfection reagents for in vitro studies; more complex delivery systems needed for in vivo applications. |
| Onset of Action | Rapid, upon reaching the target protein. | Slower, requires time for mRNA and subsequent protein degradation (typically 24-72 hours). |
| Duration of Effect | Dependent on the pharmacokinetic properties and dosing regimen. | Can be transient (siRNA) or stable (shRNA), lasting for several days in vitro. |
Quantitative Comparison of Efficacy
Direct comparative studies providing a side-by-side quantitative analysis of this compound and Cathepsin S siRNA are limited. However, data from independent studies allow for an indirect comparison of their effectiveness in reducing Cathepsin S function and downstream inflammatory responses.
Inhibition of Cathepsin S Activity and Expression
| Parameter | This compound | Cathepsin S siRNA |
| IC50 (Enzymatic Assay) | 0.4 nM (human CTSS)[1][2], 0.5 nM (murine CTSS)[1][2] | Not Applicable |
| mRNA Knockdown | Not Applicable | Significant downregulation in various cell types. |
| Protein Knockdown | Not Applicable | Significant reduction in protein levels observed in multiple studies. |
| Inhibition of Cellular Activity | Concentration-dependent accumulation of the CTSS substrate Lip10 in B cells.[3] | - |
Impact on Downstream Inflammatory Markers
| Downstream Effect | This compound | Cathepsin S siRNA |
| MHC Class II Expression | Decreased expression on B cells, monocytes, and proinflammatory macrophages.[3] | - |
| Cytokine Secretion (in vitro) | Suppressed secretion of IL-6, TNFα, and IL-10 in SLE patient-derived PBMCs.[3] | In hyperglycemic HUVECs, significantly reduced the expression of pro-inflammatory cytokines and chemokines. |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and a typical experimental approach for comparing these two modalities, the following diagrams are provided.
Caption: Mechanisms of this compound and siRNA on Cathepsin S pathways.
Caption: Workflow for comparing this compound and Cathepsin S siRNA.
Experimental Protocols
Detailed methodologies are crucial for the robust comparison of this compound and Cathepsin S siRNA. Below are summarized protocols for key experiments.
Cathepsin S siRNA Transfection
-
Cell Culture: Plate target cells (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate growth medium and allow them to reach 70-80% confluency.
-
siRNA Preparation: Reconstitute Cathepsin S-specific siRNA and a non-targeting (scrambled) control siRNA to a stock concentration of 20 µM.
-
Transfection:
-
For each well of a 6-well plate, dilute 50-100 pmol of siRNA into 250 µL of serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 250 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding to downstream analysis.
This compound Treatment
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Cell Treatment:
-
Plate target cells and allow them to adhere or reach the desired confluency.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A vehicle control (e.g., DMSO at the same final concentration) must be included.
-
Replace the existing medium with the medium containing the desired concentration of this compound or vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 16-24 hours) before analysis.
Quantitative Real-Time PCR (qPCR) for Cathepsin S mRNA
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for Cathepsin S and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
-
Data Analysis: Calculate the relative expression of Cathepsin S mRNA using the ΔΔCt method, normalized to the housekeeping gene.
Western Blot for Cathepsin S Protein
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cathepsin S overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH).
Cathepsin S Activity Assay
-
Cell Lysate Preparation: Lyse treated and control cells in a specific Cathepsin S assay buffer.
-
Assay Reaction:
-
In a 96-well plate, add cell lysate to the reaction buffer.
-
Add a fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC).
-
-
Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the Cathepsin S activity based on the rate of substrate cleavage, and express it as a percentage of the control.
Cytokine Measurement (ELISA)
-
Sample Collection: Collect the cell culture supernatant from treated and control cells.
-
ELISA Procedure:
-
Use a commercial ELISA kit for the specific cytokine of interest (e.g., IL-6, TNFα).
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, and adding the substrate.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.
Conclusion
Both this compound and Cathepsin S siRNA are powerful tools for investigating the function of Cathepsin S. The choice between them depends on the specific experimental goals. This compound offers a rapid and reversible method to inhibit the enzymatic activity of the existing Cathepsin S protein pool, making it suitable for studying the acute effects of activity inhibition and for in vivo studies due to its oral availability. In contrast, Cathepsin S siRNA provides a method to study the consequences of reduced Cathepsin S protein levels, which may be more suitable for investigating the longer-term roles of the protein, including its non-enzymatic functions. For a comprehensive understanding, employing both methodologies in parallel can provide complementary and corroborating evidence for the role of Cathepsin S in a given biological context.
References
Comparative Analysis of RO5461111 in Preclinical Lupus Models: A Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of the Cathepsin S inhibitor RO5461111 with other therapeutic alternatives in preclinical models of Systemic Lupus Erythematosus (SLE). This document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways and workflows to support informed research decisions.
Introduction to this compound and its Therapeutic Rationale in Lupus
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to widespread inflammation and organ damage. A central driver of this pathology is the presentation of self-antigens to autoreactive T cells by antigen-presenting cells (APCs), a process mediated by Major Histocompatibility Complex (MHC) class II molecules.
This compound is a potent and specific small molecule inhibitor of Cathepsin S (CatS), a cysteine protease crucial for the processing of the invariant chain (Ii) in the MHC class II antigen presentation pathway. By inhibiting CatS, this compound aims to disrupt the presentation of self-antigens, thereby reducing the activation of autoreactive T and B cells that drive the autoimmune response in lupus.
Mechanism of Action: Targeting the MHC Class II Pathway
This compound's therapeutic effect is rooted in its ability to modulate the adaptive immune response at a critical juncture. The signaling pathway below illustrates the mechanism of action.
Cross-Validation in Lupus Models: MRL/Faslpr Mice
The MRL/MpJ-Faslpr/J (MRL/lpr) mouse is a widely used spontaneous model of lupus, developing a severe autoimmune syndrome with features that closely resemble human SLE, including lymphadenopathy, splenomegaly, arthritis, and immune complex-mediated glomerulonephritis.[1]
This compound Efficacy in MRL/Faslpr Mice
Studies have demonstrated that oral administration of this compound in MRL/lpr mice with established disease leads to significant therapeutic effects.[2] Treatment with this compound has been shown to reduce the activation of dendritic cells and the subsequent expansion of CD4+ T cells and double-negative (CD4-CD8-) T cells in the spleen.[2] This intervention also impairs the formation of germinal centers, suppresses the maturation of follicular B cells into plasma cells, and inhibits immunoglobulin class switching.[2] Consequently, a reduction in hypergammaglobulinemia and circulating levels of IgG autoantibodies, including anti-dsDNA, is observed.[2] This ultimately leads to decreased immune complex deposition in the glomeruli and amelioration of lupus nephritis.[2]
Comparative Efficacy with Standard of Care: Cyclophosphamide (B585)
Cyclophosphamide is a standard cytotoxic agent used in the treatment of severe lupus. In MRL/lpr mice, cyclophosphamide has been shown to prevent the development of lymphadenopathy, reduce serum levels of anti-DNA antibodies, and prolong survival.[3][4] It effectively suppresses B cell differentiation and the expansion of abnormal T cell populations.[3][5]
Table 1: Comparative Effects of this compound and Cyclophosphamide in MRL/Faslpr Mice
| Parameter | This compound | Cyclophosphamide |
| Splenomegaly | Significant reduction in spleen weight.[6] | Markedly reduced splenomegaly.[5] |
| Lymphadenopathy | Not explicitly quantified in available data. | Markedly reduced lymphadenopathy.[5] |
| Immune Cell Populations | ||
| Spleen CD4+ T Cells | Significantly reduced.[2] | Normalization of T cell populations.[5] |
| Spleen Double-Negative T Cells | Significantly reduced.[2] | Selective elimination of abnormal dull Ly 1+ T cells.[5] |
| Spleen B Cells | Suppressed follicular B cell maturation to plasma cells.[2] | Suppressed enhanced differentiation of B cells.[3] |
| Autoantibodies | ||
| Anti-dsDNA IgG | Significantly suppressed plasma levels below baseline.[2] | Significantly diminished autoantibody levels.[5][7] |
| Total IgG | Reversed hypergammaglobulinemia.[2] | Prevented IgM to IgG class switch of anti-DNA antibodies.[8] |
| Kidney Function | ||
| Proteinuria/Albuminuria | Rapid and potent reduction in albuminuria.[9] | Significant reduction in proteinuria.[2] |
| Glomerulonephritis | Protected kidneys from lupus nephritis with less glomerular IgG deposits.[2] | Improved renal histology and reduced nephritis activity index.[5][7] |
Note: Direct head-to-head quantitative comparisons are limited by variations in experimental protocols across different studies.
Cross-Validation in Lupus Models: NZB/W F1 Mice
The New Zealand Black/New Zealand White (NZB/W) F1 hybrid mouse is another cornerstone model for SLE research, spontaneously developing an autoimmune syndrome with high titers of antinuclear antibodies and fatal glomerulonephritis, closely mimicking human lupus nephritis.[10]
At present, there is no publicly available data on the effects of this compound in the NZB/W F1 mouse model. However, studies on other Cathepsin S inhibitors in different autoimmune models suggest that the therapeutic principle of targeting this pathway may have broader applicability.[11] Further research is warranted to validate the efficacy of this compound in this distinct lupus model.
Comparative Efficacy of Other Biologics in NZB/W F1 Mice
While data for this compound is lacking, other therapeutic agents have been evaluated in the NZB/W F1 model.
-
Belimumab (Anti-BLyS Antibody): Preclinical studies in NZB/W F1 mice showed that blockade of B-lymphocyte stimulator (BLyS) significantly reduced organ damage.[12]
-
Rituximab (Anti-CD20 Antibody): B cell depletion with an anti-CD20 antibody in NZB/W F1 mice has shown varied effects depending on the timing of administration, with treatment in the later stages of disease showing more benefit.[5]
Table 2: Effects of Belimumab and Rituximab in NZB/W F1 Mice
| Parameter | Belimumab | Rituximab |
| Proteinuria | Reduced target-organ damage.[12] | Delayed spontaneous disease when initiated at 12-28 weeks.[5] |
| Autoantibodies | Did not prevent the emergence of pathogenic autoantibodies.[12] | Did not prevent autoantibody generation.[5] |
| Survival | Not explicitly quantified in available data. | Prophylactic treatment prolonged survival in pristane-accelerated lupus.[5] |
| Immune Cell Populations | Significant reduction in B cells.[12] | Efficiently depleted mature B cells and regulatory B10 cells.[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in this guide.
In Vivo Lupus Model Study Workflow
1. Animal Models:
-
MRL/lpr Mice: Female MRL/MpJ-Faslpr/J mice are typically used, with disease onset around 8-12 weeks of age.[1]
-
NZB/W F1 Mice: Female NZB/W F1 mice are used, with disease development typically starting around 20-24 weeks of age.[10]
2. Treatment Administration:
-
This compound: Administered orally, mixed with food chow or via oral gavage. Dosing regimens vary between studies.
-
Cyclophosphamide: Typically administered via intraperitoneal injection, for example, at a dose of 10-20 mg/kg weekly.[4][8]
3. Monitoring of Disease Progression:
-
Proteinuria/Albuminuria: Urine samples are collected weekly or bi-weekly and analyzed for protein or albumin concentration, often normalized to creatinine (B1669602) levels.[9]
-
Clinical Scoring: Mice are regularly assessed for signs of disease such as skin lesions, arthritis, and general health.
4. Terminal Analysis:
-
Flow Cytometry of Splenocytes: Spleens are harvested, and single-cell suspensions are prepared. Cells are stained with fluorescently labeled antibodies against various cell surface markers (e.g., CD3, CD4, CD8, B220, CD19, CD138) to quantify different immune cell populations.
-
ELISA for Autoantibodies: Serum or plasma is collected to measure the levels of anti-dsDNA IgG and total IgG/IgM using enzyme-linked immunosorbent assay (ELISA) kits.[3][13]
-
Kidney Histopathology: Kidneys are fixed, sectioned, and stained (e.g., with H&E or PAS) to assess the severity of glomerulonephritis, including immune complex deposition, cellular infiltration, and glomerular damage. A semi-quantitative scoring system is often used.
Conclusion and Future Directions
The Cathepsin S inhibitor this compound has demonstrated significant therapeutic potential in the MRL/Faslpr model of lupus, effectively targeting a key pathway in the adaptive immune response. Its ability to reduce immune cell activation, autoantibody production, and ameliorate lupus nephritis highlights its promise as a novel therapeutic agent.
However, the lack of data in the NZB/W F1 model represents a critical gap in its preclinical validation. Cross-validation in this and other lupus models is essential to confirm the broad applicability of Cathepsin S inhibition as a therapeutic strategy for SLE.
Future research should focus on:
-
Direct, head-to-head comparative studies of this compound with current standard-of-care and newer biologics in both MRL/lpr and NZB/W F1 models.
-
Investigation of the long-term efficacy and safety of this compound.
-
Exploration of potential biomarkers to identify patient populations most likely to respond to Cathepsin S inhibition.
By addressing these questions, the full therapeutic potential of this compound and the broader strategy of Cathepsin S inhibition for the treatment of SLE can be more clearly elucidated.
References
- 1. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-dsDNA Mouse ELISA | BioVendor R&D [biovendor.com]
- 4. Long term administration of cyclophosphamide in MRL/1 mice. I. The effects on the development of immunological abnormalities and lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective and Pathogenic Roles for B Cells During Systemic Autoimmunity in NZB/W F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclophosphamide modulates Wnt3a/β-catenin signaling in MRL/lpr mice with lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cathepsin S Inhibition Suppresses Experimental Systemic Lupus Erythematosus-Associated Pulmonary Arterial Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Assessing the Selectivity Profile of RO5461111: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of RO5461111, a potent Cathepsin S inhibitor, with other relevant inhibitors. The information is presented to aid in the assessment of its potential for research and therapeutic applications where target specificity is critical.
Introduction to this compound
This compound is a highly potent and specific, orally active antagonist of Cathepsin S.[1][2] It has demonstrated significant potential in preclinical models of autoimmune diseases, such as systemic lupus erythematosus and lupus nephritis, by effectively inhibiting the activation of antigen-specific T cells and B cells.[2] The mechanism of action is centered on the inhibition of Major Histocompatibility Complex (MHC) class II-mediated antigen presentation, a critical pathway in the adaptive immune response.
Comparative Selectivity Profile
The selectivity of a pharmacological inhibitor is a crucial determinant of its therapeutic window and potential for off-target effects. Due to the high degree of structural similarity among the papain-like cysteine proteases, particularly within the cathepsin family, assessing the selectivity of a Cathepsin S inhibitor against other family members such as Cathepsin K, L, and B is paramount.
While specific quantitative data for the inhibition of Cathepsins K, L, and B by this compound is not publicly available in the reviewed literature, it is consistently described as a "highly specific" inhibitor of Cathepsin S.[1][2] To provide a framework for comparison, the following table includes the potency of this compound against its primary target and the selectivity profiles of other known Cathepsin inhibitors.
| Inhibitor | Target | IC50 / Ki (nM) | Selectivity Profile (IC50 / Ki in nM) |
| This compound | Human Cathepsin S | 0.4 [1][2] | Cathepsin K: N/A, Cathepsin L: N/A, Cathepsin B: N/A |
| Murine Cathepsin S | 0.5 [1][2] | ||
| Balicatib (AAE581) | Cathepsin K | 22[3] | Cathepsin B: 61, Cathepsin L: 48, Cathepsin S: 2900[3] |
| Unnamed Cathepsin S Inhibitor | Cathepsin S | 0.185 (Ki)[4] | Cathepsin B: 76 (Ki) (~410-fold selective for Cathepsin S)[4] |
| VBY-825 | Cathepsin B | 4.3 | Cathepsin L (heavy chain isoforms): 0.5 and 3.3[5] |
N/A: Data not available in the public domain from the reviewed sources.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and how its selectivity is assessed, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for inhibitor profiling.
Caption: Role of Cathepsin S in antigen presentation and the inhibitory action of this compound.
Caption: General workflow for determining the selectivity profile of a Cathepsin S inhibitor.
Experimental Protocols
The following are generalized protocols for assessing Cathepsin S activity and inhibitor potency, based on commonly used methodologies.
Cathepsin S Activity Assay (Fluorometric)
This assay measures the enzymatic activity of Cathepsin S by detecting the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant Human Cathepsin S
-
Assay Buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 1 mM DTT, 0.1% PEG 4000, pH 6.5)[6]
-
Fluorogenic Substrate (e.g., Z-VVR-AFC or Ac-VVR-AFC)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of Recombinant Human Cathepsin S in Assay Buffer.
-
Add the enzyme solution to the wells of the 96-well plate.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 400 nm and emission at 505 nm) at regular intervals for a defined period (e.g., 30-60 minutes) at 37°C.
-
Determine the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.
Inhibitor Potency (IC50) Determination
This protocol determines the concentration of an inhibitor required to reduce the activity of Cathepsin S by 50%.
Materials:
-
Same as Cathepsin S Activity Assay
-
Inhibitor compound (e.g., this compound) serially diluted in Assay Buffer
Procedure:
-
Add the serially diluted inhibitor solutions to the wells of the 96-well plate.
-
Add the Recombinant Human Cathepsin S solution to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the fluorescence kinetically as described in the activity assay protocol.
-
Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Selectivity Profiling
To assess selectivity, the IC50 determination protocol is repeated for a panel of related proteases (e.g., Cathepsin K, L, and B) using their respective preferred substrates and optimal buffer conditions. The selectivity ratio is then calculated by dividing the IC50 value for the off-target protease by the IC50 value for Cathepsin S.
Conclusion
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonclinical and clinical pharmacological characterization of the potent and selective cathepsin K inhibitor MIV-711 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming RO5461111 Target Engagement with CETSA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for confirming the target engagement of RO5461111, a potent and highly specific inhibitor of Cathepsin S. Experimental data and detailed protocols are provided to support the comparison.
Introduction to this compound and Target Engagement
This compound is a small molecule inhibitor targeting Cathepsin S, a cysteine protease with a crucial role in the immune system.[1] Specifically, Cathepsin S is involved in the processing of antigens for presentation by Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs).[2][3] By inhibiting Cathepsin S, this compound can modulate immune responses, making it a potential therapeutic agent for autoimmune diseases.
Confirming that a drug candidate like this compound directly interacts with its intended target within a cellular context is a critical step in drug development. This process, known as target engagement, validates the mechanism of action and provides confidence in the observed biological effects. CETSA has emerged as a powerful technique for directly measuring target engagement in a native cellular environment.[4]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay based on the principle of ligand-induced thermal stabilization of a target protein. When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. This change in thermal stability can be quantified to confirm target engagement.
CETSA Workflow
The general workflow for a CETSA experiment involves treating cells with the compound of interest, followed by a heating step across a range of temperatures. After cell lysis, the aggregated proteins are separated from the soluble fraction. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.
Experimental Protocol: CETSA
This protocol is a generalized procedure for performing a CETSA experiment to assess the target engagement of a Cathepsin S inhibitor.
-
Cell Culture and Treatment:
-
Culture cells known to express Cathepsin S (e.g., B cells, macrophages, or dendritic cells) to a suitable confluency.
-
Treat the cells with the desired concentrations of this compound or a vehicle control for a predetermined incubation time.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release the intracellular proteins.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
-
Western Blot Analysis:
-
Separate the soluble proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for Cathepsin S.
-
Incubate with a corresponding secondary antibody.
-
Detect the protein bands and quantify their intensity.
-
-
Data Analysis:
-
Plot the quantified protein levels against the corresponding temperatures to generate melting curves for both the vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates thermal stabilization of Cathepsin S and confirms target engagement.
-
Quantitative Data Presentation
While a specific CETSA study for this compound is not publicly available, the following table presents representative data from a CETSA experiment evaluating the target engagement of another Cathepsin S inhibitor, LY3000328, in an Abdominal Aortic Aneurysm (AAA) model.[5] This data illustrates the expected outcome of a successful CETSA experiment.
| Treatment Group | Temperature (°C) | Relative Amount of Soluble Cathepsin S (%) | Thermal Shift (ΔTm) |
| Vehicle | 40 | 100 | - |
| 50 | 85 | ||
| 55 | 50 (Tm) | ||
| 60 | 20 | ||
| 70 | 5 | ||
| LY3000328 | 40 | 100 | +5°C |
| 50 | 95 | ||
| 55 | 80 | ||
| 60 | 50 (Tm) | ||
| 70 | 15 |
Table 1: Representative CETSA Data for a Cathepsin S Inhibitor. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A positive thermal shift (ΔTm) in the presence of the inhibitor indicates target stabilization.
Alternative Target Engagement Assays
While CETSA provides direct evidence of target binding in a cellular context, other methods can also be employed to assess the engagement of this compound with Cathepsin S. Fluorometric enzymatic activity assays are a common and effective alternative.
Fluorometric Enzymatic Activity Assay
This assay directly measures the enzymatic activity of Cathepsin S and the ability of an inhibitor to block this activity. The assay utilizes a synthetic substrate that becomes fluorescent upon cleavage by Cathepsin S.
Experimental Protocol: Fluorometric Cathepsin S Activity Assay
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, the Cathepsin S enzyme/lysate, and the different concentrations of this compound or vehicle control.
-
Pre-incubate the mixture for a specified time to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).[6][7]
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Quantitative Data Presentation
The following table presents typical data from a fluorometric enzymatic activity assay for a Cathepsin S inhibitor.
| This compound Concentration (nM) | Fluorescence Intensity (RFU) | % Inhibition |
| 0 (Vehicle) | 1000 | 0 |
| 0.1 | 850 | 15 |
| 1 | 550 | 45 |
| 10 | 150 | 85 |
| 100 | 50 | 95 |
| IC50 | ~1.2 nM |
Table 2: Representative Data from a Fluorometric Cathepsin S Activity Assay. RFU stands for Relative Fluorescence Units. The IC50 value is a measure of the inhibitor's potency.
Comparison of CETSA and Fluorometric Enzymatic Activity Assay
| Feature | Cellular Thermal Shift Assay (CETSA) | Fluorometric Enzymatic Activity Assay |
| Principle | Measures ligand-induced thermal stabilization of the target protein. | Measures the enzymatic activity of the target and its inhibition. |
| Readout | Thermal shift (ΔTm) of the target protein. | Inhibition of substrate cleavage (e.g., reduced fluorescence). |
| Cellular Context | Can be performed in intact cells, providing a more physiological environment. | Typically performed with purified enzyme or cell lysates. |
| Information Provided | Direct evidence of physical binding to the target in a cellular context. | Measures the functional consequence of inhibitor binding (inhibition of activity). |
| Throughput | Traditionally lower throughput, but high-throughput formats are available. | Generally higher throughput and amenable to automation. |
| Requirements | Requires a specific antibody for the target protein. | Requires a specific substrate for the enzyme. |
Cathepsin S Signaling Pathways
Understanding the signaling pathways in which Cathepsin S is involved provides context for the importance of confirming target engagement.
MHC Class II Antigen Presentation
In antigen-presenting cells, Cathepsin S plays a key role in the degradation of the invariant chain (Ii) associated with MHC class II molecules in endosomal compartments. This degradation is essential for the subsequent loading of antigenic peptides onto the MHC class II molecules, which are then transported to the cell surface for presentation to CD4+ T cells, initiating an adaptive immune response.[2][3]
Protease-Activated Receptor 2 (PAR2) Activation
Extracellular Cathepsin S can also act as a signaling molecule by cleaving and activating Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor.[11][12][13][14][15] This activation triggers downstream signaling cascades that can contribute to inflammation and pain.
Conclusion
Confirming the target engagement of this compound with Cathepsin S is essential for its development as a therapeutic agent. CETSA offers a powerful method to directly demonstrate this interaction within the native cellular environment. While specific CETSA data for this compound is not yet published, the methodology and expected outcomes are well-established. Fluorometric enzymatic activity assays provide a valuable and often higher-throughput alternative for measuring the functional consequences of inhibitor binding. The choice of assay will depend on the specific research question and available resources. A comprehensive approach utilizing both direct binding assays like CETSA and functional assays will provide the most robust validation of this compound's mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin S Controls the Trafficking and Maturation of Mhc Class II Molecules in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin S enzyme activity assay [bio-protocol.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. apexbt.com [apexbt.com]
- 9. Cathepsin S Activity Assay Kit (Fluorometric) (ab65307) | Abcam [abcam.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Cathepsin S Signals via PAR2 and Generates a Novel Tethered Ligand Receptor Agonist | PLOS One [journals.plos.org]
- 12. Cathepsin S signals via PAR2 and generates a novel tethered ligand receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Cathepsin S: molecular mechanisms in inflammatory and immunological processes [frontiersin.org]
- 14. Cathepsin S Evokes PAR2-Dependent Pain in Oral Squamous Cell Carcinoma Patients and Preclinical Mouse Models [mdpi.com]
- 15. Cathepsin S acts via protease-activated receptor 2 to activate sensory neurons and induce itch-like behaviour - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of RO5461111: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like RO5461111 are paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, this guide provides a framework for its safe management based on general principles of chemical waste disposal for research compounds.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal method to ensure full compliance with local, state, and federal regulations.
General Disposal Protocol for Research Chemicals
In the absence of specific manufacturer guidelines, research compounds like this compound should be treated as hazardous chemical waste. The following step-by-step procedure outlines a conservative approach to its disposal.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound (e.g., unused compound, solutions, contaminated labware such as pipette tips, gloves, and vials) as chemical waste.
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions.
-
-
Waste Collection and Labeling:
-
Collect solid waste in a designated, leak-proof container with a secure lid.
-
Collect liquid waste in a compatible, sealed container. Avoid overfilling.
-
Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any known hazard characteristics. If the solvent used for dissolution is hazardous (e.g., DMSO), this should also be indicated.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from ignition sources and incompatible materials.
-
-
Disposal Request:
Spill and Decontamination Procedures
In the event of a spill, the following general procedure should be followed:
-
Alert personnel in the immediate area and restrict access.
-
Wear appropriate Personal Protective Equipment (PPE) , including safety goggles, gloves, and a lab coat.
-
Contain the spill using absorbent materials appropriate for the solvent used (if in solution).
-
Clean the area with a suitable decontaminating agent, as recommended by your EHS department.
-
Collect all contaminated materials in a designated hazardous waste container and label it accordingly.
Decision Workflow for Chemical Disposal
Caption: Logical workflow for the disposal of a research chemical.
Disclaimer: The information provided is for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for a formal risk assessment or the specific disposal protocols provided by your institution. Always prioritize the guidance of your local EHS department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
